2-Pentene, 1-bromo-
Description
The exact mass of the compound 2-Pentene, 1-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pentene, 1-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentene, 1-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-bromopent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBPZRNURKMEFD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032587 | |
| Record name | (2E)-1-Bromo-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20599-27-3, 7348-71-2 | |
| Record name | 2-Pentene, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020599273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-Bromo-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-pentene, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (E)-1-bromopent-2-ene: A Versatile Reagent in Organic Synthesis
This technical guide provides a comprehensive overview of (E)-1-bromopent-2-ene, a valuable and versatile reagent in the field of organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, physicochemical properties, synthesis, reactivity, and practical applications of this compound, emphasizing the rationale behind its synthetic utility and providing actionable experimental protocols.
Nomenclature and Identification
The precise identification of a chemical entity is paramount for reproducible scientific research. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: (E)-1-bromopent-2-ene[1][2][3]
This name is derived from the following structural features:
-
pent- : Indicates a five-carbon backbone.
-
-2-ene : Specifies a carbon-carbon double bond between the second and third carbon atoms.
-
1-bromo- : Denotes a bromine atom substituted at the first carbon position.
-
(E)- : From the German entgegen, this stereochemical descriptor indicates that the higher-priority substituents on the carbons of the double bond are on opposite sides.
Due to its utility and historical usage, (E)-1-bromopent-2-ene is also known by several synonyms in scientific literature and chemical catalogs.[1][4][5][6] Understanding these alternative names is crucial for comprehensive literature searches and procurement.
Common Synonyms:
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its safe handling, storage, and effective application in experimental design. The key properties of (E)-1-bromopent-2-ene are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉Br | [1][2][3][5] |
| Molecular Weight | 149.03 g/mol | [1][2][3] |
| Boiling Point | 122 °C (lit.) | [5][7] |
| Density | 1.26 g/mL at 25 °C (lit.) | [5][7] |
| Refractive Index (n20/D) | 1.4785 (lit.) | [5][7] |
| Flash Point | 23 °C (73.4 °F) - closed cup | [7] |
| CAS Number | 7348-71-2 | [7][8][9] |
Synthesis of (E)-1-bromopent-2-ene
The most common and efficient method for the synthesis of (E)-1-bromopent-2-ene is through the allylic bromination of (E)-pent-2-ene.[1] This reaction is a cornerstone of organic synthesis, and understanding its mechanism is key to optimizing reaction conditions and predicting potential side products.
Reaction Principle: Free Radical Halogenation
The synthesis typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or upon photochemical initiation.[1] The reaction proceeds via a free-radical chain mechanism, which is favored due to the stability of the intermediate allylic radical.
Reaction Mechanism
The synthesis of (E)-1-bromopent-2-ene can be dissected into three key stages: initiation, propagation, and termination.
Caption: Free radical mechanism for the synthesis of (E)-1-bromopent-2-ene.
Expert Insight: The use of NBS is critical here. It maintains a low, steady concentration of molecular bromine (Br₂), which is generated in situ. This is crucial to favor allylic substitution over the competing electrophilic addition of bromine across the double bond. High concentrations of Br₂ would lead to the formation of 2,3-dibromopentane.
Experimental Protocol: Synthesis of (E)-1-bromopent-2-ene
This protocol outlines a general procedure for the laboratory-scale synthesis of (E)-1-bromopent-2-ene.
Materials:
-
(E)-pent-2-ene
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, condenser, and distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-pent-2-ene in CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of the radical initiator to the solution.
-
Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. The reaction progress can be monitored by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure (E)-1-bromopent-2-ene.[1]
Reactivity and Applications in Synthesis
(E)-1-bromopent-2-ene is a bifunctional molecule, possessing both a reactive carbon-bromine bond and a carbon-carbon double bond.[1][7] This dual reactivity makes it a valuable building block in a variety of organic transformations, particularly in the synthesis of complex molecules and pharmaceutical intermediates.
Nucleophilic Substitution Reactions
The primary bromide in (E)-1-bromopent-2-ene is an excellent electrophile and readily undergoes nucleophilic substitution, predominantly via an Sₙ2 mechanism.[1] This allows for the facile introduction of a wide array of functional groups at the C1 position.
Caption: General workflow for a nucleophilic substitution reaction.
Grignard Reagent Formation
(E)-1-bromopent-2-ene can be converted into its corresponding Grignard reagent, (E)-pent-2-en-1-ylmagnesium bromide, by reacting it with magnesium metal in an ethereal solvent.[7] This organometallic reagent is a potent nucleophile and a valuable tool for forming new carbon-carbon bonds.[7]
Asymmetric Allylic Alkylation
In the field of drug development, the stereoselective synthesis of chiral molecules is of utmost importance. (E)-1-bromopent-2-ene is a key substrate in transition metal-catalyzed asymmetric allylic alkylation (AAA) reactions.[10] By employing chiral ligands with metals such as palladium or iridium, chemists can achieve high enantioselectivity in the formation of C-C, C-N, and C-O bonds.[10] This methodology provides access to a wide range of chiral building blocks for the synthesis of bioactive compounds.[10]
Safety and Handling
(E)-1-bromopent-2-ene is a flammable liquid and can cause irritation to the eyes and respiratory system.[1][5] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Keep it away from sources of ignition.[1][5] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][5]
References
-
(E)-1-bromopent-2-ene;bromide - PubChem. [Link]
-
1-Bromo-pent-2-ene | C5H9Br | CID 140715 - PubChem. [Link]
-
(E)-1-bromo-2-pentene - ChemBK. [Link]
-
1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-pent-2-ene | C5H9Br | CID 140715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 7348-78-9|(Z)-1-Bromopent-2-ene|BLD Pharm [bldpharm.com]
- 9. tnjchem.com [tnjchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Versatile Allylic Halide Building Block
An In-Depth Technical Guide to 1-Bromo-2-Pentene: Physicochemical Properties, Synthesis, and Reactivity
1-Bromo-2-pentene (C₅H₉Br) is a halogenated alkene that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring both a reactive carbon-bromine bond at an allylic position and a carbon-carbon double bond, allows for a diverse range of chemical transformations. This dual functionality makes it a valuable C5 building block for constructing more complex molecular architectures, particularly in the fields of natural product synthesis and drug development.[1][2][3]
Due to the stereochemistry of the double bond, 1-bromo-2-pentene exists as two distinct geometric isomers: (E)-1-bromo-2-pentene (trans) and (Z)-1-bromo-2-pentene (cis).[4] Commercially, it is often supplied as a mixture of these isomers, with the more thermodynamically stable trans-isomer typically predominating.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthetic applications.
Part 1: Core Physicochemical and Spectroscopic Data
The effective application of 1-bromo-2-pentene in a research setting begins with a solid understanding of its fundamental physical and spectroscopic characteristics. These data are crucial for reaction planning, monitoring, and product characterization.
Quantitative Physicochemical Data
The key physical properties of 1-bromo-2-pentene are summarized in the table below. These values are typically for the common mixture of isomers or the predominantly trans form.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉Br | [5][6][7] |
| Molecular Weight | 149.03 g/mol | [5][6][7] |
| CAS Number | 7348-71-2 (E-isomer) 7348-78-9 (Z-isomer) 20599-27-3 (Isomer Mixture) | [1][5][6] |
| Appearance | Colorless to pale yellow liquid | [5][8] |
| Boiling Point | 122 °C (lit.) | [1][5][6][9] |
| Density | 1.26 g/mL at 25 °C (lit.) | [1][5][6] |
| Refractive Index (n²⁰/D) | 1.4785 (lit.) | [1][5] |
| Flash Point | 23 °C (73.4 °F) - closed cup | [1][6] |
| Melting Point | -106.7 °C (estimate) | [5][6] |
| Storage Temperature | 2-8 °C | [5] |
Spectroscopic Profile: A Guide to Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of 1-bromo-2-pentene and its reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is highly informative. The allylic protons (–CH₂Br) adjacent to the bromine atom are deshielded and typically appear as a doublet around 3.9-4.1 ppm. The vinyl protons (–CH=CH–) resonate further downfield in the 5.5-5.9 ppm range. The coupling constants between these vinyl protons are a key diagnostic tool for distinguishing between the E and Z isomers.[1]
-
¹³C NMR : The carbon spectrum shows five distinct signals. The carbon atom bonded to the electronegative bromine atom appears in the 30-40 ppm range, while the sp² hybridized carbons of the double bond are found between 120-140 ppm.[1]
-
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. A C=C stretching vibration is observed around 1650-1670 cm⁻¹. C-H stretching vibrations for the vinyl and alkyl protons are seen near 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretch is found in the fingerprint region, generally below 700 cm⁻¹.[1]
-
Mass Spectrometry (MS) : Mass spectrometry provides crucial information about the molecular weight and elemental composition. A key feature for a compound containing one bromine atom is the presence of two molecular ion peaks, M⁺ and M+2, of nearly equal intensity.[1] This isotopic pattern arises from the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.
Part 2: Synthesis and Reactivity
The utility of 1-bromo-2-pentene stems from its accessibility through established synthetic routes and its predictable reactivity.
Experimental Protocol: Synthesis via Allylic Bromination
A prevalent method for synthesizing 1-bromo-2-pentene is the allylic bromination of 2-pentene using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.
Causality : NBS is chosen as the bromine source because it can maintain a low, constant concentration of Br₂ in the reaction mixture, which favors allylic substitution over electrophilic addition to the double bond. A non-polar solvent like carbon tetrachloride (CCl₄) is used to prevent the ionization of NBS. A radical initiator (like AIBN or light) is required to start the chain reaction.
Methodology :
-
Reaction Setup : In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-pentene (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).
-
Reagent Addition : Add N-bromosuccinimide (NBS) (1.0 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the flask.
-
Initiation : Gently heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction. The reaction is often accompanied by the succinimide byproduct floating to the surface.
-
Monitoring : Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature and filter off the solid succinimide byproduct.
-
Purification : Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure. The resulting crude product, which may be a mixture of isomeric bromopentenes, can be purified by fractional distillation to yield 1-bromo-2-pentene.[1]
Workflow Diagram: Allylic Bromination of 2-Pentene
Caption: Workflow for the synthesis of 1-bromo-2-pentene via NBS bromination.
Core Reactivity and Synthetic Applications
The bifunctional nature of 1-bromo-2-pentene makes it a versatile synthetic intermediate.[1] Its reactivity is dominated by the C-Br bond and the C=C double bond.
-
Nucleophilic Substitution : As an allylic halide, the bromine atom is readily displaced by a wide array of nucleophiles via an Sₙ2 mechanism.[1][8] This allows for the facile introduction of various functional groups (e.g., -OH, -CN, -OR, -N₃), providing access to a large family of functionalized pentene derivatives. The allylic nature of the substrate enhances the rate of Sₙ2 reactions compared to its saturated analogue, 1-bromopentane.[10]
-
Grignard Reagent Formation : 1-bromo-2-pentene reacts with magnesium metal in an ethereal solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, pent-2-enylmagnesium bromide.[1] This organometallic compound is a powerful carbon nucleophile, widely used for creating new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[1][8]
Logical Reactivity Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-BROMO-2-PENTENE 95% PREDOMINANTLY | 7348-71-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. lookchem.com [lookchem.com]
- 7. (E)-1-bromo-2-pentene [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7348-78-9 1-bromo-2-pentene 1-bromo-2-pentene - CAS Database [chemnet.com]
- 10. reddit.com [reddit.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 1-Bromo-2-pentene
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the (E) and (Z) isomers of 1-bromo-2-pentene. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The guide synthesizes fundamental NMR principles with field-proven insights to offer a practical and authoritative resource.
Introduction: The Significance of Stereoisomerism in Spectroscopic Analysis
1-Bromo-2-pentene (C₅H₉Br) is a halogenated alkene that exists as two geometric isomers: (E)-1-bromo-2-pentene and (Z)-1-bromo-2-pentene. The spatial arrangement of substituents around the carbon-carbon double bond significantly influences the electronic environment of the nuclei, leading to distinct NMR spectra for each isomer.[1] A thorough understanding of these spectral differences is paramount for unambiguous identification and for predicting the reactivity and properties of these compounds in synthetic and medicinal chemistry.
This guide will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present predicted ¹H and ¹³C NMR data based on analogous compounds and established principles, and provide a detailed experimental protocol for acquiring high-quality NMR spectra.
Foundational Principles of NMR Spectroscopy in the Context of 1-Bromo-2-pentene
The chemical shift (δ) in NMR spectroscopy is a measure of the resonance frequency of a nucleus relative to a standard, and it is highly sensitive to the local electronic environment. Key factors influencing the chemical shifts in 1-bromo-2-pentene include:
-
Electronegativity: The bromine atom is highly electronegative, leading to a deshielding effect on nearby protons and carbons. This deshielding results in a downfield shift (higher ppm values) for the adjacent methylene (-CH₂Br) protons and the C1 carbon.[1]
-
Hybridization: The sp² hybridized carbons of the double bond are more deshielded than sp³ hybridized carbons, causing them to resonate at a higher chemical shift in the ¹³C NMR spectrum.[1] Similarly, vinylic protons attached to sp² carbons are found further downfield in the ¹H NMR spectrum compared to alkyl protons.
-
Magnetic Anisotropy: The π-electron cloud of the double bond generates a magnetic field that can either shield or deshield nearby nuclei depending on their spatial orientation relative to the double bond. This effect is crucial in differentiating the (E) and (Z) isomers.
-
Spin-Spin Coupling: The interaction between the magnetic moments of non-equivalent neighboring nuclei leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is dependent on the number and orientation of the intervening bonds. For vinylic protons, the coupling constant for a trans relationship (in the E isomer) is significantly larger than for a cis relationship (in the Z isomer).[1]
Predicted ¹H NMR Spectroscopic Data
The following tables summarize the predicted ¹H NMR spectral data for the (E) and (Z) isomers of 1-bromo-2-pentene. These predictions are based on established chemical shift theory and data from analogous compounds.
(E)-1-Bromo-2-pentene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (CH₂Br) | ~3.9 - 4.1 | Doublet (d) | J(H1, H2) ≈ 6-8 |
| H2 (=CH) | ~5.6 - 5.9 | Doublet of Triplets (dt) | J(H2, H3) ≈ 15 (trans), J(H2, H1) ≈ 6-8 |
| H3 (=CH) | ~5.4 - 5.7 | Doublet of Triplets (dt) | J(H3, H2) ≈ 15 (trans), J(H3, H4) ≈ 6-7 |
| H4 (CH₂) | ~2.0 - 2.2 | Quintet | J(H4, H3) ≈ 6-7, J(H4, H5) ≈ 7.5 |
| H5 (CH₃) | ~0.9 - 1.1 | Triplet (t) | J(H5, H4) ≈ 7.5 |
(Z)-1-Bromo-2-pentene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (CH₂Br) | ~3.9 - 4.1 | Doublet (d) | J(H1, H2) ≈ 6-8 |
| H2 (=CH) | ~5.5 - 5.8 | Doublet of Triplets (dt) | J(H2, H3) ≈ 10-12 (cis), J(H2, H1) ≈ 6-8 |
| H3 (=CH) | ~5.3 - 5.6 | Doublet of Triplets (dt) | J(H3, H2) ≈ 10-12 (cis), J(H3, H4) ≈ 7-8 |
| H4 (CH₂) | ~2.1 - 2.3 | Quintet | J(H4, H3) ≈ 7-8, J(H4, H5) ≈ 7.5 |
| H5 (CH₃) | ~0.9 - 1.1 | Triplet (t) | J(H5, H4) ≈ 7.5 |
Justification for Predictions:
-
The allylic protons (H1) adjacent to the bromine are expected to be the most downfield of the sp³ protons due to the strong deshielding effect of the bromine atom.[1]
-
The vinylic protons (H2 and H3) will resonate at higher chemical shifts due to their sp² hybridization.
-
The key differentiating feature is the coupling constant between the vinylic protons (H2 and H3). A larger coupling constant of approximately 15 Hz is indicative of the trans arrangement in the (E) isomer, while a smaller coupling constant of around 10-12 Hz suggests the cis arrangement in the (Z) isomer.
-
The ethyl group protons (H4 and H5) will exhibit a characteristic quintet and triplet pattern, respectively, due to coupling with their neighbors.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectra for the isomers of 1-bromo-2-pentene are expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of the bromine atom and the stereochemistry of the double bond.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) - (E) | Predicted Chemical Shift (δ, ppm) - (Z) |
| C1 (CH₂Br) | ~33 - 38 | ~31 - 36 |
| C2 (=CH) | ~125 - 130 | ~123 - 128 |
| C3 (=CH) | ~135 - 140 | ~133 - 138 |
| C4 (CH₂) | ~25 - 30 | ~23 - 28 |
| C5 (CH₃) | ~12 - 15 | ~11 - 14 |
Justification for Predictions:
-
The C1 carbon, directly attached to the electronegative bromine, will be the most downfield of the sp³ carbons, typically in the 30-40 ppm range.[1]
-
The sp² carbons of the double bond (C2 and C3) will resonate at significantly higher chemical shifts, generally between 120 and 140 ppm.[1]
-
Subtle differences in the chemical shifts between the (E) and (Z) isomers are expected due to steric effects (gamma-gauche effect). In the (Z) isomer, the C4 and C5 carbons are in a more sterically hindered environment, which can cause a slight upfield shift (lower ppm value) compared to the (E) isomer.
Experimental Protocol for NMR Spectroscopy
Obtaining high-quality, reproducible NMR spectra is contingent upon a standardized and meticulously executed experimental protocol.
Sample Preparation
-
Sample Concentration: For ¹H NMR, prepare a solution of 5-15 mg of 1-bromo-2-pentene in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Chloroform-d (CDCl₃) is a commonly used and suitable solvent for halogenated alkenes. It is crucial to use a high-purity deuterated solvent to minimize interfering residual solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Procedure:
-
Accurately weigh the 1-bromo-2-pentene sample in a clean, dry vial.
-
Add the deuterated solvent and a small amount of TMS.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a clean, high-precision 5 mm NMR tube.
-
NMR Spectrometer Setup and Data Acquisition
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving complex multiplets.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is generally sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon, which also benefits from the Nuclear Overhauser Effect (NOE) for signal enhancement.
-
Number of Scans: A significantly larger number of scans (e.g., 128 or more) is required to obtain a good signal-to-noise ratio.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum should be manually phased to ensure all peaks are in pure absorption mode, and a baseline correction should be applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H NMR, the relative area of each signal is integrated to determine the ratio of protons in different chemical environments.
Visualizing Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.
Caption: Chemical structures of (E)- and (Z)-1-bromo-2-pentene with atom numbering.
Caption: Workflow for NMR-based structural analysis of 1-bromo-2-pentene.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is an indispensable tool for the structural elucidation of 1-bromo-2-pentene and its isomers. The distinct differences in the vinylic proton coupling constants provide a definitive method for distinguishing between the (E) and (Z) isomers. The predicted chemical shifts, based on fundamental principles and data from analogous structures, offer a reliable guide for spectral assignment. By adhering to the detailed experimental protocol, researchers can acquire high-quality, reproducible NMR data, ensuring the integrity and accuracy of their findings. This guide serves as a valuable resource for professionals in the chemical and pharmaceutical sciences, facilitating the confident application of NMR spectroscopy in their research and development endeavors.
References
Sources
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Bromo-2-Pentene for Functional Group Identification
Abstract
This technical guide provides a comprehensive examination of the application of Infrared (IR) spectroscopy for the functional group identification of 1-bromo-2-pentene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation of this unsaturated alkyl halide. By elucidating the causal relationships behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for leveraging IR spectroscopy in the characterization of complex organic molecules.
Introduction: The Analytical Power of Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. If the frequency of the radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a distinct signal in the IR spectrum.[2] The position, intensity, and shape of these absorption bands are characteristic of the specific functional groups present within the molecule, making IR spectroscopy an invaluable tool for structural elucidation.[3][4]
1-Bromo-2-pentene (C₅H₉Br) is a bifunctional molecule containing both an alkene and an alkyl halide functional group.[5] This combination of functionalities makes it a versatile intermediate in organic synthesis. Accurate and efficient characterization of such molecules is paramount in research and development, particularly in the pharmaceutical industry where purity and structural integrity are critical. This guide will systematically dissect the IR spectrum of 1-bromo-2-pentene, providing the necessary expertise to confidently identify its key structural features.
Theoretical Framework: Vibrational Modes of 1-Bromo-2-Pentene
The IR spectrum of 1-bromo-2-pentene is a composite of the vibrational absorptions of its constituent functional groups. Understanding the expected spectral regions for these groups is the first step in a rigorous analysis.
2.1. Alkene Group (C=C and =C-H Bonds)
The presence of a carbon-carbon double bond introduces several characteristic vibrations:
-
C=C Stretching: The stretching vibration of the C=C double bond typically gives rise to a moderate absorption band in the region of 1680-1640 cm⁻¹.[6][7] For 1-bromo-2-pentene, this peak is expected around 1670-1650 cm⁻¹.[5] The intensity of this band can be variable and is influenced by the symmetry of the double bond.
-
Vinylic C-H Stretching: The stretching of the C-H bonds attached to the sp² hybridized carbons of the alkene (vinylic hydrogens) occurs at higher frequencies than their sp³ counterparts. These absorptions are typically found in the 3100-3000 cm⁻¹ region.[6][8][9] This is a key diagnostic feature for the presence of unsaturation.[6][10]
-
Vinylic C-H Bending (Out-of-Plane Wags): The out-of-plane bending vibrations of the vinylic C-H bonds are strong and appear in the 1000-650 cm⁻¹ region.[6][8] The exact position of these "wagging" vibrations can provide information about the substitution pattern of the alkene.[9][11] For a trans-disubstituted alkene like (E)-1-bromo-2-pentene, a strong, sharp band is expected around 965 ± 5 cm⁻¹.[8]
2.2. Alkyl Group (-CH₃ and -CH₂- Bonds)
The saturated hydrocarbon portions of the molecule also produce characteristic signals:
-
Alkyl C-H Stretching: The stretching vibrations of the C-H bonds on the sp³ hybridized carbons of the ethyl and bromomethyl groups are expected in the 2960-2850 cm⁻¹ range.[9][11] These bands are typically strong and readily observable.
-
Alkyl C-H Bending: Methylene (-CH₂-) scissoring vibrations appear around 1470-1448 cm⁻¹, while methyl (-CH₃) asymmetric and symmetric bending vibrations are also found in this general vicinity.[12]
2.3. Alkyl Halide Group (C-Br Bond)
The carbon-bromine bond gives rise to a characteristic absorption in the lower frequency "fingerprint" region of the spectrum:
-
C-Br Stretching: The C-Br stretching vibration is typically observed in the range of 690-515 cm⁻¹.[7][13][14] This absorption is often of moderate to strong intensity. Due to its position in the complex fingerprint region, it can sometimes be obscured by other vibrations, but its presence is a key indicator of the alkyl bromide functionality.
-
-CH₂-Br Wagging: An additional diagnostic band for terminal alkyl halides is the C-H wag of the –CH₂X group, which is observed between 1300-1150 cm⁻¹.[13][14]
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The quality of the IR spectrum is directly dependent on the experimental technique and adherence to best practices. For a liquid sample like 1-bromo-2-pentene, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly effective and convenient method.[15][16]
3.1. Instrumentation
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is the instrument of choice.[1] Common ATR crystal materials include diamond and germanium.
3.2. Step-by-Step Experimental Workflow
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This typically involves a warm-up period of at least 5 minutes.[17]
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected.[17] This is done with the ATR crystal clean and uncovered. The background scan measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's optical components. This spectrum is then automatically subtracted from the sample spectrum to provide a clean representation of the sample's absorbance.[17]
-
Sample Application: Place a single drop of 1-bromo-2-pentene directly onto the center of the ATR crystal.[18][19] For volatile liquids, it is important to proceed to the next step promptly to minimize evaporation.
-
Data Acquisition: Initiate the sample scan using the instrument's software.[17] The software will collect the interferogram and perform the Fourier transform to generate the IR spectrum. For routine analysis, an accumulation of 16-32 scans at a resolution of 4 cm⁻¹ is typically sufficient.
-
Data Processing and Analysis: The resulting spectrum will be displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹). Label the significant peaks for interpretation.
-
Cleaning: After the analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination between samples.[18][20]
Spectral Interpretation: A Guided Analysis of 1-Bromo-2-Pentene
The interpretation of the IR spectrum of 1-bromo-2-pentene involves a systematic examination of the key regions identified in the theoretical framework.
4.1. Summary of Expected Absorption Bands
The following table summarizes the anticipated IR absorption bands for 1-bromo-2-pentene and their corresponding vibrational modes.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Alkene (=C-H) | Stretching | Medium |
| 2960 - 2850 | Alkyl (-C-H) | Stretching | Strong |
| 1680 - 1640 | Alkene (C=C) | Stretching | Medium to Weak |
| 1470 - 1430 | Alkyl (-CH₂-, -CH₃) | Bending (Scissoring/Asymmetric) | Medium |
| 1300 - 1150 | Alkyl Halide (-CH₂-Br) | C-H Wagging | Medium |
| 1000 - 650 | Alkene (=C-H) | Out-of-Plane Bending | Strong |
| 690 - 515 | Alkyl Halide (C-Br) | Stretching | Medium to Strong |
4.2. Logical Workflow for Spectral Interpretation
The process of identifying the functional groups in 1-bromo-2-pentene from its IR spectrum can be visualized as a logical workflow. This workflow begins with the raw spectral data and proceeds through a series of decision points based on the presence or absence of characteristic absorption bands.
Caption: Logical workflow for the IR spectral interpretation of 1-bromo-2-pentene.
Conclusion: A Self-Validating Approach to Structural Characterization
The power of IR spectroscopy lies in its ability to provide a unique "fingerprint" of a molecule, with characteristic absorptions that directly correlate to its functional groups.[4][21] For 1-bromo-2-pentene, the presence of distinct bands for the alkene C=C and vinylic C-H stretches, the alkyl C-H stretches, and the C-Br stretch provides a self-validating system for its structural identification. By following the rigorous experimental protocol and systematic interpretation workflow outlined in this guide, researchers and scientists can confidently and accurately characterize this important synthetic intermediate. This analytical approach, grounded in the fundamental principles of molecular vibrations, is an essential component of the toolkit for modern chemical research and drug development.
References
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. Retrieved from [Link]
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). (E)-1-bromo-2-pentene. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-2-pentene, predominantly trans - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Study.com. (n.d.). 4.Describe the procedure for preparing a liquid sample for infrared examination. 5. Although IR spectra of solids are most commonly run as KBr pellets, they are sometimes run as solutions. Even though. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 26). How To Run IR Spectroscopy? [Video]. YouTube. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-2-pentene, predominantly trans. PubChem Compound Database. Retrieved from [Link]
-
Emerald Cloud Lab. (2025, September 3). ExperimentIRSpectroscopy Documentation. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-2-pentene, predominantly trans - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Infrared Spectrum of Polyvinyl Alcohol. Retrieved from [Link]
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Pentene, 5-bromo-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Pentene, 5-bromo-. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-bromo-1-pentene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR‐FTIR spectra of the organic phase recorded after contacting the.... Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra - Organic Chemistry. Retrieved from [Link]
-
Re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]
Sources
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mt.com [mt.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Mass spectrometry fragmentation pattern of 1-bromo-2-pentene
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2-Pentene
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-2-pentene (C₅H₉Br). As a bifunctional molecule containing both an alkene and a reactive allylic bromide, its fragmentation is governed by distinct and predictable pathways. This document, intended for researchers and analytical scientists, elucidates the formation of the molecular ion, the characteristic bromine isotopic signature, and the primary fragmentation mechanisms, including allylic cleavage, alpha-cleavage, and neutral losses. By synthesizing established mass spectrometry principles, this guide offers a robust framework for the structural identification and characterization of this and similar halogenated unsaturated compounds.
Introduction: The Analytical Imperative
In the fields of synthetic chemistry and drug development, the unambiguous structural elucidation of intermediates and final compounds is paramount. Mass spectrometry (MS) serves as a cornerstone analytical technique, providing critical data on molecular weight and structure through the controlled fragmentation of ionized molecules.[1] 1-Bromo-2-pentene is a valuable synthetic intermediate, and understanding its behavior under mass spectrometric analysis is essential for reaction monitoring and quality control. This guide applies first principles of fragmentation to predict its EI-MS spectrum, a necessary approach given the limited availability of public domain spectral data.[1]
The primary ionization technique discussed is Electron Ionization (EI), typically at 70 eV, which imparts significant energy into the molecule, inducing reproducible fragmentation that serves as a molecular fingerprint.[1]
The Molecular Ion: A Halogenated Signature
The initial event in the mass spectrometer's ionization chamber is the removal of an electron to form a molecular radical cation (M⁺•).[2] For 1-bromo-2-pentene, the molecular formula is C₅H₉Br.[3][4] A defining characteristic of bromine-containing compounds is the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio.[5][6]
This isotopic distribution results in a distinctive molecular ion region containing two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units:
-
M⁺ Peak: Corresponds to the molecule containing the ⁷⁹Br isotope.
-
M+2 Peak: Corresponds to the molecule containing the ⁸¹Br isotope.
The monoisotopic mass of the ⁷⁹Br-containing molecule is 147.98876 Da.[4] Therefore, the mass spectrum will exhibit prominent molecular ion peaks at m/z 148 and m/z 150 . This 1:1 doublet is a definitive indicator for the presence of a single bromine atom in the molecule.[7] Any fragment retaining the bromine atom will also exhibit this characteristic M⁺/M+2 pattern.
Core Fragmentation Pathways: A Mechanistic Exploration
The excess energy imparted to the molecular ion causes it to fragment through several predictable pathways. The fragmentation of 1-bromo-2-pentene is dictated by the relative strengths of its bonds and the stability of the resulting fragments.
Allylic Cleavage: The Predominant Fragmentation
The C-Br bond in 1-bromo-2-pentene is at an allylic position, making it susceptible to cleavage. The most favored fragmentation pathway for many alkenes and allylic compounds is allylic cleavage, which leads to the formation of a resonance-stabilized cation.[8][9][10]
In this case, the homolytic cleavage of the weak C-Br bond results in the loss of a bromine radical (•Br), forming a highly stable, resonance-delocalized pent-2-en-1-yl cation.
[C₅H₉Br]⁺• → [C₅H₉]⁺ + •Br
This [C₅H₉]⁺ cation has an m/z of 69 . Due to the exceptional stability of this allylic carbocation, the peak at m/z 69 is predicted to be the base peak (the most abundant ion) in the spectrum.
Alpha (α)-Cleavage Relative to the Double Bond
Alpha-cleavage, the breaking of a bond adjacent to the double bond, is another significant fragmentation route for alkenes.[11] For 1-bromo-2-pentene (CH₃CH₂–CH=CH–CH₂Br), this can occur on either side of the C=C bond.
-
Loss of an Ethyl Radical: Cleavage of the C₃-C₂ bond (alpha to the double bond) results in the loss of an ethyl radical (•C₂H₅). This pathway yields a bromine-containing fragment, the [C₃H₄Br]⁺ ion, which would appear as a characteristic doublet at m/z 119 and 121 .
[C₅H₉Br]⁺• → [C₃H₄Br]⁺ + •C₂H₅
-
Loss of a Bromomethyl Radical: Cleavage of the C₁-C₂ bond results in the loss of a bromomethyl radical (•CH₂Br). This forms the [C₄H₇]⁺ cation at m/z 55 . This fragment is commonly observed in the mass spectra of pentene isomers.[12]
[C₅H₉Br]⁺• → [C₄H₇]⁺ + •CH₂Br
Other Significant Fragmentations
Further fragmentation of the hydrocarbon backbone and rearrangements contribute to the overall spectrum:
-
Loss of HBr: The elimination of a neutral hydrogen bromide (HBr) molecule can occur, leading to a radical cation [C₅H₈]⁺• at m/z 68 .
-
Formation of [C₃H₅]⁺: Subsequent fragmentation of larger ions, likely through the loss of ethylene from the [C₅H₉]⁺ ion, can produce the stable allyl cation [C₃H₅]⁺ at m/z 41 . This is a very common fragment in the mass spectra of aliphatic alkenes.[13]
-
Formation of [C₂H₅]⁺: Simple cleavage of the alkyl chain can produce the ethyl cation [C₂H₅]⁺ at m/z 29 .[14]
Predicted Mass Spectrum Data Summary
The following table summarizes the key ions predicted to appear in the EI mass spectrum of 1-bromo-2-pentene.
| m/z (Mass-to-Charge Ratio) | Ion Formula | Proposed Ion Structure | Predicted Relative Abundance |
| 148 / 150 | [C₅H₉Br]⁺• | CH₃CH₂CH=CHCH₂Br⁺• | Low to Medium |
| 119 / 121 | [C₃H₄Br]⁺ | [CH=CHCH₂Br]⁺ | Medium |
| 69 | [C₅H₉]⁺ | [CH₃CH₂CH=CHCH₂]⁺ | High (Likely Base Peak) |
| 68 | [C₅H₈]⁺• | [Pentadiene]⁺• | Low |
| 55 | [C₄H₇]⁺ | [CH₃CH₂CH=CH]⁺ | Medium to High |
| 41 | [C₃H₅]⁺ | [CH₂=CHCH₂]⁺ | High |
| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ | Medium |
Visualization of the Fragmentation Cascade
The logical relationships between the molecular ion and its primary fragments can be visualized using the following workflow diagram.
Caption: Predicted EI-MS fragmentation pathways of 1-bromo-2-pentene.
Experimental Protocol: GC-MS Analysis
To empirically validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol should be employed. This approach ensures the separation of the analyte from any impurities before it enters the mass spectrometer.
Objective: To acquire the electron ionization (EI) mass spectrum of a 1-bromo-2-pentene sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Ion Source: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 1-bromo-2-pentene (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane or hexane.
-
-
Gas Chromatography (GC) Conditions:
-
Injector Port Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating isomers and related compounds.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 2 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 25 to 250 amu.
-
Scan Rate: ≥ 2 scans/second.
-
Solvent Delay: Set a solvent delay of ~3 minutes to prevent the solvent peak from saturating the detector.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 1-bromo-2-pentene based on its retention time.
-
Extract the mass spectrum from this peak.
-
Analyze the spectrum to identify the molecular ion peaks (m/z 148/150) and the key fragment ions as detailed in this guide.
-
Compare the empirical fragmentation pattern to the predicted pattern and, if available, to a reference library spectrum (e.g., NIST/EPA/NIH Mass Spectral Library).[15]
-
Conclusion
The mass spectrum of 1-bromo-2-pentene is predicted to be highly characteristic, defined by three key features: (1) a prominent M⁺/M+2 molecular ion doublet at m/z 148/150, confirming the presence of one bromine atom; (2) a base peak at m/z 69 resulting from the facile loss of the bromine radical to form a stable allylic cation; and (3) significant fragments at m/z 55 and 41, which are characteristic of the pentene backbone. This detailed analysis provides a robust predictive model for interpreting experimental data, aiding researchers in the confident identification and structural verification of this important synthetic building block.
References
-
Doc Brown's Chemistry. (n.d.). Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Save My Exams. (2025, July 4). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of - Pent-1-ene (1-pentene). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Pentene, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). (E)-1-bromo-2-pentene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Whitman College. (2008). GCMS Section 6.9.4. Retrieved from [Link]
-
All 'Bout Chemistry. (2018, November 26). Part 6:Alkenes' Mass Spectrum(Fragmentation Pattern) for CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-pent-2-ene. In PubChem Compound Database. Retrieved from [Link]
-
Thomson, J. B. (1968). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 45(3), 169. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1-Pentene, 5-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentene. Retrieved from [Link]
-
Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Pentane, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Pentane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of British Columbia. (n.d.). Chapter 5. Mass spectrometry. Retrieved from [Link]
-
Prezi. (2024, December 26). Fragmentation Patterns of Alkyl Halides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, November 1). α-cleavage of 1-pentene in EI-MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]
-
Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chem Talks. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-2-pentene, predominantly trans. In PubChem Compound Database. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. (E)-1-bromo-2-pentene [webbook.nist.gov]
- 4. 1-Bromo-pent-2-ene | C5H9Br | CID 140715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GCMS Section 6.9.4 [people.whitman.edu]
- 9. youtube.com [youtube.com]
- 10. faculty.concordia.ca [faculty.concordia.ca]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. image diagram mass spectrum of pent-1ene 1-pentene fragmentation pattern of ions for analysis and identification of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. 2-Pentene, (E)- [webbook.nist.gov]
Synthesis of (E)-1-bromopent-2-ene via allylic bromination of (E)-pent-2-ene
An In-Depth Technical Guide to the Synthesis of (E)-1-bromopent-2-ene via Allylic Bromination of (E)-pent-2-ene
Introduction
Allylic bromination is a cornerstone of synthetic organic chemistry, providing a powerful method for the introduction of a bromine atom at a position adjacent to a carbon-carbon double bond. This functionalization is particularly valuable as the resulting allylic bromides are versatile intermediates for a wide array of subsequent transformations, including nucleophilic substitution and elimination reactions. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent, stands as a classic and highly effective method for achieving this transformation, particularly due to its ability to maintain a low concentration of bromine in the reaction mixture, thereby minimizing competing electrophilic addition reactions.
This guide provides a comprehensive overview of the synthesis of (E)-1-bromopent-2-ene from (E)-pent-2-ene using NBS. We will delve into the underlying free-radical mechanism, provide a detailed experimental protocol, discuss methods for product characterization, and address potential challenges and optimization strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of this important synthetic transformation.
Reaction Mechanism and Stereoselectivity
The allylic bromination of (E)-pent-2-ene with NBS proceeds through a free-radical chain mechanism. This process is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.
The mechanism can be broken down into three key stages:
-
Initiation: The reaction begins with the homolytic cleavage of the radical initiator to generate two radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to form a bromine radical.
-
Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts an allylic hydrogen from (E)-pent-2-ene to form a resonance-stabilized allylic radical and HBr. Subsequently, this newly formed HBr reacts with NBS to produce a bromine molecule and succinimide. The bromine molecule then reacts with the allylic radical to yield the desired product, (E)-1-bromopent-2-ene, and another bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated when two radicals combine to form a non-radical species.
The regioselectivity of this reaction is governed by the stability of the resulting allylic radical. The abstraction of a hydrogen atom from the C1 position of (E)-pent-2-ene leads to a more stable secondary allylic radical compared to the primary radical that would be formed by abstraction from the C4 position. The resonance stabilization of this intermediate is key to the selectivity of the reaction. The stereoselectivity, favoring the (E)-isomer, is a result of the thermodynamic stability of the trans configuration, which minimizes steric hindrance.
Caption: Free-radical mechanism of allylic bromination.
Experimental Protocol
This section provides a detailed procedure for the synthesis of (E)-1-bromopent-2-ene.
Materials and Reagents
| Chemical Name | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |
| (E)-pent-2-ene | C5H10 | 70.13 | 36.3 | 0.648 | Highly flammable, Irritant |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | - | 2.098 | Corrosive, Lachrymator |
| Carbon tetrachloride | CCl4 | 153.82 | 76.7 | 1.594 | Toxic, Carcinogen |
| 2,2'-Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | 103 (dec.) | 1.1 | Flammable solid, Toxic |
| Sodium bicarbonate | NaHCO3 | 84.01 | - | 2.2 | - |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | - | 2.66 | - |
Equipment Setup
A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle is required. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Caption: Workflow for the synthesis of (E)-1-bromopent-2-ene.
Step-by-Step Synthesis Procedure
-
To a 250 mL round-bottom flask, add (E)-pent-2-ene (10.0 g, 142.6 mmol), N-Bromosuccinimide (25.4 g, 142.6 mmol), and carbon tetrachloride (100 mL).
-
Add a catalytic amount of AIBN (0.234 g, 1.43 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 77 °C) using a heating mantle. The reaction is initiated by the decomposition of AIBN, which can be observed by the evolution of nitrogen gas.
-
Maintain the reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining HBr.
-
Wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain (E)-1-bromopent-2-ene as a colorless liquid.
Characterization of (E)-1-bromopent-2-ene
-
Physical Properties:
-
Boiling Point: 122-124 °C
-
Refractive Index: ~1.47
-
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.85-5.75 (m, 1H, =CH), 5.65-5.55 (m, 1H, =CH), 3.95 (d, J = 7.2 Hz, 2H, BrCH₂), 2.10-2.00 (m, 2H, CH₂CH₃), 0.98 (t, J = 7.5 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 135.5, 125.0, 35.0, 25.5, 12.5.
-
IR (neat): ν 3030, 2965, 2930, 1670, 1450, 1210, 965 cm⁻¹. The peak at 965 cm⁻¹ is characteristic of the trans C-H bend of the double bond.
-
Process Optimization and Troubleshooting
Choice of Reagents and Conditions
-
Brominating Agent: NBS is the reagent of choice for allylic bromination as it provides a low, constant concentration of Br₂ through its reaction with HBr, which suppresses the competing ionic addition of bromine to the double bond.
-
Radical Initiator: AIBN is often preferred over benzoyl peroxide as it is less prone to side reactions and its decomposition rate is less solvent-dependent. The amount of initiator should be kept catalytic.
-
Solvent: Carbon tetrachloride is a traditional solvent for this reaction due to its inertness. However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane or benzene may be used.
-
Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a sufficient rate of radical initiation.
Common Side Reactions and Byproducts
-
Vinylic Bromination: Abstraction of a vinylic hydrogen is energetically unfavorable and generally not observed.
-
Dibromination: Over-bromination can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long.
-
Isomerization: Some isomerization of the double bond to form (Z)-1-bromopent-2-ene may occur, though the (E)-isomer is the major product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction, loss of product during work-up. | Monitor reaction closely by TLC/GC. Ensure efficient extraction and careful distillation. |
| Impure Product | Presence of succinimide, unreacted NBS, or byproducts. | Thoroughly wash the crude product. Optimize purification conditions (e.g., distillation column efficiency). |
| Reaction fails to initiate | Inactive initiator, presence of radical inhibitors. | Use fresh AIBN. Ensure reagents and solvent are pure. |
Safety Precautions
-
N-Bromosuccinimide: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbon Tetrachloride: Toxic and a suspected carcinogen. Use in a fume hood and avoid inhalation or skin contact. Consider using a safer alternative solvent if possible.
-
(E)-1-bromopent-2-ene: Alkyl halides are generally toxic and irritants. Handle with care and avoid exposure.
-
AIBN: Flammable solid and toxic. Handle with care and store appropriately.
All waste materials should be disposed of in accordance with local environmental regulations.
Conclusion
The synthesis of (E)-1-bromopent-2-ene via the allylic bromination of (E)-pent-2-ene with N-Bromosuccinimide is a reliable and efficient method for the preparation of this valuable synthetic intermediate. A thorough understanding of the free-radical mechanism, careful control of reaction conditions, and appropriate safety measures are essential for a successful outcome. The resulting (E)-1-bromopent-2-ene can be used in a variety of subsequent reactions, making this procedure a key transformation in the synthetic chemist's toolbox.
References
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds (The Wohl-Ziegler Reaction). Chemical Reviews, 43(2), 271–317. [Link]
-
Li, J. J. (2009). Wohl–Ziegler Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 169-176). John Wiley & Sons, Inc. [Link]
-
Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann. [Link]
A Technical Guide to the Stereoselective Synthesis of (Z)-1-bromo-pent-2-ene
Abstract: (Z)-1-bromo-pent-2-ene is a valuable bifunctional reagent in organic synthesis, serving as a versatile building block for the introduction of the (Z)-pent-2-enyl moiety in the construction of complex molecular architectures, including natural products and pharmaceutical agents. Its utility stems from the presence of both a stereodefined double bond and a reactive allylic bromide. This technical guide provides an in-depth analysis of the primary methodologies for the stereoselective synthesis of this target molecule. We will explore the mechanistic underpinnings, practical considerations, and detailed experimental protocols for two principal strategies: the Z-Selective Wittig Reaction and the Stereochemical Relay from Alkyne Precursors. A comparative analysis is included to assist researchers in selecting the optimal synthetic route based on laboratory-specific constraints and objectives.
Introduction
The precise control of alkene geometry is a cornerstone of modern organic synthesis. (Z)-allylic halides, such as (Z)-1-bromo-pent-2-ene, are particularly important intermediates. They can participate in a variety of transformations, including nucleophilic substitution and cross-coupling reactions, where the geometry of the double bond is often retained in the final product.[1][2] While commercially available as a mixture of isomers, applications in stereospecific synthesis necessitate access to the pure (Z)-isomer.[1] This guide focuses on reliable and high-selectivity methods to achieve this synthetic goal.
Strategy 1: The Z-Selective Wittig Reaction
The Wittig reaction is a powerful and widely used method for alkene synthesis from carbonyl compounds and phosphonium ylides.[3][4] The stereochemical outcome is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, the use of non-stabilized ylides under salt-free conditions is the method of choice.[5][6]
Causality of Z-Selectivity
The high Z-selectivity observed with non-stabilized ylides (where the group attached to the carbanion is typically an alkyl group) is a result of kinetic control. The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a four-membered oxaphosphetane intermediate.[4][6][7] The transition state leading to the syn-oxaphosphetane is sterically less hindered and forms faster than the corresponding anti-intermediate. This kinetically favored syn-oxaphosphetane then undergoes a syn-elimination to yield the (Z)-alkene and triphenylphosphine oxide.[5][7]
Key factors to maximize Z-selectivity include:
-
Non-Stabilized Ylide: The ylide must be reactive, favoring the kinetic pathway.
-
Salt-Free Conditions: Lithium salts can coordinate to the intermediates, promoting equilibration of the oxaphosphetane, which can lead to the more thermodynamically stable (E)-alkene.[3][7] Using bases like sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS) is crucial.
-
Aprotic, Non-polar Solvents: Solvents like THF or diethyl ether are typically used.
-
Low Temperatures: Lowering the reaction temperature further favors the kinetic product by preventing intermediate equilibration.
Synthetic Workflow Diagram
Sources
A Technical Guide to 1-Bromo-2-Pentene Isomers: Synthesis, Commercial Availability, and Practical Applications
Abstract
1-Bromo-2-pentene is a versatile halogenated alkene that serves as a critical C5 building block in advanced organic synthesis. Its utility in constructing complex molecular frameworks makes it a compound of significant interest to researchers in the pharmaceutical, agrochemical, and fine chemical industries. This technical guide provides a comprehensive overview of the commercial availability of 1-bromo-2-pentene's (E) and (Z) isomers, details established synthetic and purification protocols, and explores its applications. The content herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively source, synthesize, and utilize these valuable reagents.
Introduction to 1-Bromo-2-pentene: Structure and Properties
1-Bromo-2-pentene (C₅H₉Br) is an organobromine compound characterized by a five-carbon chain containing a double bond between carbons 2 and 3, and a bromine atom at the C1 position.[1] The geometry of the double bond gives rise to two distinct stereoisomers: (E)-1-bromo-2-pentene (trans) and (Z)-1-bromo-2-pentene (cis).[2] These isomers possess identical molecular formulas and weights but can exhibit different physical properties and reactivity in stereospecific reactions.[2]
The presence of both a reactive carbon-bromine bond and a carbon-carbon double bond makes it a bifunctional intermediate capable of undergoing a variety of transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.[3]
Key Physicochemical and Spectroscopic Data:
| Property | Value | CAS Numbers |
| Molecular Formula | C₅H₉Br | (E)-isomer: 7348-71-2[4][5] |
| Molecular Weight | 149.03 g/mol [1] | (Z)-isomer: 7348-78-9[6][7] |
| Boiling Point | ~122 °C (lit.)[8][9] | Mixture: 20599-27-3[5] |
| Density | ~1.26 g/mL at 25 °C (lit.)[8] | |
| Refractive Index | n20/D ~1.478 (lit.)[6][8] | |
| Flash Point | 23 °C (73.4 °F)[6] |
Spectroscopic analysis is fundamental for distinguishing between the isomers. In ¹H NMR spectroscopy, the vinyl protons (CH =CH ) resonate between 5.5-5.9 ppm, and the coupling constants between them are diagnostic for assigning the geometry. The allylic protons adjacent to the bromine (Br-CH ₂) typically appear as a doublet around 3.9-4.1 ppm.
Commercial Availability and Procurement
1-Bromo-2-pentene is commercially available from several major chemical suppliers. It is most commonly sold as a mixture of (E) and (Z) isomers, with the thermodynamically more stable (E)-isomer (trans) being the predominant form in most offerings. Researchers requiring the pure (Z)-isomer often face more limited availability or higher costs, sometimes necessitating in-house synthesis.[6]
Table 1: Prominent Commercial Suppliers of 1-Bromo-2-pentene Isomers
| Supplier | Product Name/Number | CAS No. | Purity / Specification |
| Sigma-Aldrich (Merck) | 1-Bromo-2-pentene, predominantly trans | 7348-71-2 | 95% |
| Alfa Aesar | 1-Bromo-2-pentene, mixture of isomers | 20599-27-3 | Mixture of (E) and (Z) |
| TCI Chemicals | 1-Bromo-2-pentene (mixture of cis and trans) | 20599-27-3 | >97.0% |
| AK Scientific, Inc. | (Z)-1-Bromo-2-pentene | 7348-78-9 | Specification not listed[6] |
| BLDpharm | (Z)-1-Bromopent-2-ene | 7348-78-9 | Specification not listed[10] |
| MolPort | (2E)-1-bromopent-2-ene | 7348-71-2 | Available from multiple sources |
Note: Availability and specifications are subject to change. It is crucial to consult the supplier's current catalog and certificate of analysis for the most up-to-date information.
Synthesis and Purification Strategies
While commercial sourcing is convenient, specific research needs, such as high isomeric purity of the (Z)-isomer, often mandate laboratory synthesis. The chosen synthetic route dictates the resulting isomeric ratio and impurity profile.
Non-Selective Synthesis: Allylic Bromination
A common and straightforward method for preparing 1-bromo-2-pentene is the allylic bromination of 2-pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light.[3][11]
Causality of the Method: This reaction proceeds via a free-radical chain mechanism.[3] A bromine radical abstracts an allylic hydrogen from 2-pentene, creating a resonance-stabilized allylic radical.[12][13] This radical intermediate can react with bromine at either C1 or C3. The key advantage of using NBS is that it maintains a very low concentration of Br₂ in the reaction mixture, which suppresses the competing electrophilic addition of bromine across the double bond.[11][14][15] However, this method lacks stereocontrol and typically yields a mixture of (E)- and (Z)-1-bromo-2-pentene, along with other isomeric byproducts like 4-bromo-2-pentene.[3]
Caption: General workflow for non-selective allylic bromination of 2-pentene.
Stereoselective Synthesis of (Z)-1-Bromo-2-pentene
Obtaining the pure (Z)-isomer requires a stereoselective approach, typically starting from a precursor with the desired cis-geometry. A reliable method involves the bromination of (Z)-pent-2-en-1-ol.
Causality of the Method: This pathway leverages the pre-existing stereochemistry of the starting alcohol. (Z)-pent-2-en-1-ol can be prepared by the stereoselective reduction of a pentynol using a poisoned catalyst like Lindlar's catalyst, which selectively produces cis-alkenes. The subsequent conversion of the alcohol to the bromide using reagents like phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (Appel reaction) typically proceeds with retention of the double bond's configuration.
This protocol is adapted from established alcohol-to-bromide conversion methodologies.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.1 equivalents) to the stirred solvent. Slowly add a solution of carbon tetrabromide (CBr₄, 1.1 equivalents) in anhydrous diethyl ether. A white precipitate of triphenylphosphine oxide byproduct will form.
-
Substrate Addition: Slowly add (Z)-pent-2-en-1-ol (1.0 equivalent) to the reaction mixture, ensuring the temperature remains at or below 0 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding cold pentane to precipitate the remaining triphenylphosphine oxide. Filter the mixture through a pad of silica gel, washing thoroughly with pentane.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by fractional distillation under reduced pressure to yield pure (Z)-1-bromo-2-pentene.[16]
Purification and Isomer Separation
For mixtures obtained from non-selective synthesis, purification is critical.[16]
-
Fractional Distillation: Due to slight differences in the boiling points of the isomers, careful fractional distillation can be used to enrich one isomer.[17] This is the most common industrial and laboratory-scale method.
-
Adsorptive Separation: Advanced methods using adsorbents with specific cavity sizes, such as modified pillar[4]arenes, have shown high efficiency in separating bromoalkane isomers and represent an emerging technique for achieving high purity.[17][18]
Quality Control and Characterization
A robust quality control workflow is essential to verify the identity, purity, and isomeric ratio of 1-bromo-2-pentene.
Caption: A standard quality control workflow for 1-bromo-2-pentene.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for determining the purity of the sample and identifying any volatile impurities or isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the E/Z isomeric ratio by integrating the distinct signals of the vinyl protons.[19] ¹³C NMR confirms the carbon backbone of the molecule.
-
Fourier-Transform Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the C=C stretch (typically 1650-1670 cm⁻¹) and the C-Br stretch (below 700 cm⁻¹).
Handling, Storage, and Safety
1-Bromo-2-pentene is a flammable liquid and vapor that causes severe skin burns and eye damage.[8][20] As an allylic bromide, it should be handled with care as it can be a lachrymator and is reactive.
-
Handling: Use in a well-ventilated area or fume hood.[8][21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][20] Avoid inhalation of vapors.[22] Keep away from heat, sparks, and open flames.[23][24]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[21][23] Storage at 2-8°C is often recommended.[25] Protect from moisture and light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Synthesis
The dual functionality of 1-bromo-2-pentene makes it a valuable intermediate.
-
Nucleophilic Substitution: The reactive C-Br bond allows for easy displacement by a wide range of nucleophiles, enabling the introduction of the pentenyl moiety into target molecules.[3] This is a cornerstone reaction in building more complex structures, including pharmaceutical and natural product synthesis.[26]
-
Grignard Reagent Formation: It can be converted into the corresponding Grignard reagent, pent-2-enylmagnesium bromide, by reacting with magnesium metal. This organometallic reagent is a powerful nucleophile for creating new carbon-carbon bonds.
-
Cross-Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed reactions (e.g., Suzuki, Stille) to form more elaborate molecular architectures.
Conclusion
1-Bromo-2-pentene, in both its (E) and (Z) forms, is a potent synthetic tool for chemical researchers. While commercially available, primarily as an E/Z mixture, a thorough understanding of stereoselective synthesis and purification techniques is essential for applications requiring isomerically pure material. Proper characterization, safe handling, and an appreciation for its reactivity are paramount to its successful application in the laboratory. This guide serves as a foundational resource to aid scientists in leveraging the full potential of this versatile C5 synthon.
References
- A Technical Guide to 1-Bromo-pent-2-ene: Commercial Availability, Synthesis, and Applic
- (Z)-1-Bromo-2-pentene. LookChem.
- An In-depth Technical Guide to (E)-1-bromopent-2-ene. BenchChem.
- Complete the mechanism and the products for the reaction of 2-pentene with N-bromosuccinimide (NBS) in. brainly.com.
- (E)-1-bromo-2-pentene. NIST WebBook.
- Application Notes and Protocols for the Purification of 1-Bromo-pent-2-ene Reaction Products. BenchChem.
- 1-BROMO-2-PENTENE 95% PREDOMINANTLY - Safety D
- (E)-1-bromo-2-pentene. ChemBK.
- 1-Bromo-2-pentene, predominantly trans 95 7348-71-2. Sigma-Aldrich.
- 1-BROMO-2-PENTENE 95% PREDOMINANTLY | 7348-71-2. ChemicalBook.
- Allyl bromide. Apollo Scientific.
- SAFETY D
- 7348-78-9|(Z)-1-Bromopent-2-ene. BLDpharm.
- Application Notes and Protocols: 1-Bromo-pent-2-ene in the Synthesis of N
- 1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000. PubChem - NIH.
- 1-BROMO-2-PENTENE, 95%, PREDOMINANTLY CIS | 7348-78-9. ChemicalBook.
- 1-Bromo Pentane CAS No 110-53-2 MATERIAL SAFETY D
- SAFETY D
- Radical Bromination of Alkenes Part II: Allylic Bromin
- CAS number and molecular formula of 1-Bromo-pent-2-ene. BenchChem.
- 1-Bromo-2-pentene,predominantly cis. ChemNet.
- What is Allylic Bromin
- Allylic Bromination by NBS with Practice Problems. Chemistry Steps.
- Allylic bromination of alkenes with NBS and light. OrgoSolver.
- Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). Doc Brown's Chemistry.
- How to purify 1 - Bromopropane
- 1-Bromo-pent-2-ene | C5H9Br | CID 140715. PubChem - NIH.
- A general strategy for separating 1-/2-bromoalkane isomers via...
Sources
- 1. 1-Bromo-pent-2-ene | C5H9Br | CID 140715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (E)-1-bromo-2-pentene [webbook.nist.gov]
- 5. 1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Z)-1-Bromo-2-pentene|lookchem [lookchem.com]
- 7. 1-BROMO-2-PENTENE, 95%, PREDOMINANTLY CIS | 7348-78-9 [chemicalbook.com]
- 8. (E)-1-bromo-2-pentene [chembk.com]
- 9. 7348-78-9 1-bromo-2-pentene 1-bromo-2-pentene - CAS Database [chemnet.com]
- 10. 7348-78-9|(Z)-1-Bromopent-2-ene|BLD Pharm [bldpharm.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. brainly.com [brainly.com]
- 13. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. orgosolver.com [orgosolver.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. How to purify 1 - Bromopropane from its isomers? - Blog [nuomengchemical.com]
- 18. researchgate.net [researchgate.net]
- 19. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. chemicalbook.com [chemicalbook.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. fishersci.fr [fishersci.fr]
- 24. assets.thermofisher.com [assets.thermofisher.com]
- 25. 1-BROMO-2-PENTENE 95% PREDOMINANTLY | 7348-71-2 [chemicalbook.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Safe Handling, Storage, and Emergency Management of 1-Bromo-2-Pentene
Section 1: Introduction & Hazard Overview
1-Bromo-2-pentene (C₅H₉Br) is a halogenated alkene that serves as a versatile and valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive carbon-bromine bond and a carbon-carbon double bond, allows for a wide array of chemical transformations, including nucleophilic substitutions, Grignard reagent formation, and transition-metal-catalyzed cross-coupling reactions.[1] This reactivity makes it a key building block in the synthesis of complex molecules for the pharmaceutical and materials science industries.[2]
However, the same chemical properties that make 1-bromo-2-pentene synthetically useful also render it hazardous. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound. The core hazards can be summarized as follows:
-
High Flammability: It is a flammable liquid and vapor, with a low flash point that poses a significant fire risk.[3]
-
Severe Corrosivity: The compound is corrosive and can cause severe skin burns and serious eye damage upon contact.[3][4][5]
-
Respiratory Irritation: Inhalation of its vapors can cause irritation to the respiratory system.[6][7][8]
Adherence to the protocols outlined herein is critical for ensuring personnel safety, maintaining experimental integrity, and achieving regulatory compliance.
Section 2: Physicochemical and Toxicological Profile
A foundational understanding of a chemical's properties is the basis of a robust safety protocol. The causality behind its hazards is rooted in its physical and chemical characteristics.
Physicochemical Data
The quantitative data below is essential for designing safe experimental setups, from calculating reagent quantities to establishing appropriate storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉Br | [9][10][11] |
| Molecular Weight | 149.03 g/mol | [10][11] |
| Appearance | Colorless to light yellow liquid | [6][12] |
| Odor | Pungent | [5][12] |
| Density | 1.26 g/mL at 25 °C | [5][11][13] |
| Boiling Point | 122 °C | [5][11][13] |
| Flash Point | 23 °C (73.4 °F) - closed cup | [11] |
| Refractive Index | n20/D 1.4785 | [5][11] |
Reactivity and Toxicological Insights
1-Bromo-2-pentene is an allylic halide, a class of compounds known for enhanced reactivity in nucleophilic substitution reactions compared to their saturated analogs. This is due to the stabilization of the transition state.[14] While this property is synthetically advantageous, it is also the likely source of its toxicity. As a reactive alkylating agent, it can covalently modify biological macromolecules like proteins and DNA, leading to cellular damage and irritation.[15]
The toxicological properties of 1-bromo-2-pentene have not been exhaustively investigated.[7][15] Therefore, it must be treated as a substance with significant potential for harm. It is classified as a substance that causes severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1) and as a Flammable Liquid (Category 3).[11] No component of the product is listed as a probable or confirmed carcinogen by IARC at levels of 0.1% or greater.[7][15]
Section 3: Risk Assessment & The Hierarchy of Controls
Effective safety management is proactive, not reactive. The "Hierarchy of Controls" is a systematic approach to mitigating workplace hazards, prioritizing the most effective and reliable methods.
-
Elimination/Substitution: In a research context, these are often not feasible as 1-bromo-2-pentene is the specific reagent required. However, one should always consider if a less hazardous analog could achieve the same synthetic outcome.
-
Engineering Controls: This is the most critical layer of protection. All work with 1-bromo-2-pentene must be conducted in a certified chemical fume hood to control flammable and corrosive vapors.[6] Ventilation systems must be explosion-proof.[16]
-
Administrative Controls: This involves establishing robust Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and clearly labeling all containers and work areas.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it protects the individual from exposure.
Section 4: Standard Operating Procedures for Safe Handling
The following protocol is a mandatory minimum for handling 1-bromo-2-pentene.
Pre-Experiment Preparation
-
Risk Assessment: Conduct and document a task-specific risk assessment before beginning any new procedure.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a valid certification. Check the airflow monitor.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (Class B: dry chemical, foam, or CO₂) are unobstructed and within a 10-second travel distance.[7][16]
-
Spill Kit: Ensure a spill kit containing absorbent material for flammable solvents (e.g., sand, vermiculite) is readily available.[17]
-
PPE Donning: Put on all required PPE as detailed in the table below before entering the lab area where the chemical is handled.
Chemical Handling Protocol
-
Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge, a potential ignition source.[17][18]
-
Tool Selection: Use only non-sparking tools made of materials like brass or bronze.[8][17]
-
Dispensing: Dispense the smallest quantity needed for the experiment. Keep the primary container sealed when not in use.
-
Heating: If heating is required, do not use an open flame. Use a controlled heating mantle, oil bath, or hot plate in the fume hood. Keep ignition sources away.[17][19]
-
Post-Handling: After dispensing, wipe down the exterior of the container and the work surface.
-
Decontamination: Properly dispose of contaminated gloves and any disposable materials in a designated halogenated organic waste container.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[7]
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.
| Protection Type | Minimum Requirement | Recommended for Splash/Transfer |
| Eye/Face | Tightly fitting chemical splash goggles.[11] | Goggles and an 8-inch minimum face shield.[11][15] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for holes before each use.[6][7] | Double-gloving is recommended. Use proper glove removal technique to avoid skin contact.[4][11] |
| Body | Flame-retardant laboratory coat.[4][7] | A chemical-resistant apron over a flame-retardant lab coat.[16] |
| Respiratory | Work must be done in a chemical fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is required.[17] |
Section 5: Storage & Incompatibility
Improper storage is a leading cause of laboratory incidents. 1-Bromo-2-pentene requires specific conditions due to its flammability and reactivity.
Storage Conditions
-
Location: Store in a dedicated, approved flammables safety cabinet.[17][19]
-
Temperature: Keep in a cool, dry, and well-ventilated area.[4][19] Some suppliers recommend refrigerated storage (2-8°C).[11]
-
Ignition Sources: Store away from all sources of heat, sparks, open flames, and direct sunlight.[4][8][17]
-
Container: Keep the container tightly closed to prevent the escape of flammable vapors.[4][19][20]
Chemical Incompatibilities
To prevent hazardous reactions, 1-bromo-2-pentene must be segregated from incompatible materials. Mixing can result in fire, explosion, or the release of toxic gases.
-
Strong Oxidizing Agents: Can react violently, leading to fire or explosion.
-
Strong Bases: Can induce elimination reactions, which are exothermic.[2]
-
Reactive Metals: While used intentionally to form Grignard reagents, uncontrolled contact with metals can lead to runaway reactions.[1]
Section 6: Emergency Protocols
Immediate and correct response during an emergency is crucial to minimizing harm.
Spill Response
For a minor spill (<100mL) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Ensure all ignition sources are removed.[17]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[8][17]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste disposal.[8][17]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), and then soap and water. Place all cleaning materials in the hazardous waste container.
For a major spill (>100mL) or any spill outside a fume hood:
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency response team from a safe location.
Fire Response
-
In case of a small fire, if you are trained to do so, use a dry chemical or carbon dioxide extinguisher.[7]
-
Do NOT use a straight stream of water , as it may spread the flammable liquid.[17] Water spray may be used to cool nearby containers.[7]
-
For any fire that cannot be immediately extinguished, or if you are not trained, evacuate the area and call emergency services.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][15]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[3] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. You must seek immediate medical attention from a physician or ophthalmologist.[3][5]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Section 7: Waste Disposal
1-Bromo-2-pentene and materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.
-
Classification: This chemical is a halogenated organic waste.[6]
-
Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams, as this impacts the disposal method and cost.[6]
-
Container: Collect all waste (unused chemical, contaminated absorbents, and disposable PPE) in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical and kept closed when not in use.[6]
-
Disposal: Do not pour 1-bromo-2-pentene down the drain under any circumstances.[6] The recommended disposal method is through a licensed chemical waste contractor, typically via high-temperature incineration.[4][7]
References
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Safe Disposal of 1-Bromo-pent-2-ene: A Comprehensive Guide. Benchchem.
- BenchChem. (2025).
- ChemBK. (2024). (E)-1-bromo-2-pentene - Physico-chemical Properties. ChemBK.
- Sigma-Aldrich. 1-Bromo-2-pentene, predominantly trans 95. Sigma-Aldrich.
- LookChem. 1-bromo-2-pentene, 95%, predominantly cis. LookChem.
- ChemicalBook. (2023). 1-BROMO-2-PENTENE, 95%, PREDOMINANTLY CIS. ChemicalBook.
- BenchChem. (2025). An In-depth Technical Guide to the Health and Safety of 1-Bromo-pent-2-ene. Benchchem.
- BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-pent-2-ene: Chemical Properties, Structure, and Reactivity. Benchchem.
- ChemicalBook.
- ChemicalBook. (2025).
- National Institutes of Health. 1-Bromo-pent-2-ene. PubChem.
- Fisher Scientific. (2023).
- CDH Fine Chemical.
- Fisher Scientific Company. (2025).
- Cole-Parmer. Material Safety Data Sheet - 1-Bromopentane, 98%. Cole-Parmer.
- Reddit. (2025). Why does the 1-Bromo-2-Pentene react faster than the 1-Bromo-4-Pentene in a SN2 reaction?. r/chemhelp.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling 1-Bromo-pent-2-ene. Benchchem.
- Santa Cruz Biotechnology.
- Acros Organics. (2009).
- Jubilant Ingrevia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. China 1-BROMO-2-PENTENE, 95%, PREDOMINANTLY CIS(CAS#7348-78-9) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Bromo-pent-2-ene | C5H9Br | CID 140715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1-BROMO-2-PENTENE, 95%, PREDOMINANTLY CIS | 7348-78-9 [chemicalbook.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. fishersci.fr [fishersci.fr]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-Bromo-2-Pentene
Introduction: The Synthetic Versatility of 1-Bromo-2-pentene
1-Bromo-2-pentene is a versatile bifunctional reagent in organic synthesis, possessing both a nucleophile-susceptible carbon-bromine bond and a reactive carbon-carbon double bond. Its significance lies in its capacity to act as an allylic electrophile, enabling the introduction of a five-carbon pentenyl moiety into a wide array of molecular architectures. The allylic nature of the bromide enhances its reactivity in nucleophilic substitution reactions compared to its saturated counterparts, proceeding through various mechanistic pathways that can be modulated by the choice of reaction conditions.[1] This enhanced reactivity is attributed to the stabilization of the transition state or intermediate through conjugation with the adjacent π-system.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-bromo-2-pentene in nucleophilic substitution reactions. We will delve into the mechanistic intricacies of SN1, SN2, and SN' pathways, offering detailed, field-proven protocols for reactions with a range of common nucleophiles. Furthermore, we will explore the critical factors that govern the chemo- and regioselectivity of these transformations, providing a framework for predictable and efficient synthetic planning.
Mechanistic Considerations: A Triad of Pathways
The nucleophilic substitution reactions of 1-bromo-2-pentene are governed by a delicate balance between three primary mechanistic pathways: SN2, SN1, and the allylic rearrangement--SN2' and SN1'. The predominant pathway is dictated by the interplay of several factors, including the nature of the nucleophile, the solvent polarity, and the steric environment of the substrate.[3]
The SN2 Pathway: A Concerted Approach
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[4] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents, such as acetone or dimethylformamide (DMF), which solvate the cation but leave the nucleophile relatively free to attack.[5] For 1-bromo-2-pentene, a primary allylic halide, the SN2 reaction is often the dominant pathway with potent nucleophiles.
Caption: The SN2 mechanism for the reaction of 1-bromo-2-pentene.
The SN1 Pathway: A Stepwise Journey
In contrast, the SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a resonance-stabilized allylic carbocation.[6] This intermediate is then rapidly attacked by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents, such as water or ethanol, which can stabilize the carbocation intermediate through solvation.[7]
A key feature of the SN1 reaction with allylic systems is the potential for the nucleophile to attack at either end of the delocalized carbocation, leading to a mixture of constitutional isomers. Attack at the primary carbon (C1) gives the direct substitution product, while attack at the secondary carbon (C3) results in the rearranged product (SN1').
Caption: The SN1 mechanism showing the resonance-stabilized allylic carbocation.
The SN' Pathway: Allylic Rearrangement
The SN' (Substitution Nucleophilic with allylic rearrangement) reaction is a concerted process, analogous to the SN2 reaction, but with the nucleophile attacking the γ-carbon (the carbon at the other end of the double bond) and the double bond shifting. This pathway is more likely to occur with sterically hindered substrates at the α-carbon, or with certain nucleophiles under specific conditions. For a comprehensive understanding of allylic rearrangements, authoritative texts such as "March's Advanced Organic Chemistry" provide in-depth discussions.[8]
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of a variety of pentenyl-containing compounds. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: SN2 Reaction with Cyanide Ion
This protocol describes the synthesis of hex-3-enenitrile, a valuable intermediate for the preparation of amines, carboxylic acids, and other nitrogen-containing compounds. The use of an ethanolic solution of potassium cyanide minimizes the presence of water, which could lead to the formation of the corresponding alcohol as a byproduct.[9]
Materials:
-
1-bromo-2-pentene (1.0 eq)
-
Potassium cyanide (KCN) (1.2 eq)
-
Ethanol, absolute
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium cyanide (1.2 eq) in absolute ethanol.
-
To this solution, add 1-bromo-2-pentene (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated potassium bromide.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude nitrile can be purified by fractional distillation under reduced pressure.
Protocol 2: SN1/SN2 Reaction with Hydroxide Ion
This protocol outlines the synthesis of pent-2-en-1-ol. The reaction of 1-bromo-2-pentene with aqueous sodium hydroxide can proceed via a mixture of SN1 and SN2 pathways, with the potential for some elimination to form a diene, especially at higher temperatures.[10]
Materials:
-
1-bromo-2-pentene (1.0 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Water/Ethanol (1:1 mixture)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (1.5 eq) in a 1:1 mixture of water and ethanol.
-
Add 1-bromo-2-pentene (1.0 eq) to the solution.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude alcohol can be purified by flash column chromatography on silica gel.
Protocol 3: SN2 Reaction with a Thiolate Nucleophile
This protocol describes the synthesis of an allylic sulfide. Thiolates are excellent nucleophiles and typically react with primary allylic halides via an SN2 mechanism.[11]
Materials:
-
1-bromo-2-pentene (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride (1.1 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thiophenol (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 1-bromo-2-pentene (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude allylic sulfide can be purified by flash column chromatography on silica gel.
Data Summary and Expected Outcomes
The choice of nucleophile and solvent has a profound impact on the reaction mechanism and, consequently, the product distribution. The following table provides a qualitative summary of the expected outcomes for the reactions of 1-bromo-2-pentene.
| Nucleophile | Solvent | Predominant Mechanism(s) | Expected Major Product(s) | Potential Byproducts |
| CN⁻ | Ethanol | SN2 | Hex-3-enenitrile | Pent-2-en-1-ol (if water is present) |
| OH⁻ | Water/Ethanol | SN2 / SN1 | Pent-2-en-1-ol, Pent-1-en-3-ol | Penta-1,3-diene |
| PhS⁻ | THF | SN2 | 1-(Phenylthio)pent-2-ene | - |
| H₂O | Water | SN1 | Pent-2-en-1-ol, Pent-1-en-3-ol | Penta-1,3-diene |
Analytical Characterization: The progress of the reactions and the purity of the final products can be effectively monitored and determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] GC-MS is particularly useful for separating and identifying the components of the reaction mixture, including any isomeric products. NMR spectroscopy provides detailed structural information for the confirmation of the desired product.
Conclusion
1-Bromo-2-pentene is a highly valuable and reactive building block in organic synthesis. A thorough understanding of the factors that govern the competition between SN1, SN2, and SN' pathways is crucial for achieving the desired synthetic outcomes. By carefully selecting the nucleophile, solvent, and reaction temperature, researchers can effectively control the chemo- and regioselectivity of these nucleophilic substitution reactions. The protocols provided in this application note serve as a robust starting point for the synthesis of a diverse range of pentenyl-substituted molecules, with broad applications in the fields of medicinal chemistry and materials science.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
- Patai, S. (Ed.). (1973). The Chemistry of the Carbon-Halogen Bond. Wiley.
- Magid, R. M. (1980). Nucleophilic and organometallic substitution reactions of allylic compounds: The S N 2' reaction. Tetrahedron, 36(13), 1901-1930.
-
The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms. (n.d.). Dalal Institute. Retrieved from [Link]
-
Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Factors Affecting the SN1 Reaction. (2021, May 23). Chemistry LibreTexts. Retrieved from [Link]
-
A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Why does the 1-Bromo-2-Pentene react faster than the 1-Bromo-4-Pentene in a SN2 reaction? (n.d.). Reddit. Retrieved from [Link]
-
Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. (2012, November 30). Master Organic Chemistry. Retrieved from [Link]
-
Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. (n.d.). Pearson. Retrieved from [Link]
-
Halogenoalkanes | Nucleophilic Substitution (with :CN-). (n.d.). Save My Exams. Retrieved from [Link]
-
The Reaction of Alkyl Halides with Cyanide Ions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Chemguide. Retrieved from [Link]
-
What is the major (or only) product when trans-1-bromo-2-methylcyclohexane reacts with sodium hydroxide? (2024, December 1). Brainly.com. Retrieved from [Link]
-
nucleophilic substitution - halogenoalkanes and hydroxide ions. (n.d.). Chemguide. Retrieved from [Link]
-
Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). (2022, October 7). YouTube. Retrieved from [Link]
-
1/1 2 Bromo pentane, on reaction with NaOH, produces two structural alken.. (2025, January 10). Filo. Retrieved from [Link]
-
7.12: Comparison of SN1 and SN2 Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
SN1 & SN2 (Cambridge (CIE) A Level Chemistry). (2025, June 26). Save My Exams. Retrieved from [Link]
-
How do secondary alkyl halides go through SN1 and SN2 reactions? (2018, September 29). Quora. Retrieved from [Link]
-
MCAT Organic Chemistry: Understanding Sn1 & Sn2 Reactions. (2024, June 20). YouTube. Retrieved from [Link]
-
Sn1 vs Sn2: Summary (video) | Sn1 and Sn2. (n.d.). Khan Academy. Retrieved from [Link]
-
Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
A GC-MS analysis of an SN2 reaction for the organic laboratory. (2025, August 6). ResearchGate. Retrieved from [Link]
- Purification of nitriles. (n.d.). Google Patents.
-
How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Competetitive Nucleophilic Substitution Week 2: The Fractional Distillation and GC Analysis. (2012, February 1). YouTube. Retrieved from [Link]
-
column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from [Link]
-
column chromatography. (n.d.). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]
-
Halogenoalkanes | Nucleophilic Substitution (with :CN-). (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 1/1 2 Bromo pentane, on reaction with NaOH, produces two structural alken.. [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
Application Notes and Protocols: The Strategic Synthesis and Utility of Pent-2-en-1-ylmagnesium Bromide
Abstract
This technical guide provides a comprehensive overview of the formation of the Grignard reagent from 1-bromo-2-pentene, scientifically known as pent-2-en-1-ylmagnesium bromide. We delve into the mechanistic intricacies of its synthesis, addressing the critical challenges of Wurtz-type coupling and the inherent allylic rearrangement. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the preparation of this versatile reagent and its subsequent application in carbon-carbon bond-forming reactions with key electrophiles such as aldehydes and ketones. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the reaction parameters. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative sources.
Introduction: The Unique Profile of Allylic Grignard Reagents
Grignard reagents (RMgX) are cornerstones of organic synthesis, prized for their potent nucleophilicity in forging new carbon-carbon bonds.[1] Among these, allylic Grignard reagents, such as pent-2-en-1-ylmagnesium bromide, present a unique set of synthetic opportunities and challenges. Their enhanced reactivity, when compared to their saturated counterparts, allows for efficient reactions with a broad spectrum of electrophiles. However, this reactivity is also the source of potential complications, namely the propensity for homocoupling and the existence of a dynamic equilibrium between isomeric forms.[2][3]
The Grignard reagent derived from 1-bromo-2-pentene is not a single, static species but rather a resonance-stabilized system that exists in equilibrium between the linear (pent-2-en-1-ylmagnesium bromide) and branched (pent-1-en-3-ylmagnesium bromide) isomers. The position of this equilibrium and the regioselectivity of its reactions are influenced by steric and electronic factors of both the Grignard reagent and the electrophile.[4]
Formation of Pent-2-en-1-ylmagnesium Bromide: A Mechanistic and Practical Guide
The synthesis of pent-2-en-1-ylmagnesium bromide involves the reaction of 1-bromo-2-pentene with magnesium metal in an ethereal solvent. The generally accepted mechanism for Grignard reagent formation involves a single electron transfer (SET) from the magnesium surface to the alkyl halide.[5]
Core Challenges in Synthesis
Two primary challenges must be meticulously managed to ensure a high yield of the desired Grignard reagent:
-
Wurtz-Type Coupling: A significant side reaction is the coupling of the newly formed Grignard reagent with unreacted 1-bromo-2-pentene, leading to the formation of a dimeric product (octa-3,5-diene). This is particularly prevalent with reactive allylic halides.[6]
-
Allylic Rearrangement: The Grignard reagent exists as a mixture of the linear and branched isomers. The ratio of these isomers is dependent on factors such as solvent and temperature. In many cases, the thermodynamically more stable isomer predominates.[4]
To mitigate these challenges, the slow addition of the halide to a suspension of activated magnesium is crucial. This maintains a low concentration of the halide, thereby minimizing the Wurtz coupling reaction.[6]
Detailed Protocol for the Formation of Pent-2-en-1-ylmagnesium Bromide
This protocol is designed for the in situ generation and immediate use of pent-2-en-1-ylmagnesium bromide.
Materials:
-
Magnesium turnings
-
1-bromo-2-pentene (mixture of E/Z isomers)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. Gently warm the flask under a flow of inert gas to sublime the iodine, which will etch the magnesium surface and remove the passivating oxide layer.[7] Allow the flask to cool to room temperature.
-
Initiation: Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings. Prepare a solution of 1-bromo-2-pentene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion (approximately 5-10%) of the bromide solution to the magnesium suspension. The reaction is typically initiated by gentle warming or sonication, evidenced by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.[8]
-
Addition: Once the reaction has initiated, slowly add the remaining 1-bromo-2-pentene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction will typically sustain the reflux. If the reaction becomes too vigorous, the rate of addition should be decreased, and the flask can be cooled in an ice-water bath.
-
Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey or brownish solution is the pent-2-en-1-ylmagnesium bromide reagent, ready for synthetic applications.
Quantitative Data Summary:
| Parameter | Value/Range | Rationale & Insights |
| Typical Yield | 70-90% | Yield is highly dependent on the purity of reagents and the strict adherence to anhydrous conditions. Yield is often determined by titration of an aliquot of the Grignard solution.[6] |
| Solvent | Diethyl ether or THF | Diethyl ether is a traditional choice. THF can sometimes lead to different isomeric ratios and may increase the rate of Wurtz coupling if the addition is not carefully controlled.[9] |
| Temperature | Room Temperature (after initiation) | While initiation may require gentle warming, maintaining a moderate temperature during the addition is crucial to balance the rate of formation against side reactions. |
| Allylic Isomer Ratio | Varies | The ratio of linear to branched isomers is in dynamic equilibrium. The composition can be influenced by solvent and the subsequent reaction conditions.[4] |
Workflow for Grignard Reagent Formation:
Caption: Workflow for the synthesis of pent-2-en-1-ylmagnesium bromide.
Synthetic Applications: Carbon-Carbon Bond Formation
Pent-2-en-1-ylmagnesium bromide is a powerful nucleophile for the formation of new carbon-carbon bonds. Its reactions with aldehydes and ketones are particularly valuable for the synthesis of complex homoallylic alcohols.[10]
Reaction with Aldehydes: Synthesis of Secondary Homoallylic Alcohols
The reaction of pent-2-en-1-ylmagnesium bromide with aldehydes yields secondary homoallylic alcohols. The regioselectivity of the addition (at the α or γ position of the allylic system) is a key consideration.
General Reaction Scheme:
Detailed Protocol: Reaction with Benzaldehyde
-
Apparatus Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the benzaldehyde solution to 0 °C in an ice-water bath.
-
Addition: Slowly add the freshly prepared pent-2-en-1-ylmagnesium bromide solution (1.1 equivalents) from the dropping funnel to the stirred benzaldehyde solution. Maintain the temperature at 0 °C during the addition.
-
Warming and Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purification: The resulting secondary homoallylic alcohol can be purified by column chromatography on silica gel.
Reaction Mechanism Visualization:
Caption: Reaction pathway for the synthesis of a secondary homoallylic alcohol.
Reaction with Ketones: Synthesis of Tertiary Homoallylic Alcohols
The reaction with ketones follows a similar pathway to yield tertiary homoallylic alcohols. The steric hindrance of the ketone can influence the regioselectivity of the Grignard addition.[11]
General Reaction Scheme:
Protocol Considerations:
The protocol for the reaction with ketones is analogous to that for aldehydes. The key difference is the nature of the electrophile. For sterically hindered ketones, the reaction may require longer reaction times or gentle heating to proceed to completion. The regioselectivity may also shift towards the less sterically hindered terminus of the allylic Grignard reagent.[11]
Conclusion
The successful synthesis and application of pent-2-en-1-ylmagnesium bromide hinge on a thorough understanding of the underlying chemical principles and meticulous experimental technique. By carefully controlling reaction conditions to minimize side reactions and by appreciating the dynamic nature of the allylic system, researchers can effectively harness the synthetic potential of this versatile Grignard reagent. The protocols and insights provided in this guide are intended to serve as a robust foundation for the use of pent-2-en-1-ylmagnesium bromide in the synthesis of complex organic molecules, with broad applications in research and development.
References
-
Thieme. (2024). Product Subclass 9: Allylic Grignard Reagents. Thieme E-Books. Retrieved from [Link]
- Yanagisawa, A. (n.d.). Allylic Grignard Reagents.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
- Science of Synthesis. (n.d.). A comprehensive resource on synthetic methodology, including discussions on the regioselectivity of allylic Grignard additions to sterically hindered ketones.
-
Hoffmann, R. W. (2010). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Allylic Rearrangement in formation of Grignard Reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Brainly. (2023). Draw the structure of the product of the reaction between propylmagnesium bromide and benzaldehyde. Retrieved from [Link]
-
Chegg. (2021). benzaldehyde and ethyl magnesium bromide as the starting materials, and diethyl ether as the solvent. What is the mechanism for this reaction? Retrieved from [Link]
-
Chegg. (2020). Reaction of benzaldehyde with ethylmagnesium bromide... Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
- Organic Syntheses. (n.d.). A reliable source for detailed experimental procedures in organic chemistry.
-
Boldrini, C. (2023). Thesis Cosimo Boldrini.indb. University of Groningen Research Portal. Retrieved from [Link]
- Knochel, P. (n.d.). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. A relevant thesis on organometallic reagents.
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-pentyne
Introduction: The Strategic Value of 1-Bromo-2-pentyne in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design and innovation. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions represent a paradigm shift, offering unparalleled precision and functional group tolerance.[1][2] This guide focuses on a particularly versatile, yet underutilized building block: 1-bromo-2-pentyne . Its structure, featuring a reactive C(sp)-Br bond adjacent to an internal alkyne, presents a unique platform for the synthesis of complex architectures such as enynes and functionalized alkynes—motifs prevalent in numerous biologically active compounds.[3][4][5]
This document serves as a detailed technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction optimization, catalyst selection, and troubleshooting. By grounding protocols in mechanistic understanding, this guide aims to empower chemists to harness the full synthetic potential of 1-bromo-2-pentyne.
Core Principles: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a discovery honored with the 2010 Nobel Prize in Chemistry, fundamentally rely on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[1][2][6] While specific reaction classes have unique features, the general mechanism provides a crucial framework for understanding and troubleshooting.
The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in this case, the C-Br bond of 1-bromo-2-pentyne) to form a Pd(II) complex.[6][7][8] The reactivity of the halide is critical, with the general trend being I > OTf > Br >> Cl.[7][9] 1-bromo-2-pentyne, as a bromoalkyne, offers a good balance of reactivity and stability.[10]
-
Transmetalation: A second organic partner, typically an organometallic reagent (e.g., organoboron, organotin, or a terminal alkyne via a copper acetylide), transfers its organic group to the palladium center, displacing the halide.[6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]
Caption: Figure 1: Generalized catalytic cycle for cross-coupling.
Application Protocol 1: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[11][12] When using 1-bromo-2-pentyne, the roles are reversed: the bromoalkyne serves as the electrophile, coupling with a terminal alkyne to form a di-substituted, often conjugated, diyne system. This reaction is exceptionally powerful due to its mild conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][13]
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium complex is the primary engine of the C-C bond formation.[1]
-
Copper(I) Co-catalyst (e.g., CuI): The copper salt is crucial for activating the terminal alkyne partner. It reacts with the alkyne in the presence of the amine base to form a copper acetylide intermediate.[1][12] This species is more reactive towards transmetalation with the palladium center than the terminal alkyne itself.
-
Amine Base (e.g., Et₃N, i-Pr₂NH): The base serves a dual purpose. It deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and also acts as a solvent and scavenger for the HBr generated during the reaction.[1][10]
Troubleshooting Common Sonogashira Issues:
A frequent side reaction is the homocoupling of the terminal alkyne partner (Glaser coupling), which is promoted by the copper catalyst in the presence of oxygen.[9]
-
Problem: High yield of homocoupled product.
-
Solution:
-
Ensure Strict Anaerobic Conditions: Rigorously degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9] Oxygen is a key promoter of this side reaction.[9]
-
Consider Copper-Free Conditions: While often requiring higher temperatures or more specialized ligands, copper-free Sonogashira protocols eliminate the primary pathway for homocoupling.[9]
-
-
Problem: Catalyst decomposition (formation of palladium black).
-
Solution: This indicates the precipitation of inactive Pd(0) from the solution. Ensure strict anaerobic conditions, as oxygen can degrade the catalyst complex.[9] The choice of phosphine ligands is also critical; bulky, electron-rich ligands can stabilize the active catalyst.[9][14]
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
1-Bromo-2-pentyne (1.0 equiv.)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Anhydrous, 2-3 equiv.)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄) and CuI.[10]
-
Seal and Purge: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[9]
-
Reagent Addition: Under a positive flow of the inert gas, add the degassed solvent, followed by the degassed amine base.[9] Add the terminal alkyne coupling partner via syringe.
-
Substrate Addition: Add 1-bromo-2-pentyne (1.0 equiv.) to the stirring mixture.
-
Reaction: Stir the mixture at the desired temperature (typically room temperature to 60 °C).[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and salts.[9]
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application Protocol 2: Suzuki-Miyaura Coupling for Enyne Synthesis
The Suzuki-Miyaura coupling is a highly versatile reaction that forms C-C bonds between an organoboron compound and an organic halide.[2][15][16] For 1-bromo-2-pentyne, this reaction is ideal for creating enynes by coupling with a vinylboronic acid or ester.[3] The low toxicity of boron reagents and the reaction's tolerance for a wide range of functional groups make it a favored method in industrial and academic settings.[2]
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄): A Pd(0) source is required to initiate the cycle. Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand (e.g., SPhos, PPh₃): The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos can stabilize the palladium catalyst, prevent decomposition, and accelerate the rate-limiting oxidative addition step.[9][14]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): A base is essential for the transmetalation step in the Suzuki reaction.[8] It activates the organoboron reagent by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.[15]
-
Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O): Often, a biphasic solvent system is used. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates and catalyst.[9]
Caption: Figure 2: Workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
1-Bromo-2-pentyne (1.0 equiv.)
-
Vinylboronic acid or ester (1.2-1.5 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., SPhos) (2-6 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv.)
-
Degassed solvent system (e.g., Toluene/H₂O 4:1)
Procedure:
-
Reagent Preparation: In an oven-dried Schlenk tube, combine 1-bromo-2-pentyne, the vinylboronic acid, and the base.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand.[9]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[9]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to isolate the desired enyne product.
Application Protocol 3: Stille Coupling
The Stille coupling reaction involves the coupling of an organic halide with an organotin compound (organostannane).[17][18] It is renowned for its tolerance of a wide array of functional groups, as organostannanes are generally stable to air and moisture.[18] For 1-bromo-2-pentyne, coupling with a vinylstannane provides another reliable route to enynes.[3] A primary drawback is the toxicity of organotin reagents and byproducts, which necessitates careful handling and purification.[17]
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Stille couplings.
-
Solvent (e.g., Toluene, DMF, THF): Anhydrous, non-protic solvents are required to prevent side reactions.
-
Additives (e.g., LiCl): In some cases, additives like lithium chloride can accelerate the transmetalation step by facilitating the displacement of ligands from the palladium center.
Purification Insight: Removing Tin Byproducts
A critical step in the Stille reaction workup is the removal of toxic tin byproducts. A common and effective method is to wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions have a high affinity for tin, forming insoluble tin fluorides that can be easily removed by filtration.[3]
Detailed Experimental Protocol: Stille Coupling
Materials:
-
1-Bromo-2-pentyne (1.0 equiv.)
-
Vinylstannane (e.g., tributyl(vinyl)tin) (1.1-1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst.[3]
-
Reagent Addition: Add a solution of 1-bromo-2-pentyne and the vinylstannane in the anhydrous solvent.[3]
-
Reaction: Heat the reaction mixture to 80-110 °C.[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup & Tin Removal: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the solution with a saturated aqueous solution of potassium fluoride for several hours to precipitate tin byproducts.[3]
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitate.
-
Extraction and Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Comparative Data Summary
The following table provides a general comparison of the key palladium-catalyzed coupling reactions discussed for use with 1-bromo-2-pentyne. Optimal conditions will vary based on the specific coupling partner.
| Reaction | Coupling Partner | Key Reagents | Typical Temp. | Advantages | Disadvantages |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) salt, Amine base | RT - 60 °C | Mild conditions, high efficiency | Susceptible to alkyne homocoupling |
| Suzuki-Miyaura | Vinylboronic Acid | Pd catalyst, Ligand, Inorganic base | 80 - 110 °C | Low toxicity of boron reagents, wide functional group tolerance | Requires a base for activation |
| Stille | Vinylstannane | Pd catalyst | 80 - 110 °C | Very wide functional group tolerance, stable reagents | Toxicity of tin compounds, difficult purification |
Conclusion
1-Bromo-2-pentyne is a powerful and versatile electrophile for palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms of the Sonogashira, Suzuki-Miyaura, and Stille couplings, researchers can strategically select the optimal conditions to synthesize a diverse range of valuable molecular structures. The protocols and troubleshooting insights provided herein serve as a robust starting point for methodology development, enabling the efficient incorporation of the pent-2-ynyl moiety in drug discovery and materials science applications. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, is paramount to achieving high yields and minimizing side reactions.
References
- Benchchem. Synthesis of Enynes Using 1-Bromo-2-pentyne. Benchchem Application Notes.
- Benchchem. A Comparative Kinetic Analysis of 1-Bromo-2-pentyne in Coupling Reactions. Benchchem Application Notes.
- Benchchem. Catalyst Selection and Optimization for 1-Bromo-2-pentyne Coupling. Benchchem Technical Support Center.
- The Nobel Prize Foundation. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Scientific Background.
- Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Chemistry LibreTexts. Palladium catalyzed couplings. Chemistry LibreTexts.
- Benchchem. Copper-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-pentyne. Benchchem Application Notes.
- Benchchem. The Synthetic Versatility of 1-Bromo-2-pentyne: A Technical Guide for Organic Synthesis. Benchchem Technical Guide.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Available at: [Link]
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal.
- Wikipedia. Sonogashira coupling. Wikipedia.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Thermo Fisher Scientific. Stille Cross-Coupling Reaction. Thermo Fisher Scientific.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: 1-Bromo-2-pentene in Nitrogen Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-Bromo-2-pentene
1-Bromo-2-pentene is a versatile and reactive building block in modern organic synthesis. As an allylic bromide, its chemical behavior is dominated by the interplay between the carbon-bromine bond and the adjacent π-system of the double bond. This unique electronic arrangement makes it an excellent electrophile for a variety of synthetic transformations, particularly in the construction of nitrogen-containing heterocycles. These scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1]
This guide provides an in-depth exploration of the primary synthetic strategies employing 1-bromo-2-pentene for the synthesis of valuable nitrogen heterocycles. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and present data to guide your experimental design.
Core Synthetic Strategies
The utility of 1-bromo-2-pentene stems from its ability to participate in several key bond-forming reactions. The choice of strategy depends on the target heterocycle and the desired complexity.
-
Direct N-Alkylation: The most straightforward approach, involving the displacement of the bromide by a nitrogen nucleophile. This method is effective for synthesizing N-alkenyl derivatives of amines, amides, and heterocyclic systems.
-
Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction): A powerful and widely used method that offers exceptional control over regioselectivity and, with chiral ligands, stereoselectivity.[2][3]
-
[3+2] Cycloaddition Reactions: An elegant strategy for constructing five-membered rings, such as pyrrolidines, by reacting the allylic system with a 1,3-dipole.[1][4]
The following diagram illustrates these primary pathways for a generic nitrogen nucleophile.
Caption: Key synthetic routes from 1-bromo-2-pentene to nitrogen heterocycles.
Strategy 1: Direct N-Alkylation
Mechanistic Insight & Experimental Rationale
Direct N-alkylation is a classic nucleophilic substitution reaction. Nitrogen nucleophiles, such as primary or secondary amines, can attack the electrophilic carbon bearing the bromine atom. Due to the allylic nature of the substrate, the reaction can proceed via two pathways: a direct S(_N)2 displacement at the C1 position or an S(_N)2' displacement at the C3 position (the γ-carbon), with the double bond shifting. The regiochemical outcome is sensitive to the nucleophile, solvent, and reaction conditions.
For many simple amines, the reaction is conducted in the presence of a mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the HBr byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5] The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are often preferred as they can solvate the cation of the base while leaving the anion relatively free to act as a proton sponge, without competing as a nucleophile.
Protocol 1: Synthesis of N-(pent-2-en-1-yl)aniline
This protocol details the direct alkylation of aniline, a common starting material in drug development.
Materials:
-
Aniline (1.0 equiv)
-
1-Bromo-2-pentene (1.2 equiv, mixture of E/Z isomers)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered and dried
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add aniline (1.0 equiv) and anhydrous acetonitrile.
-
Add finely powdered potassium carbonate (2.0 equiv) to the solution.
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Add 1-bromo-2-pentene (1.2 equiv) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate (EtOAc) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient) to yield the desired N-(pent-2-en-1-yl)aniline.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expect characteristic signals for the pentenyl group's vinyl and allylic protons in the NMR spectra.
Strategy 2: Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction)
Mechanistic Insight & Experimental Rationale
The Tsuji-Trost reaction is a cornerstone of modern synthetic chemistry for C-N bond formation.[2][6][7] The reaction proceeds through a well-defined catalytic cycle. First, a Palladium(0) complex undergoes oxidative addition to the 1-bromo-2-pentene, displacing the bromide and forming a π-allyl-Palladium(II) intermediate.[2][6] This cationic complex is then attacked by the nitrogen nucleophile. The regioselectivity of this attack is highly dependent on the phosphine ligands attached to the palladium center and the nature of the nucleophile.[6][8] Finally, reductive elimination regenerates the Pd(0) catalyst and releases the N-allylated product.
This method is often superior to direct alkylation due to its milder conditions and greater control over regioselectivity. The choice of ligand is paramount; bulky phosphine ligands often direct the nucleophile to the less substituted end of the allyl system.[3]
Caption: Simplified catalytic cycle for the Tsuji-Trost allylic amination.
Protocol 2: Palladium-Catalyzed Synthesis of 2-(pent-2-en-1-yl)isoindoline-1,3-dione
This protocol uses phthalimide as the nitrogen nucleophile, a common strategy for introducing a protected primary amine.
Materials:
-
Phthalimide (1.0 equiv)
-
1-Bromo-2-pentene (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.06 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene, anhydrous
-
Schlenk flask and inert atmosphere line
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.025 equiv), Xantphos (0.06 equiv), phthalimide (1.0 equiv), and cesium carbonate (1.5 equiv).
-
Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Add anhydrous toluene via syringe, followed by 1-bromo-2-pentene (1.1 equiv).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: Hexane/EtOAc) to obtain the pure product.
Strategy 3: [3+2] Cycloaddition for Pyrrolidine Synthesis
Mechanistic Insight & Experimental Rationale
The pyrrolidine ring is a privileged scaffold in medicinal chemistry.[1] One of the most powerful methods for its construction is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile.[1][9] In this context, an azomethine ylide can serve as the 1,3-dipole. While 1-bromo-2-pentene itself is not the dipolarophile, it is a key precursor to intermediates that can undergo this reaction. For instance, N-alkylation of an amino ester with 1-bromo-2-pentene can generate a substrate that, upon deprotonation and condensation with an aldehyde or ketone, forms an azomethine ylide in situ for an intramolecular [3+2] cycloaddition.
This advanced strategy allows for the rapid construction of complex, polycyclic pyrrolidine systems. The stereochemical outcome of the cycloaddition is often highly controlled, making it valuable in asymmetric synthesis.[4]
Data Summary
The following table provides representative data for the types of transformations discussed. Actual results will vary based on the specific substrate and precise conditions.
| Strategy | Nucleophile | Catalyst/Base | Solvent | Typical Yield (%) | Reference |
| Direct N-Alkylation | Aniline | K₂CO₃ | Acetonitrile | 60-85% | General Knowledge |
| Direct N-Alkylation | Indole | NaH | DMF | 75-95% | General Knowledge |
| Tsuji-Trost Amination | Phthalimide | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | Toluene | 80-98% | [2][3] |
| Tsuji-Trost Amination | Benzylamine | [Pd(allyl)Cl]₂ / Ligand, NaOtBu | THF | 70-90% | [6][10] |
Conclusion and Future Outlook
1-Bromo-2-pentene is a powerful and versatile reagent for the synthesis of nitrogen heterocycles. Through fundamental reactions like direct N-alkylation and advanced transition-metal-catalyzed processes like the Tsuji-Trost amination, it provides access to a wide array of molecular architectures. Future developments will likely focus on expanding the scope of asymmetric variants of these reactions, enabling even more precise control over the synthesis of chiral, biologically active molecules for drug discovery and development.
References
-
Tsuji–Trost reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Tsuji-Trost Allylation - NROChemistry . NROChemistry. Available at: [Link]
-
Tsuji-Trost Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Tsuji–Trost reaction - Grokipedia . Grokipedia. Available at: [Link]
-
Tsuji-Trost Allylation - YouTube . YouTube. Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) . RSC Publishing. Available at: [Link]
-
1.2: Cycloaddition Reactions - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 7. Tsuji-Trost Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Selective Allylic Bromination of Pent-2-ene via the Wohl-Ziegler Reaction
Abstract & Introduction
This document provides a comprehensive guide to the allylic bromination of pent-2-ene using N-bromosuccinimide (NBS), a process known as the Wohl-Ziegler reaction.[1][2] This powerful transformation is a cornerstone of modern organic synthesis, enabling the selective installation of a bromine atom at the carbon adjacent to a double bond. Such allylic bromides are highly versatile synthetic intermediates, readily participating in nucleophilic substitution and organometallic coupling reactions, making them invaluable for the synthesis of complex molecules in pharmaceutical and agrochemical research.[3][4]
The key to the Wohl-Ziegler reaction's success lies in the use of NBS as a bromine source. Unlike molecular bromine (Br₂), which readily adds across the double bond in an electrophilic addition reaction, NBS facilitates a free-radical chain mechanism that selectively targets the weaker allylic C-H bond.[5][6] This protocol details the underlying mechanism, provides a robust, field-proven experimental procedure, outlines critical safety considerations, and describes methods for product purification and characterization.
Scientific Principles: The Radical Chain Mechanism
The selectivity of allylic bromination over electrophilic addition is achieved by maintaining a very low, steady-state concentration of molecular bromine (Br₂) in the reaction medium.[7][8][9] NBS serves as a crucial reservoir that generates Br₂ in situ by reacting with the hydrogen bromide (HBr) produced during the propagation phase.[5][10]
The reaction proceeds via a classic radical chain mechanism:
-
Step 1: Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation with UV light.[1][7][9] This generates initiator radicals which then abstract a hydrogen from HBr or react with trace Br₂ to produce the chain-carrying bromine radical (Br•).
-
Step 2: Propagation (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from an allylic position of pent-2-ene. This step is highly regioselective because the allylic C-H bond (approx. 88 kcal/mol) is significantly weaker than vinylic or other alkyl C-H bonds, leading to the formation of a resonance-stabilized allylic radical.[5][6]
-
Step 3: Propagation (Halogen Abstraction): The resonance-stabilized pentenyl radical reacts with a molecule of Br₂ to form the allylic bromide product, 4-bromo-2-pentene, and a new bromine radical, which continues the chain.[8][11]
-
Step 4: Regeneration of Br₂: The HBr generated in Step 2 rapidly reacts with NBS to produce succinimide and a fresh molecule of Br₂.[5][9] This step is critical for keeping the Br₂ concentration low, thereby suppressing the competing ionic addition pathway.[12]
The unsymmetrical nature of the pent-2-enyl radical intermediate and the chirality of the resulting product mean that a mixture of stereoisomers ((E/Z) and (R/S)) is typically formed.[3][13]
Caption: Radical chain mechanism of the Wohl-Ziegler bromination.
Detailed Experimental Protocol
This protocol describes a representative procedure on a 50 mmol scale. Quantities should be adjusted as needed.
Materials and Equipment
| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. | Notes |
| Pent-2-ene (mixture of isomers) | 70.13 | 3.51 g (5.0 mL) | 1.0 | Starting alkene. |
| N-Bromosuccinimide (NBS) | 177.98 | 8.90 g | 1.0 | Recrystallize from water before use for best results.[1] |
| Azobisisobutyronitrile (AIBN) | 164.21 | 82 mg | 0.01 | Radical initiator. |
| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - | Anhydrous. Caution: Toxic and ozone-depleting. Use safer alternatives like trifluorotoluene if possible.[2] |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 10% w/v aq. sol'n | - | For quenching excess bromine. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated aq. sol'n | - | To neutralize acidic byproducts. |
| Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Anhydrous, for drying. |
| Equipment | - | - | - | 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, distillation apparatus. |
Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Avoid inhalation of dust.[14][15]
-
Carbon Tetrachloride (CCl₄): Highly toxic, carcinogenic, and harmful to the ozone layer. All operations must be conducted in a certified chemical fume hood.[2]
-
AIBN: Thermally unstable. Decomposes to release nitrogen gas. Handle with care and avoid excessive heating in solid form.
-
Pent-2-ene: Flammable liquid. Keep away from ignition sources.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.[16]
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to maintain anhydrous conditions.[1][7] The entire apparatus should be placed in a chemical fume hood.
-
Charging the Flask: To the flask, add pent-2-ene (5.0 mL, 50 mmol), freshly recrystallized N-bromosuccinimide (8.90 g, 50 mmol), and anhydrous carbon tetrachloride (100 mL).
-
Initiation: Add the radical initiator, AIBN (82 mg, 0.5 mmol).
-
Reaction: Begin vigorous stirring and gently heat the mixture to reflux (boiling point of CCl₄ is ~77 °C) using a heating mantle. The reaction can also be initiated by irradiating the flask with a sunlamp.
-
Monitoring Progress: The reaction is typically complete within 1-2 hours. Progress can be monitored visually: the dense, pale-yellow NBS at the bottom of the flask will be consumed and replaced by the less dense, white succinimide, which will float to the surface.[2]
-
Work-up - Cooling and Filtration: Once the reaction is complete, cool the flask to room temperature, then further cool in an ice bath. Filter the mixture by vacuum filtration to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄ (~10 mL).
-
Work-up - Quenching and Washing: Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (~30 mL) to quench any remaining bromine.[17] The organic layer should become colorless.
-
Wash with a saturated aqueous solution of sodium bicarbonate (~30 mL) to neutralize any HBr.[17] Caution: Vent the funnel frequently to release CO₂ pressure.
-
Wash with brine (~30 mL) to aid in phase separation.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product, 4-bromo-2-pentene, is a colorless to pale yellow liquid.[3] Purify the liquid by fractional distillation under reduced pressure to obtain the final product.
Caption: General experimental workflow for the synthesis of 4-bromo-2-pentene.
Product Characterization
The final product, 4-bromo-2-pentene, is a halogenated alkene.[13] Its identity and purity should be confirmed using standard analytical techniques.
-
Appearance: Colorless to pale yellow liquid.[3]
-
Molecular Formula: C₅H₉Br.[18]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons, including vinylic protons (alkene C-H), a methine proton adjacent to the bromine, and two methyl groups.[3] The coupling patterns between these protons will confirm the structure.
Conclusion
The Wohl-Ziegler reaction provides an efficient and highly selective method for the synthesis of 4-bromo-2-pentene from pent-2-ene. The procedural success hinges on two core principles: the use of a radical initiator to begin the chain reaction and the function of NBS to maintain a low concentration of molecular bromine, which decisively favors the desired allylic substitution pathway. Careful adherence to anhydrous conditions and safety protocols is paramount for achieving high yields and ensuring operator safety. The resulting product is a valuable building block, primed for further functionalization in multi-step synthetic campaigns.
References
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Quantum Pioneer. NBS for Radical Bromination: A Guide for Chemists. [Link]
-
Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]
-
OpenOChem Learn. Strategy for Predicting Products of Allylic Brominations. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
SURU Chemical. Radical Allylic Bromination Enabled by N-Bromosuccinimide. [Link]
-
Brainly.com. Complete the mechanism and the products for the reaction of 2-pentene with N-bromosuccinimide (NBS) in. [Link]
-
Chemistry Stack Exchange. Conditions for free radical bromination using NBS and peroxides?. [Link]
-
Chemistry LibreTexts. 10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Master Organic Chemistry. Allylic Bromination and Benzylic Bromination. [Link]
-
Chemia. NBS bromination reactions. [Link]
-
Wikipedia. Wohl–Ziegler reaction. [Link]
-
Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]
-
Capot Chemical. MSDS of N-Bromosuccinimide (NBS). [Link]
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]
-
YouTube. allylic bromination. [Link]
-
Chem-Station. Wohl-Ziegler Bromination. [Link]
-
Scribd. Chemists' Guide to Wohl-Ziegler Reaction. [Link]
-
Grokipedia. Wohl–Ziegler bromination. [Link]
-
NIST. WebBook: (E)-4-bromo-2-pentene. [Link]
-
PubChem. 4-Bromo-2-pentene. [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. suru-chem.com [suru-chem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. Wohl-Ziegler Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. carlroth.com [carlroth.com]
- 16. capotchem.com [capotchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 4-Bromo-2-pentene | C5H9Br | CID 534920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Workup and purification of 1-bromo-2-pentene by fractional distillation
An Application Note and Protocol for the Workup and Purification of 1-Bromo-2-Pentene by Fractional Distillation
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven protocol for the post-synthesis workup and final purification of 1-bromo-2-pentene. Synthesized typically via the allylic bromination of 2-pentene, the crude product is often a complex mixture containing isomeric byproducts, unreacted starting materials, and reagents.[1][2] Achieving high purity is paramount for subsequent applications in pharmaceutical development and fine chemical synthesis.[1][3][4] This document details a robust extractive workup to remove polar impurities and a meticulously designed fractional distillation procedure to isolate the desired 1-bromo-2-pentene isomers from closely boiling contaminants. The causality behind each experimental step is explained to empower researchers with a deep, mechanistic understanding of the purification process.
Introduction: The Synthetic Utility and Purification Imperative
1-Bromo-2-pentene is a valuable bifunctional reagent in organic synthesis, featuring both a reactive carbon-bromine bond for nucleophilic substitution and a double bond for various addition and coupling reactions.[5] Its utility as a C5 building block is well-established in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[4]
The most common laboratory synthesis involves the allylic bromination of 2-pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[5][6][7] This reaction proceeds through a resonance-stabilized allylic radical, which inevitably leads to a mixture of constitutional isomers, primarily 1-bromo-2-pentene and 3-bromo-1-pentene.[2][5][8] Therefore, a rigorous purification strategy is not merely a final step but a critical component of the synthetic workflow to ensure the product's integrity for downstream applications. This guide provides that strategy.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties of 1-bromo-2-pentene is essential for its effective handling, purification, and characterization.
Table 1: Physicochemical Data for 1-Bromo-2-pentene
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉Br | [9][10] |
| Molecular Weight | 149.03 g/mol | [9][10] |
| Appearance | Colorless liquid | [7][9] |
| Boiling Point | ~122 °C (at 1 atm) | [3][5][9][11][12] |
| Density | ~1.26 g/mL at 25 °C | [3][5][9][12] |
| Refractive Index (n²⁰/D) | ~1.4785 | [5][9] |
| Flash Point | 23 °C (73.4 °F) | [5] |
Critical Safety and Handling
1-Bromo-2-pentene is a hazardous chemical that must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Hazards: Flammable liquid and vapor (H226). Causes severe skin burns and eye damage (H314).[13][14]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[9][15]
-
Handling: Keep away from sources of ignition.[9][15] Avoid contact with skin and eyes and inhalation of vapor.[15] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[15][16]
-
First Aid: In case of skin contact, take off immediately all contaminated clothing and rinse skin with plenty of water.[9][14] For eye contact, rinse cautiously with water for several minutes.[9][14] In case of accident or if you feel unwell, seek immediate medical advice.[9]
-
Disposal: Dispose of waste and contaminated materials at a licensed disposal company in accordance with local regulations.[17]
Experimental Protocols
This section is divided into two core workflows: the initial workup to isolate the crude product and the final purification by fractional distillation.
Protocol 1: Extractive Workup of the Crude Reaction Mixture
Rationale: The purpose of the workup is to separate the desired organic product from the non-polar solvent and water-soluble byproducts and reagents, such as succinimide and unreacted NBS.
Materials:
-
Crude reaction mixture in a non-polar solvent (e.g., CCl₄)
-
Separatory funnel
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Cooling and Filtration: After the reaction is complete, cool the reaction flask in an ice bath to minimize the loss of volatile components. Filter the cold mixture by vacuum filtration to remove the solid succinimide byproduct. Wash the collected solid with a small amount of cold solvent (e.g., CCl₄) to recover any entrained product.[7]
-
Transfer to Separatory Funnel: Combine the filtrate and the washings in a separatory funnel of appropriate size.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting periodically to release any pressure buildup. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Causality: This step removes the majority of remaining succinimide and other highly polar, water-soluble impurities.
-
-
Bicarbonate Wash: Add a volume of saturated sodium bicarbonate solution approximately half that of the organic layer. Shake gently at first, with frequent venting, as carbon dioxide gas may be evolved if acidic byproducts (e.g., HBr) are present. Once gas evolution ceases, shake vigorously. Allow the layers to separate, then drain and discard the aqueous layer.
-
Causality: This neutralizes and removes any residual acidic species which could otherwise catalyze decomposition or isomerization of the product upon heating.
-
-
Brine Wash: Wash the organic layer with an equal volume of brine.[5] Shake vigorously and allow the layers to separate. Drain and discard the aqueous brine layer.
-
Causality: The brine wash removes bulk water from the organic layer and helps to break up any emulsions, facilitating a cleaner separation.
-
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (typically 1-2 spatula scoops). Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. Allow the mixture to stand for 10-15 minutes.[5][7]
-
Causality: Anhydrous drying agents are essential for removing dissolved water, which can interfere with the subsequent distillation.
-
-
Solvent Removal: Gravity filter the dried organic solution into a round-bottom flask to remove the drying agent. Remove the solvent using a rotary evaporator.[7] Use a water bath temperature of no more than 40 °C to prevent loss of the product. This will yield the crude, solvent-free 1-bromo-2-pentene as an oily residue.
Caption: A visual workflow for the extractive workup of 1-bromo-2-pentene.
Protocol 2: Purification by Fractional Distillation
Rationale: The crude product is a mixture of 1-bromo-2-pentene and its isomers, which have very similar boiling points. Simple distillation cannot effectively separate components with boiling point differences of less than 25-40 °C.[18][19] Fractional distillation utilizes a fractionating column to create a series of vaporization-condensation cycles (theoretical plates), which progressively enriches the vapor in the more volatile component, enabling a much finer separation.[18][20]
Apparatus:
-
Round-bottom flask (distilling flask)
-
Magnetic stir bar or boiling chips
-
Heating mantle with stirrer
-
Fractionating column (e.g., Vigreux column)
-
Distillation head (still head) with thermometer adapter
-
Thermometer
-
Condenser (Liebig or Allihn)
-
Receiving flask (round-bottom flask or graduated cylinder)
-
Lab jacks, clamps, and stands
-
Tubing for condenser water
Caption: Apparatus setup for the fractional distillation of 1-bromo-2-pentene.
Procedure:
-
Apparatus Assembly: Transfer the crude 1-bromo-2-pentene into a round-bottom flask (do not fill more than two-thirds full). Add a magnetic stir bar or several boiling chips to ensure smooth boiling.
-
Column and Head: Attach the fractionating column to the flask and secure it with a clamp. Attach the distillation head to the top of the column. Ensure all glass joints are snug. Lightly grease the joints if performing a vacuum distillation, but it is often unnecessary for atmospheric pressure distillations.
-
Thermometer Placement: Place the thermometer in the distillation head. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser.
-
Causality: This precise placement ensures the thermometer accurately measures the temperature of the vapor that is actively distilling into the condenser, which corresponds to the boiling point of the liquid being collected.
-
-
Condenser and Receiver: Attach the condenser to the side-arm of the distillation head and secure it. Attach tubing for cooling water, with water entering at the bottom inlet and exiting at the top outlet. Place a pre-weighed receiving flask at the end of the condenser.
-
Heating and Distillation: Begin stirring and gently heat the distilling flask using a heating mantle. Increase the temperature gradually.
-
Equilibration: Observe a ring of condensate slowly rising through the fractionating column.[20] To achieve good separation, this rise should be slow and steady. If the ring stops rising, the heat may be slightly increased.[20] This process allows the vapor composition to equilibrate on the surfaces of the column.
-
Collecting Fractions: When the vapor temperature at the thermometer stabilizes, record the temperature. This is the boiling point of the substance distilling. Collect any initial low-boiling fractions (forerun) in a separate flask.
-
Product Collection: When the temperature reaches and stabilizes at the boiling point of 1-bromo-2-pentene (~122 °C), switch to a new, pre-weighed receiving flask to collect the main product fraction.[5]
-
Completion: Continue distillation until the temperature either begins to drop (indicating the desired product is finished distilling) or rises sharply (indicating a higher-boiling impurity is beginning to distill). Stop the distillation before the distilling flask goes to dryness.
-
Final Product: Weigh the receiving flask containing the purified product to determine the yield. Store the purified 1-bromo-2-pentene in a sealed container, potentially with a stabilizer like hydroquinone (~50 ppm), and refrigerate at 2-8°C.
Product Characterization
The purity and identity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. The vinyl protons in the ¹H NMR spectrum typically resonate between 5.5-5.9 ppm, while the allylic protons adjacent to the bromine appear around 3.9-4.1 ppm.[5] The sp² hybridized carbons in the ¹³C NMR spectrum will appear between 120-140 ppm.[5]
-
Infrared (IR) Spectroscopy: The C=C stretching vibration is typically observed around 1650-1670 cm⁻¹, and the C-Br stretch is found in the fingerprint region below 700 cm⁻¹.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique to determine the purity of the distilled product and identify the relative amounts of any remaining isomeric impurities.
Troubleshooting Guide
Table 2: Common Issues in Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping / Uneven Boiling | No boiling chips or stir bar; heating too rapidly. | Add boiling chips/stir bar before heating. Heat the flask more slowly and evenly. |
| No Distillate Collecting | Insufficient heating; loose joints in the apparatus; condenser water is too cold (for high-boiling liquids). | Increase the heating mantle temperature gradually. Check all joints for a proper seal. For high bp liquids, consider turning off condenser water momentarily. |
| Poor Separation | Distillation rate is too fast; insufficient column efficiency (too few theoretical plates). | Reduce the heating rate to allow the vapor to equilibrate in the column. Use a longer or more efficient (e.g., packed) fractionating column. |
| Thermometer Reading Fluctuates | Distillation rate is uneven; improper thermometer placement. | Apply steady, even heat. Ensure the thermometer bulb is correctly positioned at the vapor outlet. |
References
-
(E)-1-bromo-2-pentene. (2024, April 10). ChemBK. Retrieved January 17, 2026, from [Link]
-
Complete the mechanism and the products for the reaction of 2-pentene with N-bromosuccinimide (NBS) in. (2020, March 24). brainly.com. Retrieved January 17, 2026, from [Link]
-
(Z)-1-Bromo-2-pentene. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]
-
1-Bromo-2-pentene, predominantly trans. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 7348-71-2 Name: 1-Bromo-2-pentene, predominantly trans. (n.d.). XiXisys. Retrieved January 17, 2026, from [Link]
-
(E)-1-bromo-2-pentene. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
Fractional distillation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Allylic Bromination With Allylic Rearrangement. (2013, December 2). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
5.3: Fractional Distillation. (2021, March 5). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
A chemist requires a large amount of 1-bromo-2-pentene as starting material for a synthesis and decides to carry out an NBS allylic bromination reaction. (2023, November 20). brainly.com. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. 1-BROMO-2-PENTENE 95% PREDOMINANTLY | 7348-71-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. brainly.com [brainly.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chembk.com [chembk.com]
- 10. (E)-1-bromo-2-pentene [webbook.nist.gov]
- 11. lookchem.com [lookchem.com]
- 12. 1-BROMO-2-PENTENE, 95%, PREDOMINANTLY CIS | 7348-78-9 [chemicalbook.com]
- 13. 1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7348-71-2 Name: 1-Bromo-2-pentene, predominantly trans [xixisys.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fractional distillation - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Purification [chem.rochester.edu]
Application Notes & Protocols: The Strategic Use of 1-Bromo-2-pentene in Pheromone Synthesis
Abstract
1-Bromo-2-pentene is a pivotal C5 building block in the intricate field of organic synthesis, particularly in the stereoselective construction of insect pheromones.[1] Its bifunctional nature, featuring a reactive carbon-bromine bond and a strategically placed double bond, allows for a diverse range of chemical transformations.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 1-bromo-2-pentene's properties, safe handling procedures, and detailed protocols for its application in key synthetic reactions for pheromone preparation. The methodologies detailed herein—including Grignard reactions, Wittig olefination, and palladium-catalyzed cross-coupling reactions—are foundational for creating the specific molecular architectures required for biological activity in chemical communication.[2][3]
Physicochemical Properties and Safe Handling
A comprehensive understanding of the reagent's properties is paramount for both experimental success and laboratory safety. 1-Bromo-2-pentene exists as two geometric isomers, (E) and (Z), which may have slightly different physical properties.[4] It is often supplied as a mixture, predominantly the (E)-isomer (trans).[1]
Physical and Chemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₅H₉Br | [5] |
| Molecular Weight | 149.03 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | ~122 °C (lit.) | [6][7] |
| Density | ~1.26 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index | n20/D ~1.478 (lit.) | [7] |
| Flash Point | 23 °C (73.4 °F) - closed cup | |
| Isomerism | Exists as (E)-trans and (Z)-cis isomers | [4] |
Safety, Handling, and First Aid
1-Bromo-2-pentene is a flammable liquid and vapor that causes severe skin burns and eye damage.[5] Strict adherence to safety protocols is mandatory.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[5]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Use non-sparking tools and prevent the buildup of electrostatic charge.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[10]
-
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[10]
-
Respiratory Protection: If inhalation risk is high, use a NIOSH/MSHA-approved respirator with an appropriate filter cartridge (e.g., type ABEK).[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids, away from sources of ignition and incompatible materials like strong oxidizing agents.[8][9]
-
First Aid Measures:
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[10][11]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[11]
-
Core Synthetic Applications in Pheromone Synthesis
The strategic value of 1-bromo-2-pentene lies in its ability to act as an electrophile in substitution reactions or, after conversion, as a potent nucleophile. This duality is exploited to construct the carbon backbones of numerous lepidopteran pheromones.
Protocol 1: Grignard Reaction for Carbon Chain Elongation
The formation of an organomagnesium halide (Grignard reagent) from 1-bromo-2-pentene transforms the pentenyl group into a powerful nucleophile, ideal for forming new carbon-carbon bonds.[1] This is a cornerstone reaction for extending alkyl chains.
Caption: Grignard reaction workflow using 1-bromo-2-pentene.
-
Apparatus Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions.
-
Reagent Preparation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add approximately 10% of a solution of 1-bromo-2-pentene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium. Gentle warming may be required to initiate the reaction, evidenced by the disappearance of the iodine color and gentle bubbling.
-
Grignard Formation: Once initiated, add the remaining 1-bromo-2-pentene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure full conversion.
-
Coupling Reaction: Cool the freshly prepared Grignard reagent in an ice or dry ice/acetone bath. Add a solution of the electrophile (e.g., an aldehyde or epoxide, 1.0 eq.) in anhydrous THF dropwise, maintaining a low temperature to control the exothermic reaction.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or fractional distillation.
-
Anhydrous Conditions: Grignard reagents are highly basic and react violently with protic solvents like water. The flame-drying of glassware and use of anhydrous solvents are critical for success.[1]
-
Solvent Choice: THF is the preferred solvent as its etheric oxygens solvate and stabilize the Grignard reagent.
-
Temperature Control: The initial formation can be exothermic. The subsequent coupling reaction is performed at low temperatures to prevent side reactions, such as enolization of the electrophile.
Protocol 2: Wittig Reaction for Stereoselective Olefination
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[12][13] Using 1-bromo-2-pentene, one can prepare a phosphonium ylide that introduces the pentenyl moiety, creating a new double bond with predictable stereochemistry—a feature of immense importance for pheromone activity.[14]
Caption: Wittig reaction workflow starting from 1-bromo-2-pentene.
-
Phosphonium Salt Synthesis: In a round-bottom flask, dissolve 1-bromo-2-pentene (1.0 eq.) and triphenylphosphine (PPh₃, 1.05 eq.) in a suitable solvent like toluene or acetonitrile. Heat the mixture to reflux for 12-24 hours. The phosphonium salt will often precipitate as a white solid.[15]
-
Ylide Generation: Isolate the salt, dry it under vacuum, and suspend it in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C or -78 °C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq.), dropwise. The formation of the ylide is typically indicated by a color change (often to deep red or orange).
-
Olefination: To the freshly prepared ylide, add a solution of the desired aldehyde or ketone (0.95 eq.) in anhydrous THF dropwise at low temperature.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Workup: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with a nonpolar solvent like hexanes or pentane to separate it from the triphenylphosphine oxide byproduct.
-
Purification: The triphenylphosphine oxide is often poorly soluble in hexanes and can be partially removed by filtration. Further purification of the alkene product is achieved via column chromatography.
-
Ylide Type and Stereochemistry: The ylide derived from 1-bromo-2-pentene is a "non-stabilized" ylide. Non-stabilized ylides react rapidly with aldehydes and ketones, typically favoring the formation of the (Z)-alkene product.[16] This stereochemical control is crucial, as different geometric isomers of a pheromone can have drastically different or even inhibitory biological activities.[14]
-
Base Selection: Strong, non-nucleophilic bases are required to deprotonate the phosphonium salt. n-BuLi is common but requires careful handling. NaH is a safer alternative but may require longer reaction times.[12]
-
Byproduct Removal: The formation of triphenylphosphine oxide is the thermodynamic driving force for the reaction.[16] However, its removal can be challenging. Multiple extractions with nonpolar solvents or chromatography are standard purification strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. These methods offer powerful ways to form C(sp²)-C(sp²) or C(sp²)-C(sp) bonds, respectively, under mild conditions with high functional group tolerance.[17][18][19]
Suzuki Coupling
The Suzuki reaction couples an organohalide with an organoboron compound.[18] Using 1-bromo-2-pentene, a pentenyl group can be attached to aryl, heteroaryl, or vinyl systems.
General Scheme:
-
Reactants: 1-Bromo-2-pentene + R-B(OH)₂ (Aryl or Vinyl Boronic Acid)
-
Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: Na₂CO₃, K₃PO₄, or Cs₂CO₃
-
Solvent: Toluene/Water, Dioxane, or DMF
Caption: General workflow for a Suzuki coupling reaction.
Sonogashira Coupling
The Sonogashira reaction couples a vinyl halide with a terminal alkyne, creating a conjugated enyne system, which is a structural motif in some natural products.[19][20]
General Scheme:
-
Reactants: 1-Bromo-2-pentene + R-C≡CH (Terminal Alkyne)
-
Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ + CuI (co-catalyst)
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA)
-
Solvent: THF or DMF
Caption: General workflow for a Sonogashira coupling reaction.
Conclusion
1-Bromo-2-pentene stands out as a highly effective and versatile reagent in the synthesis of pheromones. Its ability to participate in fundamental carbon-carbon bond-forming reactions, including Grignard, Wittig, and palladium-catalyzed couplings, provides chemists with a robust toolkit for assembling complex and stereochemically defined target molecules. The protocols and insights provided in this guide serve as a practical foundation for researchers aiming to leverage this key building block in the development of novel, biologically active compounds for applications in pest management and beyond.
References
-
(Z)-1-Bromo-2-pentene - LookChem. (n.d.). Retrieved from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 7348-71-2 Name: 1-Bromo-2-pentene, predominantly trans - XiXisys. (n.d.). Retrieved from [Link]
-
(E)-1-bromo-2-pentene - ChemBK. (2024). Retrieved from [Link]
-
1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of pheromones I and II. Reaction conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - 1-Bromopentane, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Zarbin, P. H. G., et al. (2009). Synthesis of pheromones: Highlights from 2005-2007. SciSpace. Retrieved from [Link]
-
Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. Retrieved from [Link]
-
Mori, K. (2007). Organic Synthesis in Pheromone Science. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers - MDPI. (n.d.). Retrieved from [Link]
-
Pheromone Synthesis | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Mori, K. (2021). Overview of Kenji Mori's pheromone synthesis series. PMC - PubMed Central. Retrieved from [Link]
-
Synthesis of corn rootworm pheromones from commercial diols - ResearchGate. (2015). Retrieved from [Link]
-
Herbert, M. B., et al. (2014). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC. Retrieved from [Link]
-
Modular Stereoselective Synthesis of Sex Pheromone of Lambdina fiscellaria lugubrosa (Hulst) and Discovery of Cross-Species Attraction in Semiothisa cinerearia (Bremer & Grey) - PubMed Central. (2025). Retrieved from [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
6-CHLORO-1-HEXENE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Wittig Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters. Retrieved from [Link]
-
Sonogashira coupling in natural product synthesis - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method - ResearchGate. (n.d.). Retrieved from [Link]
-
Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. lookchem.com [lookchem.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7348-71-2 Name: 1-Bromo-2-pentene, predominantly trans [xixisys.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Asymmetric Synthesis of (+)-Polyoxamic Acid from cis-1-Bromo-2-pentene
Abstract
This document provides a comprehensive guide for the stereoselective synthesis of (+)-polyoxamic acid, a crucial chiral building block for various biologically active compounds. The synthetic strategy commences with the readily available starting material, cis-1-bromo-2-pentene, and employs a Sharpless asymmetric epoxidation as the key stereochemistry-inducing step. Detailed, step-by-step protocols are provided for each transformation, along with explanations of the underlying chemical principles and experimental considerations. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of (+)-Polyoxamic Acid
(+)-Polyoxamic acid is a non-proteinogenic amino acid characterized by a polyhydroxylated carbon chain. It is a key structural component of the polyoxin family of nucleoside peptide antibiotics, which are potent inhibitors of chitin synthetase and find significant application as agricultural fungicides[1]. The biological activity of polyoxins is intrinsically linked to the specific stereochemistry of the polyoxamic acid moiety. Consequently, the development of efficient and stereocontrolled synthetic routes to enantiomerically pure (+)-polyoxamic acid is of considerable interest for the synthesis of novel agrochemicals and therapeutic agents.
This application note details a robust and stereoselective synthetic pathway to (+)-polyoxamic acid, starting from the commercially available and geometrically defined cis-1-bromo-2-pentene.
Retrosynthetic Analysis and Overall Strategy
Our synthetic approach is predicated on the strategic installation of the three contiguous stereocenters of (+)-polyoxamic acid. The key disconnection involves the late-stage oxidation of a primary alcohol to the target carboxylic acid and the deprotection of a protected amino diol. The crucial C3 and C4 stereocenters are envisaged to arise from the regioselective and stereospecific ring-opening of a chiral 2,3-epoxy alcohol. This epoxide, in turn, is accessible through the highly predictable and reliable Sharpless asymmetric epoxidation of a cis-allylic alcohol. The synthesis, therefore, begins with the conversion of cis-1-bromo-2-pentene to the requisite (Z)-pent-2-en-1-ol.
Figure 1: Retrosynthetic analysis of (+)-polyoxamic acid.
Experimental Protocols
Synthesis of (Z)-Pent-2-en-1-ol
The initial step involves the conversion of cis-1-bromo-2-pentene to the corresponding allylic alcohol via a nucleophilic substitution with acetate, followed by hydrolysis. This two-step sequence ensures the retention of the cis (Z) geometry of the double bond.
Protocol:
-
Acetate Formation: To a solution of cis-1-bromo-2-pentene (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium acetate (1.2 eq). Stir the mixture at room temperature for 12 hours.
-
Work-up and Extraction: Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (Z)-pent-2-en-1-yl acetate.
-
Hydrolysis: Dissolve the crude acetate in methanol and add a catalytic amount of sodium methoxide. Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Neutralize the reaction with amberlyst-15 resin, filter, and concentrate the filtrate. Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford pure (Z)-pent-2-en-1-ol.
| Reagent | MW | Quantity | Mmol | Equivalents |
| cis-1-Bromo-2-pentene | 149.03 | 5.00 g | 33.5 | 1.0 |
| Sodium Acetate | 82.03 | 3.30 g | 40.2 | 1.2 |
| DMF | - | 50 mL | - | - |
| Sodium Methoxide | 54.02 | 0.18 g | 3.35 | 0.1 |
| Methanol | - | 100 mL | - | - |
Expected Yield: 75-85% over two steps.
Sharpless Asymmetric Epoxidation of (Z)-Pent-2-en-1-ol
The cornerstone of this synthesis is the Sharpless asymmetric epoxidation, which establishes the desired stereochemistry at C2 and C3 of the epoxy alcohol intermediate.[2][3][4][5] The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation. For the synthesis of (+)-polyoxamic acid, L-(+)-diethyl tartrate (L-(+)-DET) is employed.
Figure 2: Key interactions in the Sharpless asymmetric epoxidation.
Protocol:
-
Catalyst Preparation: To a solution of titanium(IV) isopropoxide (0.1 eq) in anhydrous dichloromethane (DCM) at -20 °C, add L-(+)-diethyl tartrate (0.12 eq). Stir for 30 minutes.
-
Substrate Addition: Add a solution of (Z)-pent-2-en-1-ol (1.0 eq) in DCM to the catalyst mixture.
-
Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 M, 1.5 eq) dropwise, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C for 4-6 hours, monitoring the progress by TLC.
-
Quenching and Work-up: Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir for 1 hour at room temperature. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield the chiral epoxy alcohol.
| Reagent | MW | Quantity | Mmol | Equivalents |
| (Z)-Pent-2-en-1-ol | 86.13 | 2.00 g | 23.2 | 1.0 |
| Titanium(IV) isopropoxide | 284.22 | 0.66 g | 2.32 | 0.1 |
| L-(+)-Diethyl tartrate | 206.18 | 0.57 g | 2.78 | 0.12 |
| TBHP (2.0 M in toluene) | 90.12 | 17.4 mL | 34.8 | 1.5 |
| DCM | - | 100 mL | - | - |
Expected Yield: 80-90%. Expected Enantiomeric Excess (ee): >95%.
Regioselective Ring-Opening of the Chiral Epoxy Alcohol
The next crucial step is the regioselective and stereospecific ring-opening of the epoxide with a nitrogen nucleophile.[6][7][8][9][10][11][12][13] Sodium azide is an excellent choice as it is a small, potent nucleophile that typically attacks at the less hindered C3 position of 2,3-epoxy alcohols, proceeding with inversion of stereochemistry.
Protocol:
-
Reaction Setup: To a solution of the chiral epoxy alcohol (1.0 eq) in a 1:1 mixture of methanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Reaction Conditions: Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Work-up and Extraction: Cool the reaction to room temperature and remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude azido diol by flash column chromatography on silica gel.
| Reagent | MW | Quantity | Mmol | Equivalents |
| Chiral Epoxy Alcohol | 102.13 | 1.50 g | 14.7 | 1.0 |
| Sodium Azide | 65.01 | 1.43 g | 22.0 | 1.5 |
| Ammonium Chloride | 53.49 | 1.18 g | 22.0 | 1.5 |
| Methanol/Water (1:1) | - | 50 mL | - | - |
Expected Yield: 85-95%.
Synthesis of (+)-Polyoxamic Acid
The final steps involve the reduction of the azide to an amine, protection of the resulting amino and alcohol groups, oxidation of the primary alcohol to a carboxylic acid, and final deprotection.
Protocol:
-
Azide Reduction: Dissolve the azido diol (1.0 eq) in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.
-
Protection: After filtration through Celite to remove the catalyst, protect the resulting amino diol. A suitable protecting group strategy, for instance, using Boc anhydride for the amine and a silyl ether for the hydroxyl groups, should be employed to ensure chemoselectivity in the subsequent oxidation step.[14][15][16][17][18]
-
Oxidation: The primary alcohol of the protected amino diol is then oxidized to the carboxylic acid. A two-step procedure involving a Swern or Dess-Martin oxidation to the aldehyde, followed by a Pinnick oxidation to the carboxylic acid is recommended to avoid over-oxidation.
-
Deprotection: Finally, remove all protecting groups under appropriate conditions (e.g., acid treatment for Boc and silyl ethers) to yield (+)-polyoxamic acid.[1][19][20][21][22]
-
Purification: Purify the final product by ion-exchange chromatography.
| Reagent | MW | Description |
| Azido diol | 145.16 | Starting material for the final sequence |
| 10% Pd/C | - | Catalyst for hydrogenation |
| Boc Anhydride | 218.25 | Amine protecting group |
| TBDMSCl | 150.72 | Alcohol protecting group |
| Oxalyl Chloride | 126.93 | For Swern oxidation |
| DMSO | 78.13 | For Swern oxidation |
| Sodium Chlorite | 90.44 | For Pinnick oxidation |
| Trifluoroacetic Acid | 114.02 | For deprotection |
Expected Overall Yield for the Final Sequence: 30-40%.
Conclusion
The synthetic route detailed herein provides a reliable and highly stereoselective method for the preparation of (+)-polyoxamic acid from cis-1-bromo-2-pentene. The key to this successful synthesis lies in the strategic application of the Sharpless asymmetric epoxidation to control the stereochemistry of the final product. The provided protocols are robust and can be adapted for the synthesis of analogues of (+)-polyoxamic acid for further investigation in drug discovery and development programs.
References
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 2021 , 26(16), 4983. [Link]
-
Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 2016 , 40, 649-657. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Pharmaceutical and Medicinal Chemistry, 2017 , 3(1), 1-8. [Link]
-
Sharpless epoxidation. Wikipedia. [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 2017 , 53(5), 941-944. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Protecting Groups in Organic Synthesis. ChemTalk. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
-
Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions, 1996 , 48, 1-300. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Sharpless Epoxidation. Organic Chemistry Portal. [Link]
-
Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Journal of the American Chemical Society, 2014 , 136(18), 6548-6551. [Link]
-
Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science, 2018 , 9(1), 159-164. [Link]
-
Protection and deprotection. Willingdon College, Sangli. [Link]
-
Progress in the synthesis of polyoxamic acids. ResearchGate. [Link]
-
Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]
-
Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles: Explanation of the structures and C-2 selectivity supported by theoretical computations. Journal of Molecular Structure, 2017 , 1137, 28-34. [Link]
-
Asymmetric α-amino acid synthesis: synthesis of (+)-polyoxamic acid using a[7][7]allylic trifluoroacetimidate rearrangement. Journal of the Chemical Society, Chemical Communications, 1992 , (16), 1122-1124. [Link]
-
Epoxidation of Allylic Alcohols. Chemistry LibreTexts. [Link]
-
Stereoselective Synthesis of (+)-Polyoxamic Acid Starting with a Chiral Aziridine. Thieme Connect. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Eu(OTf)3‐catalyzed regioselective nucleophilic ring opening of 2,3‐epoxy alcohols and 3,4‐epoxy alcohols. Tetrahedron Letters, 2007 , 48(39), 6931-6934. [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
-
Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Synthesis of (+)-polyoxamic acid and D-sorbitol from simple achiral allylic halides employing (S,S)-hydrobenzoin as a chiral source. Tetrahedron: Asymmetry, 2001 , 12(11), 1579-1582. [Link]
Sources
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Sharpless Epoxidation [organic-chemistry.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 9. rroij.com [rroij.com]
- 10. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 15. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 16. Protective Groups [organic-chemistry.org]
- 17. Amino Protecting Groups Stability [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Troubleshooting low conversion in 1-bromo-2-pentyne synthesis from 2-pentyn-1-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or incomplete conversion of 2-pentyn-1-ol. What are the likely causes?
Several factors can contribute to low conversion. The primary suspects are reagent quality, reaction conditions, and the presence of moisture.
-
Reagent Quality: The purity of your starting material, 2-pentyn-1-ol, and the brominating agent, most commonly phosphorus tribromide (PBr₃) or reagents for an Appel reaction (triphenylphosphine and a bromine source), is critical.[1][2][3] Ensure your 2-pentyn-1-ol is free of non-alcoholic impurities and that the PBr₃ has not decomposed due to improper storage.
-
Reaction Temperature: The conversion of alcohols to alkyl bromides using PBr₃ is often exothermic.[1] It is crucial to control the temperature during the addition of PBr₃, typically by cooling the reaction mixture in an ice bath (0 °C).[4] Allowing the temperature to rise uncontrollably can lead to side reactions and decomposition of the desired product. After the initial addition, the reaction may require warming to room temperature or even gentle reflux to proceed to completion.[5]
-
Moisture: Phosphorus tribromide reacts vigorously with water to produce phosphorous acid and hydrogen bromide.[6] The presence of moisture in the reaction setup, solvents, or starting materials will consume the PBr₃, reducing the amount available for the desired reaction and ultimately leading to lower yields. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[7]
-
Stoichiometry: While the stoichiometry of the reaction of PBr₃ with an alcohol is 1:3, it's common practice to use a slight excess of the alcohol or to use PBr₃ as the limiting reagent (around 0.33 to 1.0 equivalents) to minimize unreacted PBr₃ in the workup.[1][4] However, in some cases, a molar excess of PBr₃ (2-10%) may be used to drive the reaction to completion.[8][9]
Q2: I'm observing significant amounts of side products in my crude reaction mixture. What are they and how can I minimize them?
The most common side reactions in the synthesis of 1-bromo-2-pentyne involve rearrangement of the propargyl alcohol or elimination reactions.
-
Rearrangement Products: Propargyl alcohols can undergo rearrangement under certain conditions, potentially leading to the formation of α-haloenones or other isomeric byproducts.[10][11] Using milder reaction conditions, such as those provided by PBr₃ or the Appel reaction, helps to avoid the formation of carbocation intermediates that are prone to rearrangement.[1][6]
-
Elimination Products: While less common for primary alcohols, elimination reactions can occur, especially if the reaction temperature is too high or if strong bases are present. This would lead to the formation of dienes or other unsaturated species.
-
Phosphorous Byproducts: When using PBr₃, phosphorous acid (H₃PO₃) is formed as a byproduct.[6] In the case of the Appel reaction, triphenylphosphine oxide is a major byproduct that needs to be removed during purification.[3][12]
To minimize side products, maintain strict temperature control, ensure an inert atmosphere to prevent oxidation, and use high-purity reagents.
Q3: What is the best method to monitor the progress of the reaction?
Thin-layer chromatography (TLC) and gas chromatography (GC) are the most common and effective methods for monitoring the reaction's progress.[1][13]
-
TLC Analysis: A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (2-pentyn-1-ol) from the product (1-bromo-2-pentyne). The starting alcohol is more polar and will have a lower Rf value than the less polar alkyl bromide product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
-
GC Analysis: GC provides a more quantitative assessment of the reaction progress, allowing you to determine the relative amounts of starting material, product, and any volatile byproducts.
For real-time, in-situ monitoring, ¹H NMR spectroscopy can be employed if the reaction is conducted in a deuterated solvent.[14]
Q4: My final product is unstable and decomposes over time. How can I improve its stability?
1-bromo-2-pentyne is known to be sensitive to moisture and can be thermally unstable.[7][8]
-
Storage: The purified product should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place.[7]
-
Purity: Impurities can sometimes catalyze the decomposition of the product. Ensure the final product is of high purity, which can be achieved through careful purification techniques like vacuum distillation.[4]
-
Stabilizers: For long-term storage, the addition of a small amount of a stabilizer, such as a radical inhibitor, may be considered, although this is not a common practice for laboratory-scale quantities. Some commercial preparations of similar compounds, like propargyl bromide, are sold in stabilized forms.[8]
Troubleshooting Guide: Low Conversion
This section provides a systematic approach to diagnosing and resolving low conversion issues in the synthesis of 1-bromo-2-pentyne.
| Observation | Potential Cause | Recommended Action |
| Reaction stalls; starting material remains after prolonged reaction time. | 1. Insufficient Reagent: The brominating agent (PBr₃) may have been consumed by moisture or was not added in a sufficient amount. | 1a. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. 1b. Re-evaluate the stoichiometry of the reagents. A slight excess of PBr₃ may be necessary.[8][9] |
| 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 2. After the initial exothermic addition of PBr₃ at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Gentle heating or reflux may be required to drive the reaction to completion.[4][5] | |
| Formation of a white precipitate or waxy solid in the reaction mixture. | 1. Reaction with Moisture: PBr₃ reacts with water to form solid phosphorous acid. | 1. Strictly adhere to anhydrous reaction conditions. |
| 2. Side reactions: Undesired polymerization or side reactions can lead to insoluble byproducts. | 2. Maintain careful temperature control during reagent addition to minimize side reactions. | |
| TLC shows multiple spots, indicating a mixture of products. | 1. Rearrangement or Elimination: Suboptimal reaction conditions can lead to the formation of isomeric byproducts. | 1a. Use mild brominating agents like PBr₃ or those for the Appel reaction, which proceed via an SN2 mechanism and minimize carbocation formation.[1][2] 1b. Maintain a low reaction temperature, especially during reagent addition. |
| 2. Impure Starting Material: The presence of impurities in the 2-pentyn-1-ol can lead to the formation of multiple products. | 2. Purify the starting material by distillation before use. |
Experimental Protocols
Protocol 1: Synthesis of 1-bromo-2-pentyne using Phosphorus Tribromide (PBr₃)
This protocol is a standard laboratory procedure for the conversion of a primary alcohol to an alkyl bromide.
Materials:
-
2-pentyn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Pyridine (optional, to neutralize HBr byproduct)[4]
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentyn-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition. A small amount of pyridine can be added to the reaction mixture before the PBr₃ addition.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.[1][4]
-
Workup: Carefully quench the reaction by pouring it over a mixture of ice and water.[1]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 1-bromo-2-pentyne.[1]
-
Purification: If necessary, purify the crude product by vacuum distillation.[4]
Protocol 2: Synthesis of 1-bromo-2-pentyne via the Appel Reaction
The Appel reaction provides a mild alternative for converting alcohols to alkyl bromides.[3][15]
Materials:
-
2-pentyn-1-ol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS)[2]
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Reaction Setup: To a solution of 2-pentyn-1-ol and triphenylphosphine (typically 1.1-1.5 equivalents) in an anhydrous solvent, add carbon tetrabromide (1.1-1.3 equivalents) portion-wise at 0 °C under an inert atmosphere.[16]
-
Reaction: Stir the mixture at 0 °C or allow it to warm to room temperature. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to separate the 1-bromo-2-pentyne from the triphenylphosphine oxide byproduct.
Visualizing the Reaction and Troubleshooting
Reaction Mechanism: PBr₃ Bromination
The conversion of 2-pentyn-1-ol to 1-bromo-2-pentyne with PBr₃ proceeds via an Sₙ2 mechanism.[1][6][17]
Caption: Sₙ2 mechanism for the bromination of 2-pentyn-1-ol with PBr₃.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting low conversion in your synthesis.
Caption: A workflow for troubleshooting low conversion of 2-pentyn-1-ol.
References
-
Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
Grokipedia. (n.d.). Appel reaction. Retrieved from [Link]
-
RSC Publishing. (2022, August 12). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Retrieved from [Link]
- Google Patents. (n.d.). US9169178B2 - Manufacturing of stabilized propargyl bromide.
-
SIELC Technologies. (2018, May 17). 1-Bromopent-2-yne. Retrieved from [Link]
-
Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
-
Chemia. (2022, May 9). Bromoallene synthesis from propargyl alcohol, ortho-selective bromination of aromatic rings:NBS bromination reactions(5):N-bromo compounds(7): Discussion series on bromination/iodination reactions 7. Retrieved from [Link]
-
eScholarship.org. (n.d.). Electrophilic halogenations of propargyl alcohols. Retrieved from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
- Google Patents. (n.d.). US6794551B2 - Process for producing propargyl bromide.
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
Jaydev Chemical Industries. (n.d.). 2-PENTYN-1-OL. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromopent-2-yne | C5H7Br | CID 85399. Retrieved from [Link]
-
Jaydev Chemical Industries. (n.d.). 1-Bromo-2-Pentyne. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
Wyzant. (2022, May 17). Can you make to 2-Bromo pentane as the only product from one pentene starting material why or why not. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1-Bromo-2-pentyne. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]
-
OUCI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
Quora. (2023, September 24). What is the product formed when 1-pentyne is reacted with HBr in the presence of H2O2? Retrieved from [Link]
-
Reddit. (2025, February 12). Why does the 1-Bromo-2-Pentene react faster than the 1-Bromo-4-Pentene in a SN2 reaction? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US9169178B2 - Manufacturing of stabilized propargyl bromide - Google Patents [patents.google.com]
- 9. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]
- 10. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 11. escholarship.org [escholarship.org]
- 12. Appel reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
Optimizing reaction conditions for the synthesis of 1-bromo-2-pentyne
Technical Support Center: Synthesis of 1-Bromo-2-pentyne
Welcome to the technical support center for the synthesis of 1-bromo-2-pentyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common challenges encountered during this synthesis.
I. Introduction to the Synthesis
1-Bromo-2-pentyne is a valuable propargylic bromide used in a variety of organic transformations, including nucleophilic substitutions and transition-metal-catalyzed coupling reactions.[1] Its synthesis is most commonly achieved by the bromination of 2-pentyn-1-ol using phosphorus tribromide (PBr₃).[2] While seemingly straightforward, this reaction requires careful control of conditions to ensure high yield and purity.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-bromo-2-pentyne?
A1: The most prevalent and reliable method is the reaction of 2-pentyn-1-ol with phosphorus tribromide (PBr₃).[2] This reaction is a standard procedure for converting primary propargylic alcohols to the corresponding bromides.
Q2: What are the key reagents and their roles in this synthesis?
A2: The key reagents and their functions are summarized in the table below.
| Reagent | Role |
| 2-Pentyn-1-ol | Starting material (substrate) |
| Phosphorus Tribromide (PBr₃) | Brominating agent |
| Anhydrous Diethyl Ether | Reaction solvent |
| Pyridine (optional) | Mild base to neutralize HBr byproduct |
| Saturated Sodium Bicarbonate | To quench and neutralize excess acid during workup |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent to remove water from the organic phase |
Q3: Why is it crucial to control the reaction temperature?
A3: The reaction between PBr₃ and alcohols is exothermic.[3] Maintaining a low temperature, typically 0 °C, during the addition of PBr₃ is critical to prevent side reactions and decomposition of the product.[2] Propargyl bromides can be thermally sensitive.[4]
Q4: What is the purpose of adding pyridine to the reaction?
A4: Pyridine acts as a mild base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction.[2][5] This can help to prevent acid-catalyzed side reactions. However, its use is sometimes optional.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[2] The disappearance of the starting material (2-pentyn-1-ol) and the appearance of a new, less polar spot corresponding to 1-bromo-2-pentyne indicates the reaction is proceeding.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 1-bromo-2-pentyne.
Problem 1: Low or No Product Yield
Q: I've followed the protocol, but my yield of 1-bromo-2-pentyne is very low. What could be the issue?
A: Several factors can contribute to a low yield. Consider the following troubleshooting steps:
-
Reagent Quality:
-
Phosphorus Tribromide: PBr₃ is sensitive to moisture and can decompose over time. Use a fresh bottle or a recently opened one.
-
2-Pentyn-1-ol: Ensure your starting alcohol is pure and dry.
-
-
Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6] Use anhydrous solvents.
-
Reaction Temperature: As mentioned, the addition of PBr₃ should be done slowly at 0 °C to control the exotherm.[2] If the temperature rises significantly, it can lead to decomposition and side reactions.
-
Incomplete Reaction: If the reaction has not gone to completion (as indicated by TLC), you can try extending the reaction time at room temperature after the initial addition of PBr₃.[2]
Problem 2: Presence of Impurities in the Final Product
Q: My final product is contaminated with impurities, even after purification. What are the likely side products and how can I avoid them?
A: Common impurities can include unreacted starting material, rearranged byproducts, or products from elimination reactions.
-
Unreacted 2-Pentyn-1-ol: This is often due to an insufficient amount of PBr₃ or incomplete reaction. Ensure you are using the correct stoichiometry (approximately 0.33 equivalents of PBr₃ per equivalent of alcohol).[2]
-
Elimination Products: The use of strong, bulky bases can promote elimination reactions.[6] If you are using a base, ensure it is a mild, non-nucleophilic one like pyridine.
-
Rearrangement Products: While less common for this specific substrate, propargylic systems can sometimes undergo rearrangement. Maintaining a low reaction temperature helps to minimize this.
Problem 3: Difficulties During Workup and Purification
Q: I'm having trouble with the workup and purification. What are some best practices?
A: A careful workup and purification are essential for obtaining pure 1-bromo-2-pentyne.
-
Quenching: The reaction should be quenched by carefully pouring it over ice water.[2] This will hydrolyze any remaining PBr₃.
-
Washing: Washing the organic layer with saturated sodium bicarbonate solution is crucial to remove any acidic byproducts.[2] Subsequent washes with water and brine will remove water-soluble impurities.
-
Drying: Thoroughly dry the organic layer with a suitable drying agent like MgSO₄ or Na₂SO₄ before concentrating the solvent.[2]
-
Purification: The crude product can be purified by vacuum distillation.[2] Due to the relatively low boiling point of 1-bromo-2-pentyne, care should be taken to avoid product loss during solvent removal.
IV. Experimental Protocol
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
Synthesis of 1-Bromo-2-pentyne from 2-Pentyn-1-ol [2]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2-pentyn-1-ol in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred solution. A small amount of pyridine can be added to neutralize the HBr byproduct.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over ice.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure to obtain the crude 1-bromo-2-pentyne.
-
The product can be further purified by vacuum distillation.
-
V. Visualizing the Workflow
Synthesis and Workup Workflow
Caption: A general workflow for the synthesis and purification of 1-bromo-2-pentyne.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
VI. References
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Enynes Using 1-Bromo-2-pentyne. Retrieved from
-
BenchChem. (2025). The Synthetic Versatility of 1-Bromo-2-pentyne: A Technical Guide for Organic Synthesis. Retrieved from
-
PrepChem.com. Preparation of propargyl bromide. Retrieved from
-
BenchChem. (2025). A Technical Guide to 1-Bromo-pent-2-ene: Commercial Availability, Synthesis, and Applications in Research. Retrieved from
-
Google Patents. (n.d.). US6794551B2 - Process for producing propargyl bromide. Retrieved from
-
Wikipedia. (n.d.). Propargyl bromide. Retrieved from
-
Google Patents. (n.d.). US9169178B2 - Manufacturing of stabilized propargyl bromide. Retrieved from
-
MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from
-
BenchChem. (2025). Spectroscopic Analysis of 1-Bromo-2-pentyne and its Analogs: A Comparative Guide. Retrieved from
-
BenchChem. (2025). Technical Support Center: Catalyst Selection and Optimization for 1-Bromo-2-pentyne Coupling. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 1-Bromo-pent-2-ene Reaction Products. Retrieved from
-
BenchChem. (2025). The Chemical Reactivity Profile of 1-Bromo-2-pentyne: An In-depth Technical Guide. Retrieved from
-
BenchChem. (2025). Stability of 1-Bromo-2-pentyne under various reaction conditions. Retrieved from
-
ChemicalBook. 1-BROMO-2-BUTYNE synthesis. Retrieved from
-
Organic Syntheses Procedure. is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to (E)-1-bromopent-2-ene. Retrieved from
-
SIELC Technologies. (2018). 1-Bromopent-2-yne. Retrieved from
-
Sigma-Aldrich. 1-Bromo-2-pentyne 97 16400-32-1. Retrieved from
-
Jaydev Chemical Industries. 1-Bromo-2-Pentyne. Retrieved from
-
PubChem. 1-Bromopent-2-yne | C5H7Br | CID 85399. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]
- 4. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 5. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 1-bromo-2-pentyne during vacuum distillation
Welcome to the Technical Support Center for the handling and purification of reactive alkynes. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with 1-bromo-2-pentyne and encountering challenges with its stability during vacuum distillation. As a thermally sensitive and reactive molecule, preventing its decomposition is critical for achieving high purity and ensuring the success of subsequent synthetic steps.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the purification of this valuable synthetic building block.
Troubleshooting Guide: Preventing Decomposition During Vacuum Distillation
This section addresses common issues observed during the vacuum distillation of 1-bromo-2-pentyne, their underlying causes, and actionable solutions.
Issue 1: Low Yield and High Pot Residue After Distillation
-
Observation: You notice a significant amount of dark, viscous, or solid material remaining in the distillation flask, and the yield of your purified 1-bromo-2-pentyne is much lower than expected.
-
Probable Cause 1: Thermal Decomposition via Isomerization. 1-bromo-2-pentyne, a propargyl bromide, is susceptible to thermal rearrangement to form the more thermodynamically stable 1-bromo-1,2-pentadiene (an allenic bromide). This isomerization is accelerated at elevated temperatures.
-
Probable Cause 2: Polymerization. Alkynes, especially when heated, can undergo free-radical polymerization, leading to the formation of high-molecular-weight oligomers and polymers that are non-volatile.[1][2]
-
Solution:
-
Strict Temperature Control: The most critical factor is to keep the distillation temperature as low as possible. This is achieved by using a high-quality vacuum system to significantly lower the boiling point. Aim for a pot temperature that does not exceed the recommendations in the distillation parameters table below. Use a well-controlled heating mantle or oil bath and monitor the pot temperature closely.
-
Use of Stabilizers:
-
Free-Radical Inhibitors: Add a small amount of a hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ), to the crude 1-bromo-2-pentyne before distillation.[3] A typical concentration is 100-500 ppm. These inhibitors act as radical scavengers, preventing the initiation of polymerization chains.[2]
-
Copper: Adding a few shavings or a small piece of copper mesh to the distillation flask can also inhibit polymerization. Copper surfaces can act as radical traps.[4]
-
-
Issue 2: Product Discoloration (Yellow to Brown Tinge)
-
Observation: The distilled 1-bromo-2-pentyne is not colorless as expected and has a noticeable yellow or brown color.
-
Probable Cause: Minor thermal decomposition or the presence of acidic impurities that can catalyze degradation pathways. Even small amounts of rearranged or oligomeric byproducts can impart color.
-
Solution:
-
Pre-distillation Wash: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to neutralize any trace acids, followed by a wash with brine. Dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Optimize Stabilizer Concentration: While stabilizers are beneficial, excessive amounts can sometimes lead to discoloration. Use the lowest effective concentration of the chosen inhibitor.
-
Inert Atmosphere: While the distillation is under vacuum, ensure the initial setup and the final collection are done under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to color formation.
-
Issue 3: Inconsistent Boiling Point During Distillation
-
Observation: The temperature at the distillation head fluctuates significantly, and a clear, steady boiling point is not achieved.
-
Probable Cause: The presence of multiple components with close boiling points, which could be the desired product and its allenic isomer. This indicates that rearrangement may have already occurred to some extent.
-
Solution:
-
Fractional Distillation: If you suspect the presence of the isomeric impurity, a simple distillation may not be sufficient. Use a short Vigreux column or a packed column to improve the separation efficiency.
-
Pre-purification: Consider a rapid filtration through a short plug of neutral alumina or silica gel before distillation to remove polar impurities that might be catalyzing isomerization.
-
Re-evaluate Synthesis/Work-up: If significant isomerization is consistently a problem, review the reaction conditions and work-up procedure of the preceding synthetic step. Prolonged heating or exposure to acidic/basic conditions can promote rearrangement before the purification stage.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for 1-bromo-2-pentyne?
A1: The primary thermal decomposition pathway is a[3][5]-sigmatropic rearrangement, also known as a propargylic rearrangement, to form the isomeric allenic bromide, 1-bromo-1,2-pentadiene. This process is thermally driven and can occur during heating.
Q2: Why is vacuum distillation necessary for purifying 1-bromo-2-pentyne?
A2: Vacuum distillation is essential because it lowers the boiling point of the compound.[6][7] 1-Bromo-2-pentyne is thermally labile, and heating it to its atmospheric boiling point would cause significant decomposition.[8] By reducing the pressure, it can be distilled at a much lower temperature, minimizing the risk of isomerization and polymerization.[9]
Q3: What are the ideal storage conditions for purified 1-bromo-2-pentyne?
A3: Purified 1-bromo-2-pentyne should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) in a refrigerator. The cool, dark, and oxygen-free environment will minimize degradation over time.
Q4: Can I use boiling chips for vacuum distillation of 1-bromo-2-pentyne?
A4: No, boiling chips are ineffective under vacuum as the trapped air that creates the nucleation sites is rapidly removed.[10] Vigorous and smooth boiling should be ensured by using a magnetic stir bar and a stir plate. This is crucial to prevent bumping, which can be particularly violent under vacuum.[10]
Q5: How do I choose the right vacuum level for my distillation?
A5: The goal is to achieve a vacuum that allows the 1-bromo-2-pentyne to boil at a temperature below 60-70°C. Refer to the distillation parameters table below for estimated boiling points at various pressures. The capability of your vacuum pump will determine the achievable pressure and corresponding boiling temperature.
Experimental Protocols and Data
Recommended Distillation Parameters for 1-bromo-2-pentyne
The following table provides estimated boiling points for 1-bromo-2-pentyne at various pressures. These values are calculated using the Clausius-Clapeyron equation, anchored by the literature boiling point of 93-94°C at 113 mmHg.[5][11]
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~ 25-30 |
| 5 | ~ 40-45 |
| 10 | ~ 50-55 |
| 20 | ~ 60-65 |
| 50 | ~ 75-80 |
| 113 | 93-94 (Literature Value) |
Protocol: Stabilized Vacuum Distillation of 1-bromo-2-pentyne
Materials:
-
Crude 1-bromo-2-pentyne
-
Butylated Hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ)
-
Copper shavings or mesh (optional)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Pre-treatment of Crude Material:
-
Wash the crude 1-bromo-2-pentyne with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).
-
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is dry and free of cracks.
-
Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Grease all joints lightly with a suitable vacuum grease to ensure a good seal.[10]
-
Include a Claisen adapter to minimize the risk of bumping into the condenser.[10]
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump.
-
-
Stabilization and Distillation:
-
To the crude 1-bromo-2-pentyne in the distillation flask, add BHT or MEHQ to a final concentration of 100-500 ppm.
-
(Optional) Add a few copper shavings or a small piece of copper mesh.
-
Begin stirring and slowly evacuate the system.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle or an oil bath.
-
Collect the fraction that distills at the expected temperature based on the achieved pressure (refer to the table above).
-
Collect the purified product in a receiving flask cooled in an ice bath to minimize vapor loss.
-
-
Shutdown and Storage:
-
Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature.
-
Slowly and carefully re-introduce an inert gas (nitrogen or argon) to break the vacuum.
-
Transfer the purified product to a clean, dry, amber bottle, flush with inert gas, and store in a refrigerator.
-
Visualizations
Decomposition Pathways of 1-bromo-2-pentyne
Caption: Key decomposition pathways under heat.
Stabilized Vacuum Distillation Workflow
Caption: Workflow for stabilized distillation.
References
- Google Patents. Method of preparing propargyl bromide. SU767081A1.
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]
-
Mass Transfer Operations. (2010, August 2). Air-sensitive vacuum distillation. [Link]
- Google Patents.
-
Wikipedia. Vacuum distillation. [Link]
-
PubMed. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. [Link]
-
THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. [Link]
-
A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. [Link]
-
Wikipedia. Polymerisation inhibitor. [Link]
-
A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. [Link]
-
Ataman Kimya. 4-METHOXYPHENOL. [Link]
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fluoryx.com [fluoryx.com]
- 4. WO2005040084A1 - Metal surfaces to inhibit ethylenically unsaturated monomer polymerization - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sarchemlabs.com [sarchemlabs.com]
Identifying and minimizing side reactions in the synthesis of 1-bromo-2-pentene
Welcome to the technical support center for the synthesis of 1-bromo-2-pentene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing common side reactions. The information provided herein is curated to offer practical, field-tested insights and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-bromo-2-pentene, and what are its primary challenges?
The most prevalent laboratory method for synthesizing 1-bromo-2-pentene is the allylic bromination of 2-pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light.[1][2] This method is favored for its selectivity in brominating the allylic position (the carbon adjacent to the double bond).[3]
The primary challenge lies in controlling the regioselectivity of the reaction. The allylic radical intermediate formed during the reaction is resonance-stabilized, which can lead to the formation of a mixture of isomeric products.[4][5] Additionally, competing reactions such as addition to the double bond can occur if the reaction conditions are not carefully controlled.[6][7]
Q2: What are the expected side products in the NBS bromination of 2-pentene?
The allylic bromination of 2-pentene can yield a mixture of products due to the nature of the radical intermediate. The main side products to anticipate are:
-
3-Bromo-1-pentene: This is the primary isomeric byproduct. It forms because the intermediate allylic radical has electron density on both carbon-1 and carbon-3, allowing for bromination at either position.[1][5]
-
Dibrominated Products: If the concentration of bromine is not kept sufficiently low, electrophilic addition of bromine across the double bond can occur, leading to the formation of 1,2-dibromopentane.[5][6]
-
Isomers of the Starting Material: Positional isomerization of 2-pentene to 1-pentene can occur under certain catalytic conditions, which can then lead to its own set of brominated products.[8][9]
Q3: How does the resonance-stabilized allylic radical lead to a mixture of products?
The key to understanding the formation of isomeric products lies in the structure of the pent-2-enyl radical intermediate. Abstraction of a hydrogen atom from the allylic position of 2-pentene creates a radical that is a resonance hybrid of two contributing structures.
This delocalization means that the unpaired electron is shared between carbon-1 and carbon-3. Consequently, the bromine radical can attack either of these positions, leading to the formation of both 1-bromo-2-pentene and 3-bromo-1-pentene.[4][10] The ratio of these products is influenced by both steric and electronic factors.[11]
Q4: Can I control the regioselectivity to favor the formation of 1-bromo-2-pentene?
While completely eliminating the formation of 3-bromo-1-pentene is challenging, you can influence the product ratio. The stability of the final alkene product often dictates the major product. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the favored product.[10] In this case, 1-bromo-2-pentene has a disubstituted double bond, while 3-bromo-1-pentene has a monosubstituted double bond, suggesting that 1-bromo-2-pentene will be the major product under thermodynamic control.
However, the reaction is kinetically controlled, and the distribution of products can be influenced by factors such as the solvent and temperature. Lower reaction temperatures may slightly favor the thermodynamically more stable product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-bromo-2-pentene and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of Desired Product | - Incomplete reaction.- Significant formation of side products.- Loss of product during workup. | - Monitor the reaction closely: Use techniques like TLC or GC to track the consumption of the starting material and the formation of the product. The reaction is often complete when the denser NBS is replaced by the less dense succinimide, which floats.[2]- Control bromine concentration: Ensure a low and constant concentration of bromine by using NBS. This minimizes the competing electrophilic addition reaction.[3][4]- Optimize workup: The product is volatile. Use a rotary evaporator at a controlled temperature and pressure to avoid significant loss.[2] |
| High Percentage of 3-Bromo-1-pentene | - The inherent nature of the resonance-stabilized radical intermediate. | - Purification: A careful fractional distillation is the most effective method to separate the two isomers, as they have different boiling points.[1][12]- Reaction Temperature: Running the reaction at a lower temperature might slightly favor the formation of the more thermodynamically stable 1-bromo-2-pentene, but this effect is often minimal. |
| Presence of Dibrominated Byproducts | - High local concentration of molecular bromine (Br₂). | - Slow addition of NBS: Add NBS portion-wise to maintain a low concentration of HBr, which in turn keeps the Br₂ concentration low.[11]- Use of a radical initiator: A radical initiator like AIBN or benzoyl peroxide helps to ensure the reaction proceeds through the desired radical pathway rather than an ionic one.[1][11]- Solvent choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) to disfavor the formation of ionic intermediates required for electrophilic addition.[1] |
| Isomerization of the Starting Alkene | - Acidic or basic impurities in the reaction mixture.- High reaction temperatures. | - Use pure starting materials: Ensure the 2-pentene is free from acidic or basic contaminants that could catalyze isomerization.[8]- Moderate reaction temperature: Avoid excessive heat, which can promote isomerization.[13] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-2-pentene via Allylic Bromination
This protocol outlines a standard procedure for the synthesis of 1-bromo-2-pentene using NBS.
Materials:
-
2-Pentene
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-pentene in anhydrous carbon tetrachloride.[1]
-
Add N-bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.[1]
-
Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours.[2]
-
Monitor the reaction's progress by observing the consumption of the dense NBS and the appearance of the less dense succinimide, which will float.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.[2]
-
Wash the filtrate with water to remove any remaining water-soluble impurities.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Carefully remove the solvent using a rotary evaporator.[2]
-
Purify the crude product by fractional distillation under reduced pressure to separate 1-bromo-2-pentene from its isomer and other impurities.[12]
Visualizing the Reaction Pathway
Diagram 1: Allylic Bromination of 2-Pentene
Caption: Formation of isomeric products from a common radical intermediate.
References
- Vertex AI Search. (2023, October 13). 5.
- Benchchem.
- OrgoSolver.
- Chemistry LibreTexts. (2023, January 14). 10.
- Chemia. (2022, April 14). Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5)
- CATALYTIC ISOMERIZ
- Benchchem. Application Notes and Protocols for the Purification of 1-Bromo-pent-2-ene Reaction Products.
- Benchchem. The Synthetic Versatility of 1-Bromo-2-pentyne: A Technical Guide for Organic Synthesis.
- Master Organic Chemistry. (2013, November 25).
- Benchchem. P0064.
- American Chemical Society.
- YouTube. (2025, November 7). NBS Allylic Bromination Deep-Dive: Br₂, resonance hybrids, and product selectivity.
- brainly.com. (2023, November 20).
- Benchchem. An In-depth Technical Guide to (E)-1-bromopent-2-ene.
- Study.com. Pentene Formula, Isomers & Uses - Lesson.
- Ovid. The isomerization of 2-methyl-2-pentene on...
- Homework.Study.com.
- brainly.com. (2020, March 24). [FREE] Complete the mechanism and the products for the reaction of 2-pentene with N-bromosuccinimide (NBS) in.
- ChemBK. (2024, April 10). (E)-1-bromo-2-pentene.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC). Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides.
- Benchchem.
- Pearson. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons.
- Chemistry Steps.
- Sigma-Aldrich. 1-Bromo-2-pentene, predominantly trans 95 7348-71-2.
- YouTube. (2020, December 16). 10.
- Master Organic Chemistry. (2013, December 2).
- Wyzant Ask An Expert. (2022, May 17).
- PubChem - NIH. 3-Bromo-1-pentene | C5H9Br | CID 521438.
- Homework.Study.com. Give a detailed description of the mechanism of conversion of 3-methylpent-2-ene to 3-bromo-3-methylpentane..
- OpenStax. (2023, September 20). 10.
- Reddit. (2025, February 12). Why does the 1-Bromo-2-Pentene react faster than the 1-Bromo-4-Pentene in a SN2 reaction? : r/chemhelp.
- PubChem - NIH. (e)-3-Bromo-2-pentene | C5H9Br | CID 118616864.
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. orgosolver.com [orgosolver.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Choosing the optimal solvent for nucleophilic substitution reactions of 1-bromo-pent-2-ene
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 1-bromo-pent-2-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection for this versatile allylic halide. The unique structure of 1-bromo-pent-2-ene allows it to react via both Sₙ1 and Sₙ2 pathways, making the choice of solvent a critical parameter for controlling reaction outcomes, maximizing yield, and minimizing side products.[1]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with 1-bromo-pent-2-ene?
A1: 1-bromo-pent-2-ene is a primary allylic halide. While primary halides typically favor the Sₙ2 mechanism due to low steric hindrance, its allylic nature allows for the formation of a resonance-stabilized carbocation.[2] This structural feature opens up a competitive Sₙ1 pathway. The solvent plays a decisive role in stabilizing or destabilizing the key intermediates and transition states of each pathway, effectively allowing you to direct the reaction toward your desired mechanism.[3][4]
-
Sₙ1 Pathway: Proceeds through a planar, resonance-stabilized allylic carbocation. This intermediate can be attacked by the nucleophile at either carbon 1 or carbon 3, potentially leading to a mixture of regioisomers.
-
Sₙ2 Pathway: Involves a direct, backside attack by the nucleophile on carbon 1, leading to a single product with inversion of stereochemistry (if the carbon were chiral).[5]
The choice of solvent is your primary tool for favoring one of these pathways over the other.
Q2: What is the fundamental difference between polar protic and polar aprotic solvents in this context?
A2: The key difference lies in their ability to form hydrogen bonds.[6]
-
Polar Protic Solvents: (e.g., water, ethanol, methanol, acetic acid). These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[6][7] They excel at stabilizing both cations and anions. Their ability to solvate and stabilize the carbocation intermediate and the leaving group (Br⁻) makes them ideal for promoting the Sₙ1 mechanism .[8][9][10][11]
-
Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile). These solvents possess dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[12] They are excellent at solvating cations (like the Na⁺ or K⁺ counter-ion of your nucleophile) but leave the anionic nucleophile relatively "naked" and highly reactive.[13][14] This enhanced nucleophilicity is perfect for driving the Sₙ2 mechanism .[3][4][8][14]
Q3: Can I use a non-polar solvent like hexane or toluene?
A3: It is generally not recommended. Nucleophilic substitution reactions typically involve polar substrates and ionic nucleophiles (e.g., salts like NaCN or NaN₃). These reagents have very poor solubility in non-polar solvents, which would prevent the reaction from proceeding efficiently.[8][13] A polar solvent is necessary to dissolve the reactants.[7][9][13]
Solvent Selection Logic Diagram
Caption: Decision workflow for solvent selection.
Troubleshooting Guide
Problem 1: My reaction is very slow or has a low yield.
-
Probable Cause & Solution (Sₙ2 Focus): If you are targeting an Sₙ2 reaction with a strong nucleophile, but are using a polar protic solvent, your nucleophile is likely being "caged" by solvent molecules via hydrogen bonding.[8][13][15] This solvation shell drastically reduces its reactivity.
-
Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents will leave the nucleophile unsolvated and highly reactive, significantly increasing the reaction rate.[14]
-
-
Probable Cause & Solution (Sₙ1 Focus): If you are attempting an Sₙ1 reaction (e.g., solvolysis with a weak nucleophile), the solvent may not be polar enough to stabilize the carbocation intermediate effectively.
-
Solution: Switch to a more polar protic solvent. For example, moving from isopropanol to ethanol or even a water/ethanol mixture can increase the rate by better stabilizing the transition state leading to the carbocation.[11]
-
Problem 2: I'm getting a mixture of products, including a rearranged isomer (pent-3-en-2-ol instead of pent-2-en-1-ol).
-
Probable Cause: This is a classic signature of the Sₙ1 mechanism. The resonance-stabilized allylic carbocation intermediate has partial positive charges on both carbon 1 and carbon 3. The nucleophile can attack either position, leading to a mixture of regioisomers.
-
Solution: To obtain a single regioisomer (the direct substitution product), you must force the reaction down the Sₙ2 pathway.
Problem 3: My main side product is an alkene (penta-1,3-diene) from elimination.
-
Probable Cause: You are likely using a nucleophile that is also a strong base (e.g., ethoxide, hydroxide, tert-butoxide).[16][17] With allylic systems, the protons on the carbon adjacent to the double bond are acidic and can be easily abstracted by a strong base, leading to a competing E2 elimination reaction.
-
Solution:
-
Change the Nucleophile: If possible, switch to a nucleophile that is a weak base but a strong nucleophile. Excellent choices include I⁻, Br⁻, N₃⁻, or CN⁻.[16][18]
-
Modify Conditions: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent Considerations: While polar aprotic solvents enhance nucleophilicity, they also enhance basicity. With strongly basic nucleophiles, a polar protic solvent might sometimes suppress elimination relative to substitution, but the best approach is to choose a non-basic nucleophile from the start.[18]
-
Solvent Property and Mechanism Correlation
| Solvent | Class | Dielectric Constant (ε) | Favored Mechanism | Rationale |
| Water (H₂O) | Polar Protic | 80.1 | Sₙ1 | Excellent at stabilizing the carbocation intermediate and leaving group through H-bonding.[10][11] |
| Ethanol (EtOH) | Polar Protic | 24.5 | Sₙ1 | Good polarity; stabilizes the carbocation. Often acts as the nucleophile in solvolysis.[8] |
| Methanol (MeOH) | Polar Protic | 32.7 | Sₙ1 | More polar than ethanol, accelerates Sₙ1 reactions more effectively.[12] |
| DMSO | Polar Aprotic | 46.7 | Sₙ2 | Highly polar, dissolves reagents well, but leaves nucleophile "naked" and highly reactive.[8][14] |
| DMF | Polar Aprotic | 36.7 | Sₙ2 | Similar to DMSO, provides a significant rate enhancement for Sₙ2 reactions.[8][12][14] |
| Acetone | Polar Aprotic | 20.7 | Sₙ2 | A good, less polar alternative to DMSO/DMF. Useful for reactions like the Finkelstein reaction.[16] |
| Hexane | Non-Polar | 1.89 | Unsuitable | Fails to dissolve ionic nucleophiles and polar substrates.[8] |
Mechanistic Pathways Diagram
Caption: Competing Sₙ1 and Sₙ2 pathways for 1-bromo-pent-2-ene.
Validated Experimental Protocols
Protocol 1: Sₙ2 Synthesis of 1-iodo-pent-2-ene (Finkelstein Reaction)
This protocol is designed to maximize the Sₙ2 pathway.
-
Reagents & Setup:
-
1-bromo-pent-2-ene (1.0 eq)
-
Sodium Iodide (NaI) (1.5 eq)
-
Acetone (anhydrous), sufficient to make a 0.5 M solution.
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve sodium iodide in anhydrous acetone in the round-bottom flask with stirring.
-
Add 1-bromo-pent-2-ene to the solution.
-
Heat the mixture to reflux (approx. 56 °C) and monitor the reaction by TLC or GC. The reaction is driven forward by the precipitation of the less soluble sodium bromide (NaBr) in acetone.[16]
-
Upon completion, cool the mixture to room temperature.
-
Filter the precipitated NaBr and wash the solid with a small amount of cold acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
Perform an aqueous workup and extract the product with a non-polar solvent (e.g., diethyl ether). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
-
Protocol 2: Sₙ1 Solvolysis of 1-bromo-pent-2-ene in Ethanol
This protocol demonstrates the Sₙ1 pathway where the solvent also acts as the nucleophile.
-
Reagents & Setup:
-
1-bromo-pent-2-ene (1.0 eq)
-
Ethanol (absolute), sufficient to make a 0.2 M solution.
-
A weak, non-nucleophilic base (e.g., calcium carbonate) (1.1 eq) to neutralize the HBr byproduct.
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Combine 1-bromo-pent-2-ene and ethanol in the flask.
-
Add the calcium carbonate powder.
-
Heat the mixture to a gentle reflux and monitor the reaction by TLC or GC. Expect to see the formation of two major products: 1-ethoxy-pent-2-ene and 3-ethoxy-pent-1-ene.
-
Upon completion, cool the mixture to room temperature.
-
Filter to remove the calcium carbonate and calcium bromide salts.
-
Carefully remove the bulk of the ethanol under reduced pressure.
-
Perform an aqueous workup and extract the products with diethyl ether.
-
Dry the organic layer, filter, and concentrate to yield the crude product mixture.
-
The product regioisomers can be separated by careful column chromatography.
-
References
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from KPU Pressbooks website. [Link]
-
Reddit. (2025). Why does the 1-Bromo-2-Pentene react faster than the 1-Bromo-4-Pentene in a SN2 reaction? r/chemhelp. [Link]
-
Chemistry university. (2021). Solvent effects for SN2, SN1, E2, and E1. YouTube. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from Chemistry Steps website. [Link]
-
College of Saint Benedict/Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from CSB/SJU website. [Link]
-
LibreTexts Chemistry. (2019). 6.12: Comparison of SN1 and SN2 Reactions. [Link]
-
LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. [Link]
-
YouTube. (2016). Why Polar Protic Solvents WANTED in SN1 (Lightboard). [Link]
-
YouTube. (2019). SN1 vs. SN2: Reaction Mechanisms & Solvent. [Link]
-
LibreTexts Chemistry. (2020). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Leah4sci. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. YouTube. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination?[Link]
-
Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from Chemistry Steps website. [Link]
-
LibreTexts Chemistry. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link]
-
Chemistry Stack Exchange. (2020). Nucleophilic allylic substitution via SN2. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
How to avoid the formation of rearranged products in reactions with 1-bromo-pent-2-ene
Introduction
1-bromo-pent-2-ene is a valuable bifunctional reagent in organic synthesis, featuring both a reactive carbon-bromine bond and a double bond.[1] However, its utility is often complicated by its propensity to form rearranged constitutional isomers during nucleophilic substitution reactions. This phenomenon, known as allylic rearrangement, arises from the formation of a resonance-stabilized allylic intermediate.[2][3] This guide provides a comprehensive troubleshooting framework, detailed protocols, and mechanistic insights to help researchers, scientists, and drug development professionals control reaction pathways and selectively synthesize the desired unrearranged product.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of two isomeric products in my reaction with 1-bromo-pent-2-ene?
A1: You are observing the results of a competing reaction pathway known as an allylic rearrangement. 1-bromo-pent-2-ene is an allylic halide. Under conditions that favor a carbocation intermediate (SN1 mechanism), the leaving group (Br⁻) departs to form a resonance-stabilized allylic carbocation. This delocalized cation has positive charge distributed across two carbons (C1 and C3). The incoming nucleophile can then attack either of these electrophilic sites, leading to a mixture of the direct substitution product (from attack at C1) and the rearranged product (from attack at C3).[2][4]
Q2: What is the primary cause of this allylic rearrangement?
A2: The primary cause is the formation of the resonance-stabilized allylic carbocation intermediate. This is most common in reactions proceeding through an SN1 or SN1' mechanism. Factors that promote this pathway include:
-
Polar protic solvents (e.g., water, ethanol, methanol), which stabilize the carbocation intermediate and the leaving group.[5][6]
-
Weak or neutral nucleophiles (e.g., H₂O, ROH), which are not strong enough to force a direct SN2 attack and instead wait for the carbocation to form.[5][7]
-
Higher reaction temperatures , which can provide the energy needed to overcome the activation barrier for carbocation formation and may favor the more thermodynamically stable product.[8][9]
Q3: What are the SN2 and SN2' mechanisms, and can they also cause rearrangement?
A3: The SN2 mechanism is a concerted, one-step reaction where the nucleophile attacks the carbon bearing the leaving group, causing an inversion of stereochemistry. For 1-bromo-pent-2-ene, an SN2 reaction at C1 yields the desired, unrearranged product.
The SN2' mechanism is a concerted allylic rearrangement where the nucleophile attacks the gamma (γ) carbon (C3) of the double bond, simultaneously displacing the leaving group from the alpha (α) carbon (C1) and causing the double bond to shift.[2] While less common for primary allylic halides unless there is significant steric hindrance, it represents another potential pathway to the rearranged product.[3]
Q4: What is the difference between kinetic and thermodynamic control in these reactions?
A4:
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest (i.e., has the lowest activation energy).[8][10] In many cases, the direct SN2 attack is kinetically favored, yielding the unrearranged product.
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing the products to equilibrate.[10][11] The major product will be the most stable isomer, which may be the rearranged product if it has a more substituted (and thus more stable) double bond.[4][8]
Mechanistic Overview: Pathways of Nucleophilic Attack
The key to controlling the outcome of reactions with 1-bromo-pent-2-ene is to understand and manipulate the dominant reaction mechanism.
Caption: SN1 vs. SN2 pathways for 1-bromo-pent-2-ene.
Troubleshooting Guide: Minimizing Rearranged Products
This section addresses specific issues and provides actionable solutions to favor the formation of the unrearranged product.
| Problem Encountered | Probable Cause | Recommended Solution & Explanation |
| High yield of the rearranged product (e.g., 3-substituted-pent-1-ene). | Reaction conditions favor the SN1 mechanism. | 1. Change the Solvent: Switch from a polar protic solvent (like ethanol) to a polar aprotic solvent (e.g., Acetone, DMF, DMSO). These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, increasing its reactivity and favoring the bimolecular SN2 pathway.[5][6] 2. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). This promotes kinetic control, favoring the faster SN2 reaction over the SN1 pathway which has a higher activation energy.[8][9] |
| Reaction is slow and still produces a mixture of products. | The nucleophile is too weak. | 1. Use a Stronger Nucleophile: Employ a nucleophile with a higher concentration and/or a negative charge (e.g., N₃⁻, CN⁻, RS⁻). Strong nucleophiles are more likely to force a direct SN2 displacement before the C-Br bond can ionize to form a carbocation.[5][7] 2. Consider "Soft" Nucleophiles: Soft nucleophiles (e.g., iodide, azide, thiocyanate) generally favor SN2 reactions over elimination and are excellent choices for displacing the bromide without rearrangement.[12][13][14] |
| Significant amount of elimination (E2) byproduct is observed. | The nucleophile is also a strong base. | 1. Choose a Less Basic Nucleophile: If elimination is a problem, select a nucleophile that is a weak base but a strong nucleophile (e.g., Br⁻, I⁻, N₃⁻, SCN⁻). Strong, bulky bases (e.g., t-BuO⁻) will favor elimination.[13] 2. Lower the Temperature: E2 reactions are often favored at higher temperatures. Running the reaction at a lower temperature can disfavor elimination relative to substitution. |
| Need for high regioselectivity that is difficult to achieve under standard conditions. | Inherent reactivity of the allylic system. | 1. Investigate Metal-Catalyzed Reactions: For certain nucleophiles, particularly "hard" carbon nucleophiles like Grignard reagents, copper-catalyzed reactions can offer excellent control over regioselectivity.[15][16] These reactions proceed through a different mechanism involving an organocopper intermediate, often leading to a single regioisomer.[15][17] |
Experimental Protocols
Protocol 1: SN2 Reaction to Minimize Rearrangement (Synthesis of 1-azido-pent-2-ene)
This protocol is designed to maximize the yield of the unrearranged product by using a strong, soft nucleophile in a polar aprotic solvent under kinetic control.
Workflow Diagram
Caption: Workflow for SN2 synthesis of 1-azido-pent-2-ene.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (NaN₃, 1.2 equivalents) in anhydrous acetone. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Substrate Addition: To the stirring suspension, add 1-bromo-pent-2-ene (1.0 equivalent) dropwise at room temperature (25 °C).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material. The formation of a sodium bromide precipitate is also an indicator of reaction progress.[13]
-
Workup: Once the reaction is complete, filter the mixture to remove the insoluble sodium bromide. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Redissolve the residue in diethyl ether and wash with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation.
-
Analysis: Analyze the crude product by ¹H NMR to determine the ratio of the unrearranged (1-azido-pent-2-ene) to the rearranged (3-azido-pent-1-ene) product. The unrearranged product should be the major component (>95%).
References
-
Copper-catalyzed Regioselective Fluorination of Allylic Halides. (n.d.). PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Copper-catalyzed allylic substitution. Retrieved from [Link]
-
Hoyt, J. M., et al. (2017). Mechanistic Studies on a Cu-Catalyzed Asymmetric Allylic Alkylation with Cyclic Racemic Starting Materials. Journal of the American Chemical Society. Retrieved from [Link]
-
Chen, J., et al. (2024). Copper-catalyzed asymmetric allylic substitution of racemic/meso substrates. Organic Chemistry Frontiers. Retrieved from [Link]
-
Química Organica.org. (n.d.). Kinetic and thermodynamic control in allylic systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
-
Quora. (2018). What are the factors that affect SN1 and SN2 reaction? Retrieved from [Link]
-
Hartwig, J. F., et al. (2013). Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions. PMC - NIH. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why do Allylic Halides prefer SN2 reaction over SN1? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Grokipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regio- and stereo-selectivity issues in radical brominations... Retrieved from [Link]
-
Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Elimination reaction of 1-bromo-2-phenylcyclopentane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Wikipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
- 8. Kinetic and thermodynamic control in allylic systems [quimicaorganica.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions. Application of Diarylmethane Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Copper-catalyzed allylic substitution - Wikipedia [en.wikipedia.org]
- 16. Copper-catalyzed asymmetric allylic substitution of racemic/ meso substrates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02135E [pubs.rsc.org]
- 17. Copper-catalyzed regioselective fluorination of allylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst and Ligand Selection for Heck Reactions with Unactivated Alkyl Bromides
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for one of the more challenging frontiers in cross-coupling chemistry: the Mizoroki-Heck reaction with unactivated alkyl bromides. Unlike their aryl or vinyl counterparts, alkyl halides present unique mechanistic hurdles that demand carefully tailored catalytic systems. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot experiments and logically select catalysts and ligands for optimal results.
The Core Challenge: Overcoming Competing Reaction Pathways
The classical Mizoroki-Heck reaction follows a well-established Pd(0)/Pd(II) catalytic cycle.[1][2] However, the extension to unactivated alkyl bromides is complicated by two primary factors:
-
Slow Oxidative Addition: The C(sp³)–Br bond is generally less reactive towards Pd(0) than a C(sp²)–Br bond.[3]
-
Facile β-Hydride Elimination: Once the alkyl-palladium intermediate is formed, it can rapidly undergo β-hydride elimination, a competing pathway that leads to non-productive olefin byproducts and terminates the catalytic cycle before the desired C-C bond formation can occur.[4][5]
Successful protocols are therefore designed to accelerate migratory insertion of the alkene relative to β-hydride elimination.[5] This is predominantly achieved through the strategic selection of catalysts and, most critically, ligands. Some modern approaches may even leverage hybrid organometallic-radical mechanisms to circumvent traditional barriers.[3][5][6]
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental failures and provides a logical framework for diagnosing and resolving them.
Question 1: My reaction shows little to no conversion of the starting materials. What are the most likely causes and how can I address them?
Answer: A stalled reaction with unactivated alkyl bromides almost always points to a failure in the initial, rate-limiting oxidative addition step or rapid catalyst deactivation.
-
Causality: The energy barrier for Pd(0) to insert into a C(sp³)–Br bond is significantly higher than for aryl bromides.[3] If the chosen ligand does not create a sufficiently electron-rich and sterically accessible palladium center, this step will not proceed efficiently. Furthermore, if the active Pd(0) catalyst is not formed or is unstable under the reaction conditions, no catalysis will occur.
-
Diagnostic & Corrective Protocol:
-
Verify Your Catalyst's Active State: Are you using a Pd(0) precursor like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂? Pd(II) salts require in-situ reduction to the active Pd(0) state.[7] Phosphine ligands can often serve as the reductant (e.g., triphenylphosphine is oxidized to triphenylphosphine oxide), but this is not always efficient. If using Pd(II), consider adding a dedicated reductant or switching to a Pd(0) source.
-
Re-evaluate Your Ligand Choice: Standard Heck ligands like triphenylphosphine are often ineffective for this transformation. The key is to use ligands that are both electron-rich and sterically bulky .
-
Electron-richness increases the nucleophilicity of the Pd(0) center, promoting its "attack" on the alkyl bromide.
-
Bulkiness promotes ligand dissociation to form a highly reactive, coordinatively unsaturated palladium species, which is believed to be the active species in oxidative addition.[8] It also plays a crucial role in preventing catalyst decomposition.
-
-
Implement a More Potent Ligand System:
-
Bulky Monodentate Phosphines: Tri(tert-butyl)phosphine (P(t-Bu)₃) is a classic choice that has shown success.[4]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors and are often more effective than phosphines. Fu and others have demonstrated that palladium complexes with bulky NHC ligands are highly effective for Heck reactions of unactivated alkyl halides.[6]
-
Bidentate Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or Xantphos have also been successfully employed, particularly in systems that may involve radical pathways or require specific geometric constraints.[4][6]
-
-
Question 2: My starting alkyl bromide is consumed, but the main product is an alkene derived from it, not the desired Heck product. What is causing this and how can I fix it?
Answer: This is a classic signature of β-hydride elimination outcompeting the alkene migratory insertion step.
-
Causality: After oxidative addition, the alkylpalladium(II) intermediate (R-Pd-L₂-Br) is formed. This species sits at a crucial branching point. For a productive reaction, the target alkene must coordinate and insert into the R-Pd bond. However, if the alkyl group has a hydrogen on the β-carbon, the palladium can abstract it, eliminating to form an alkene, H-Pd-L₂-Br, and terminating the cycle for that molecule.[5]
-
Diagnostic & Corrective Protocol:
-
Increase Alkene Concentration: Le Chatelier's principle can be applied here. Increasing the concentration of the coupling partner (the alkene) can kinetically favor the migratory insertion pathway over the unimolecular β-hydride elimination. Try increasing the equivalents of your alkene from 1.2 to 2.0 or even 3.0.
-
Modify the Ligand: Sterically demanding ligands are critical. A bulky ligand sphere around the palladium center can sterically hinder the conformation required for β-hydride elimination, thereby giving the migratory insertion more time to occur. If you are using a smaller ligand like PPh₃, switch to a bulkier one like P(t-Bu)₃, an NHC ligand, or a wide bite-angle diphosphine like Xantphos.[5][6]
-
Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than migratory insertion. Lowering the temperature (e.g., from 120 °C to 100 °C or 80 °C) may disproportionately slow the elimination pathway, improving the product ratio. This will likely require longer reaction times.
-
Question 3: My reaction starts but then stalls, and I see a black precipitate forming. What is happening?
Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive, agglomerated form of Pd(0).[7]
-
Causality: The catalytically active species are soluble, mononuclear palladium complexes. If these complexes are unstable, they will aggregate and precipitate out of solution. This is often caused by ligand dissociation, oxidation, or thermal degradation.
-
Diagnostic & Corrective Protocol:
-
Ensure a Scrupulously Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to decomposition.[7] Ensure all solvents and reagents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Optimize Ligand-to-Palladium Ratio: Too little ligand can leave the palladium center exposed and prone to aggregation. Conversely, an excessive amount of certain ligands can sometimes inhibit catalysis.[9] A common starting point is a Pd:Ligand ratio of 1:1 to 1:2 for bidentate ligands or 1:2 to 1:4 for monodentate ligands.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[7] If you are observing precipitation, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Choose a More Robust Ligand: Some ligands are more thermally stable than others. NHC ligands, for example, form very strong bonds to palladium and can lead to more robust and long-lived catalysts compared to some phosphines.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a Pd(0) and Pd(II) precatalyst?
A1: Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ are already in the correct oxidation state to initiate the catalytic cycle.[4] This can be advantageous as it removes the uncertainty of an in-situ reduction step. Pd(II) sources like Pd(OAc)₂ or PdCl₂ are often more stable to air and less expensive.[1] They are highly effective but require reduction to Pd(0) in the reaction mixture, which is typically accomplished by a phosphine ligand, an amine base, or the solvent itself. For challenging reactions, starting with a well-defined Pd(0) precursor can simplify troubleshooting.
Q2: What is the mechanistic role of bulky, electron-rich ligands?
A2: These ligands are crucial for two reasons. First, their strong electron-donating ability (e.g., from bulky alkylphosphines or NHCs) increases the electron density on the Pd(0) center, making it more nucleophilic and accelerating the rate-limiting oxidative addition into the C(sp³)–Br bond.[12] Second, their steric bulk provides a protective pocket around the palladium atom. This steric shielding helps prevent the formation of inactive palladium dimers or larger aggregates (palladium black) and can disfavor the transition state for the competing β-hydride elimination pathway.[5][13]
Q3: Can these reactions proceed via a radical mechanism instead of the classical organometallic cycle?
A3: Yes, there is growing evidence that many Heck reactions with alkyl halides operate via a hybrid organometallic-radical mechanism.[3][6] This is often initiated by a single-electron transfer (SET) from the electron-rich Pd(0) complex to the alkyl bromide, generating an alkyl radical and a Pd(I) species.[14] This pathway can be advantageous as it bypasses the high-energy barrier of the traditional two-electron oxidative addition. Some modern protocols even use light to explicitly promote this SET process.[14][15]
Q4: Are there viable alternatives to palladium catalysts for this reaction?
A4: Yes. Nickel catalysis has emerged as a powerful alternative for Heck-type reactions of unactivated alkyl bromides.[16] Nickel catalysts can offer different reactivity and selectivity profiles, sometimes proving more efficient or regioselective than palladium systems.[16] Mechanistic investigations suggest these often proceed through radical pathways, with a Ni(0)/Ni(II) or similar cycle effectively activating the alkyl bromide.[6][16]
Data & Protocols
Table 1: Representative Catalyst Systems for Heck Reactions of Unactivated Alkyl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Substrate Scope | Reference |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | Primary & Secondary Alkyl Bromides | [6] |
| Pd₂(dba)₃ | dppf | K₃PO₄ | Toluene | 110 | Primary & Secondary Alkyl Bromides | [4][6] |
| Pd(OAc)₂ | IPr (NHC) | K₃PO₄ | Dioxane | 100 | Primary & Secondary Alkyl Bromides/Chlorides | [6] |
| Pd(0)/Xantphos | Photoredox | N/A | DMF | Room Temp | Primary & Secondary Alkyl Halides | [6] |
| NiBr₂·diglyme | Xantphos | Mn (reductant) | DMA | 60 | Primary & Secondary Alkyl Bromides | [6][16] |
Abbreviations: dba = dibenzylideneacetone; dppf = 1,1'-bis(diphenylphosphino)ferrocene; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; DMA = Dimethylacetamide.
General Experimental Protocol (Starting Point for Optimization)
This protocol is a general starting point and should be optimized for each specific substrate combination.[4]
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., P(t-Bu)₃, 4-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 equiv), the unactivated alkyl bromide (1.0 equiv), and the alkene (1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make a ~0.1 M solution).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) by taking small, quenched aliquots.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualized Workflows and Mechanisms
Diagram 1: Simplified Catalytic Cycle & Key Challenges
Caption: Catalytic cycle for the Heck reaction with alkyl bromides, highlighting the slow oxidative addition and the competing β-hydride elimination pathway.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot common issues in Heck reactions with unactivated alkyl bromides.
References
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene.
- Weires, A. G., et al. (2018). Nickel-Catalyzed Mizoroki–Heck-Type Reactions of Unactivated Alkyl Bromides. Organic Letters. Published by NIH.
- Ben-Valid, S., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Published by NIH.
- BenchChem. (2025). Heck Reaction Conditions Involving 2-Bromo-4,4-dimethylhexane and Structurally Similar Secondary Alkyl Bromides.
- Chernyak, D., et al. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis. Published by NIH.
- Toh, K. K., et al. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society. Published by ACS Publications.
- Wikipedia. (n.d.). Heck reaction.
- Gevorgyan, V., et al. (2020). Alkyl Heck reaction using unactivated alkyl bromides. ResearchGate.
- Unknown. (n.d.). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. ResearchGate.
- von Schenck, H., et al. (2002). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics. Published by ACS Publications.
- Zhou, W., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. Published by NIH.
- Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
- Fu, G. C., et al. (2007). Intramolecular Heck Reaction of Unactivated Alkyl Halides. Journal of the American Chemical Society. Published by ResearchGate.
- Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois.
- Bouley, B., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Published by MDPI.
- Unknown. (n.d.). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ResearchGate.
- Bouley, B., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
- Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros.
- Ben-Valid, S., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Blaser, D., & Indolese, A. F. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Published by Royal Society of Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂.
- Royal Society of Chemistry Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Palladium Black Formation in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter catalyst deactivation, specifically the formation of palladium black. As a self-validating resource, it provides not only troubleshooting steps but also the underlying scientific principles to empower you to solve challenges in your own synthetic work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions users face when a reaction does not proceed as expected.
Q1: My reaction mixture turned black and the reaction has stalled. What is happening?
A1: The black precipitate you are observing is almost certainly "palladium black," an inactive, agglomerated form of palladium metal.[1][2] In a successful cross-coupling reaction, the palladium catalyst cycles between its Pd(0) and Pd(II) oxidation states. The active catalytic species, a low-ligated Pd(0) complex, is the starting point of the catalytic cycle.[3][4] However, if this Pd(0) species is not sufficiently stabilized by its surrounding ligands, it will aggregate into larger metallic nanoparticles and, eventually, bulk metal.[2][5] This agglomerated palladium has very low surface area and is catalytically inactive, effectively halting your reaction.[1][6]
Q2: What are the most common causes of palladium black formation?
A2: The formation of palladium black is a symptom of catalyst instability. The primary causes are:
-
Ligand Dissociation or Degradation: The phosphine ligands that stabilize the palladium center can dissociate, particularly at high temperatures.[1][2] They are also susceptible to oxidation by trace oxygen, rendering them unable to coordinate to the metal.[2][7]
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High Reaction Temperature: Elevated temperatures accelerate all reaction rates, including the rate of catalyst decomposition and aggregation.[1][2][8][9]
-
Presence of Oxygen: Oxygen is detrimental. It can oxidize the active Pd(0) to inactive Pd(II) species and irreversibly damage sensitive phosphine ligands through oxidation.[1][10]
-
Inefficient Pre-catalyst Reduction: Many reactions start with a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species. If this reduction is slow, incomplete, or problematic, it can lead to side reactions and the formation of palladium black.[2][7][11]
Q3: Can I just add more catalyst if I see palladium black forming?
A3: While adding fresh catalyst might restart the reaction temporarily, it is not an ideal solution.[12] It does not address the root cause of the instability. This approach can complicate purification, increase costs, and lead to inconsistent results. A better strategy is to understand why the initial catalyst deactivated and optimize the reaction conditions to prevent it from happening in the first place.
Section 2: Visualizing the Deactivation Pathway
To effectively troubleshoot, it is crucial to understand the competition between the desired catalytic cycle and the off-cycle deactivation pathway.
Caption: Competing pathways: The catalytic cycle vs. ligand dissociation leading to palladium black.
Section 3: In-Depth Troubleshooting Guide
Use this guide to diagnose the potential cause of catalyst deactivation in your experiment.
| Symptom / Observation | Potential Cause | Scientific Rationale | Recommended Action(s) |
| Black precipitate forms early in the reaction, especially during heat-up. | Thermal Instability / Inappropriate Ligand | The ligand may not be sterically bulky or electron-donating enough to stabilize the Pd(0) complex at the reaction temperature.[13][14] High temperatures provide the activation energy for palladium atoms to overcome repulsive forces and agglomerate.[8] | 1. Lower the Temperature: Run the reaction at the lowest temperature that affords a reasonable rate.[1] 2. Switch to a More Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) which are designed for catalyst stability.[1][14] |
| Reaction starts well but stalls after some time, accompanied by slow blackening. | Ligand Oxidation / Insufficient Degassing | Trace oxygen in the solvent or reagents is slowly oxidizing the phosphine ligand and/or the Pd(0) catalyst.[1][2] Once the ligand is oxidized, it can no longer coordinate to and protect the palladium center. | 1. Improve Degassing: Use at least three freeze-pump-thaw cycles for solvents. For reagents, ensure they are stored under inert gas and that the reaction vessel is thoroughly purged with argon or nitrogen before adding reagents.[1] |
| Inconsistent results; sometimes the reaction works, other times it forms palladium black immediately. | Poor Pre-catalyst Reduction / Reagent Quality | The reduction of the Pd(II) pre-catalyst to Pd(0) is not proceeding cleanly. This can be due to impurities in the reagents or solvent that interfere with the reducing agent (often a phosphine, amine, or solvent).[2][7] Water content can also affect the base and reduction process. | 1. Use a Pd(0) Source: Start with a well-defined Pd(0) pre-catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.[4] 2. Use Anhydrous Conditions: Ensure all solvents and non-aqueous reagents are anhydrous.[15] 3. Purify Reagents: Check the purity of starting materials and bases. |
| Using aryl chlorides or other challenging substrates, the reaction fails to initiate and turns black. | Low Catalyst Reactivity & Competing Decomposition | The oxidative addition step is very slow for less reactive substrates like aryl chlorides. If the catalyst sits at high temperature waiting for this slow step to occur, its decomposition pathway can become dominant.[14] | 1. Use a Specialized Catalyst System: Employ catalyst systems known for activating aryl chlorides, which typically involve very electron-rich and bulky phosphine ligands (e.g., cataCXium® A, Buchwald ligands).[1][14] These ligands accelerate the oxidative addition, allowing the catalytic cycle to outcompete decomposition. |
Troubleshooting Workflow
This decision tree can guide your experimental response to palladium black formation.
Caption: A logical workflow for troubleshooting the root cause of palladium black formation.
Section 4: Preventative Strategies & Protocols
Proactive prevention is the most efficient approach. This involves careful selection of reagents and meticulous experimental technique.
Protocol: Establishing a Robust, Oxygen-Free Reaction Setup
This protocol provides a self-validating system to minimize catalyst degradation due to atmospheric oxygen.
Objective: To assemble a cross-coupling reaction under a rigorously maintained inert atmosphere.
Materials:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Rubber septa
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles
-
Anhydrous, degassed solvent
-
Palladium pre-catalyst and phosphine ligand
-
Substrates and base
Procedure:
-
Vessel Preparation: Oven-dry the Schlenk flask (or reaction vial) and stir bar at >120 °C for at least 4 hours. Allow it to cool to room temperature in a desiccator.
-
Inerting the Vessel: Immediately upon removal from the desiccator, cap the flask with a rubber septum, insert a needle connected to the inert gas line, and insert a second "outlet" needle. Purge the flask with a steady stream of inert gas for 10-15 minutes.
-
Solid Reagent Addition: While maintaining a positive pressure of inert gas (remove the outlet needle), quickly remove the septum and add the palladium pre-catalyst, ligand, and any solid substrates or bases.
-
Re-purging: Immediately re-seal the flask with the septum and perform 3-5 cycles of vacuum backfilling with the inert gas. This is a critical step to remove any air introduced during solid addition.
-
Solvent and Liquid Reagent Addition: Using a gas-tight syringe that has been pre-flushed with inert gas, add the degassed solvent and any liquid reagents. The solvent should be drawn from a bottle stored under an inert atmosphere (e.g., with a Sure/Seal™ cap).
-
Initiating the Reaction: Once all components are added, the reaction mixture can be heated to the desired temperature. Maintain a positive pressure of inert gas throughout the reaction, typically by connecting the flask to a balloon filled with argon or nitrogen.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- MDPI. (n.d.). Effect of Calcination Temperature on NO–CO Decomposition by Pd Catalyst Nanoparticles Supported on Alumina Nanofibers.
- The Role of Phosphine Ligands in Palladium Catalysis. (n.d.).
- RSC Publishing. (2017). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature.
- Exploring the effects of heat treatments on 2 wt.% Pd-Al2O3 for N2O decomposition. (n.d.).
- RSC Publishing. (2017). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature.
- Benchchem. (2025). Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis.
- ResearchGate. (n.d.). Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite.
- ACS Publications. (2007). Palladium Nanoparticles as Efficient Green Homogeneous and Heterogeneous Carbon−Carbon Coupling Precatalysts: A Unifying View. Inorganic Chemistry.
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- RSC Publishing. (2021). Biotechnological synthesis of Pd-based nanoparticle catalysts.
- Benchchem. (2025). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Alfa Chemistry. (n.d.). Palladium Complexes - Ligands & Coordination Complexes.
- NIH. (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC.
- NIH. (n.d.). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading.
- RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). Chemical Reviews.
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (n.d.).
- ACS Publications. (n.d.). Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. Journal of the American Chemical Society.
- ResearchGate. (2024). Effective Prevention of Palladium Metal Particles Sintering by Histidine Stabilization on Silica Catalyst Support.
- ResearchGate. (2010). Palladium(0) nanoparticles formed in situ in the Suzuki–Miyaura reaction: The effect of a palladium(II) precursor.
- RSC Publishing. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.
- ProQuest. (n.d.). Stability of Pd/C Catalysts in Solvents for Organic Synthesis.
- ResearchGate. (n.d.). Pd deactivation problem in oxidations and the solutions.
- SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
- SciSpace. (2012). Molecular Palladium Precursors for Pd0 Nanoparticle Preparation by Microwave Irradiation: Synthesis, Structural Characterization.
- Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Phosphonate Cross-Coupling Reactions.
- Benchchem. (2025). Technical Support Center: Troubleshooting Catalyst Deactivation in Gd-Pd Systems.
- Reddit. (2022). Formation of palladium black during Suzuki coupling.
- MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.
-
Reddit. (2021). Problem with Palladium Mirror forming in Heck coupling. Retrieved from [Link]
- ACS Publications. (n.d.). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.
- TCI Chemicals. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- Wikipedia. (n.d.). Cross-coupling reaction.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction.
- ResearchGate. (n.d.). How to Control the Selectivity of Palladium-based Catalysts in Hydrogenation Reactions: The Role of Subsurface Chemistry.
- ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings.
- Frontiers. (n.d.). Synthesis methods and applications of palladium nanoparticles: A review.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ResearchGate. (n.d.). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- CONICET. (n.d.). Agglomeration and Cleaning of Carbon Supported Palladium Nanoparticles in Electrochemical Environment.
- Wipf Group. (2007). PALLADIUM I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.
- Benchchem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Effect of Calcination Temperature on NO–CO Decomposition by Pd Catalyst Nanoparticles Supported on Alumina Nanofibers [mdpi.com]
- 9. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
Improving the yield of 1-bromo-1-pentene from the reaction of 1-pentene with bromine
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and detailed protocols for researchers and professionals aiming to synthesize 1-bromo-1-pentene from the reaction of 1-pentene with bromine. As specialists in synthetic methodology, we aim to clarify the underlying chemical principles, address common experimental challenges, and offer robust, field-proven protocols to improve reaction outcomes.
Introduction: Understanding the Core Chemical Challenge
The direct synthesis of 1-bromo-1-pentene from 1-pentene and molecular bromine (Br₂) is a challenging transformation. The fundamental issue is a competition between two distinct reaction pathways: electrophilic addition and elimination. The π-bond of an alkene readily attacks the electrophilic bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is highly susceptible to nucleophilic attack by the bromide ion (Br⁻) also present in the mixture. This sequence results in the anti-addition of two bromine atoms across the double bond, yielding 1,2-dibromopentane as the major, often exclusive, product.[1][2][3][4]
To obtain the desired 1-bromo-1-pentene (a vinyl bromide), the addition must be followed by an elimination of hydrogen bromide (HBr). Achieving this efficiently in a single step is difficult because the initial addition reaction is typically much faster. Therefore, optimizing the yield of 1-bromo-1-pentene requires carefully controlling reaction conditions to suppress the formation of the dibrominated byproduct or, more reliably, adopting a two-step approach.
Caption: Competing reaction pathways for the bromination of 1-pentene.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My primary product is 1,2-dibromopentane, with very little or no 1-bromo-1-pentene. How can I improve the yield of the desired product?
Cause: This is the expected outcome under standard bromination conditions (e.g., Br₂ in an inert solvent like CH₂Cl₂ or CCl₄). The electrophilic addition mechanism is highly efficient and kinetically favored.
Solution Strategies:
To favor the vinyl bromide, you must promote an elimination reaction. This can be approached in two ways:
-
Strategy A: One-Pot Addition-Elimination (Advanced)
-
Rationale: This method involves adding a base to the reaction mixture to induce the elimination of HBr from the 1,2-dibromopentane intermediate as it is formed. The key is to use a strong, non-nucleophilic base that will not react with the bromine or the starting alkene.
-
Recommended Base: A hindered organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice. Inorganic bases like anhydrous potassium carbonate can also be used but may be less effective.[5]
-
Execution: Slowly add bromine to a solution of 1-pentene and a slight excess of DBU at low temperature. The DBU will trap the HBr as it is eliminated. This approach is technically challenging as it requires careful optimization of stoichiometry and addition rates to prevent side reactions.
-
-
Strategy B: Two-Step Synthesis (Highly Recommended for Reliability)
-
Rationale: This is the most robust and controllable method. It separates the addition and elimination steps, allowing each to be optimized for maximum yield.
-
Step 1: Synthesis of 1,2-dibromopentane. First, perform the standard electrophilic addition of bromine to 1-pentene to form 1,2-dibromopentane. This reaction typically proceeds in near-quantitative yield.
-
Step 2: Dehydrobromination. Isolate the crude 1,2-dibromopentane and then treat it with a strong base in a separate reaction to induce E2 elimination.[6][7] This provides much greater control over the formation of the desired vinyl bromide. (See Protocol 1 for a detailed procedure).
-
Q2: My reaction produced a significant amount of 1-bromo-2-pentanol. What went wrong?
Cause: The presence of water or other nucleophilic solvents (like alcohols) in your reaction mixture is the culprit. The cyclic bromonium ion intermediate is a potent electrophile. If water is present, it can act as a nucleophile, attacking the bromonium ion to form a halohydrin after deprotonation.[8][9][10] Due to its high concentration relative to the bromide ion, even trace amounts of water can lead to significant byproduct formation.
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents. If using a commercial solvent from a bottle, consider drying it over a suitable drying agent (e.g., molecular sieves, CaH₂) before use.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Ensure your 1-pentene and bromine are free of water.
Q3: The reaction is sluggish, and the bromine color is not disappearing. What should I check?
Cause: While the bromination of alkenes is typically fast, several factors can inhibit the reaction.
Solution:
-
Temperature: Standard brominations are often performed at 0 °C or even lower to control exothermicity. If the temperature is too low (e.g., < -78 °C), the reaction rate can decrease significantly. Ensure your cooling bath is at the appropriate temperature.
-
Reagent Purity: Old or improperly stored 1-pentene may contain peroxides or other inhibitors. Consider passing the alkene through a plug of basic alumina to remove impurities.
-
Light: While electrophilic addition does not require light, radical side reactions can be initiated by UV light. It is good practice to run the reaction in a flask protected from direct light (e.g., wrapped in aluminum foil) to ensure a clean electrophilic pathway.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, high-yield method to synthesize 1-bromo-1-pentene?
The most reliable method is not the direct reaction of 1-pentene with bromine, but a two-step sequence:
-
Addition: React 1-pentene with Br₂ in an inert solvent like dichloromethane to form 1,2-dibromopentane.
-
Elimination: React the resulting 1,2-dibromopentane with a strong base like potassium hydroxide (KOH) in ethanol or DBU in THF to yield 1-bromo-1-pentene via an E2 elimination mechanism.[6][11][12] This approach offers higher yields and purity.
Q2: A literature procedure reports a 26% yield for the direct synthesis of 1-bromo-1-pentene. How can I replicate this?
A procedure published in Synthetic Communications reports the formation of 1-bromo-1-pentene in 26% yield by reacting 1-pentene with bromine in dichloromethane at -50 °C for 30 minutes.[13] This is likely the result of a competing addition-elimination pathway that is favored under these specific, cold conditions, possibly involving the solvent or trace impurities acting as a weak base. Replicating this requires precise temperature control and may still result in 1,2-dibromopentane as the major product. For preparative scale, the two-step method is superior.
Q3: How can I effectively purify the final 1-bromo-1-pentene product?
1-bromo-1-pentene has a different boiling point than the main byproduct, 1,2-dibromopentane.
-
1-Bromo-1-pentene: Boiling point approx. 127-129 °C.
-
1,2-Dibromopentane: Boiling point approx. 195-197 °C.
This significant difference makes fractional distillation the ideal method for purification. After an aqueous workup to remove any remaining base and salts, the organic layer should be dried and carefully distilled.
Caption: A troubleshooting workflow for optimizing the synthesis.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 1-Bromo-1-pentene (Recommended)
Part A: Synthesis of 1,2-Dibromopentane
Note: The DOT script above is a conceptual representation. The actual image rendering would require appropriate image files for lab equipment. Caption: Experimental setup for the controlled addition of bromine.
Materials:
-
1-Pentene (10.0 g, 142.6 mmol)
-
Bromine (22.8 g, 142.6 mmol, ~7.3 mL)
-
Dichloromethane (CH₂Cl₂), anhydrous (200 mL)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite®).
-
Charge the flask with 1-pentene and 100 mL of anhydrous CH₂Cl₂. Cool the flask to 0 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of bromine in 100 mL of anhydrous CH₂Cl₂.
-
Add the bromine solution dropwise to the stirred solution of 1-pentene over 1-2 hours, maintaining the temperature at 0 °C. The characteristic red-brown color of bromine should disappear upon addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by slowly adding saturated sodium thiosulfate solution until the bromine color is fully discharged.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x50 mL) and brine (1x50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1,2-dibromopentane. This crude product is often of sufficient purity for the next step.
Part B: Dehydrobromination to 1-Bromo-1-pentene
Materials:
-
Crude 1,2-dibromopentane (from Part A)
-
Potassium hydroxide (KOH) (16.0 g, 285 mmol)
-
Ethanol (95%, 150 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude 1,2-dibromopentane in 150 mL of 95% ethanol.
-
Add the potassium hydroxide pellets to the solution.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x75 mL).
-
Combine the organic extracts and wash with water (2x100 mL) and brine (1x100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude oil by fractional distillation to obtain pure 1-bromo-1-pentene.
Protocol 2: Direct Synthesis of 1-Bromo-1-pentene (Low-Yield Method)
Reference: Argenti, L.; Bellina, F.; Carpita, A.; Rossi, R. Synthetic Communications, 1994 , 24(16), 2281-2297.[13]
Materials:
-
1-Pentene
-
Bromine
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Set up a flask as described in Protocol 1, Part A.
-
Charge the flask with a solution of 1-pentene in anhydrous CH₂Cl₂.
-
Cool the flask to -50 °C using a dry ice/acetone bath.
-
Slowly add a solution of one equivalent of bromine in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at -50 °C.
-
Allow the reaction to stir at -50 °C for 30 minutes.
-
Proceed with the workup as described in Protocol 1, Part A (steps 6-8).
-
Purify by fractional distillation. Note: Expect a low yield of the desired product and a significant amount of 1,2-dibromopentane.
Data Summary: Dehydrobromination Conditions
The choice of base and solvent is critical for a successful elimination reaction. The following table summarizes common conditions and their implications.
| Base | Solvent | Temperature | Mechanism | Key Considerations |
| KOH | Ethanol | Reflux | E2 | Strong, inexpensive base. Ethanol is a protic solvent. Can sometimes lead to substitution byproducts. |
| t-BuOK | THF / t-BuOH | Room Temp - Reflux | E2 | Bulky base, highly favors elimination over substitution. Must be handled under anhydrous conditions. |
| DBU | THF / CH₂Cl₂ | Room Temp | E2 | Strong, non-nucleophilic organic base. Soluble in most organic solvents. Good for sensitive substrates. |
| NaNH₂ | Liquid NH₃ / Mineral Oil | -33 °C / Reflux | E2 | Very strong base. Can cause double elimination to form alkynes if not controlled.[11] |
References
-
Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. [Link]
-
Argenti, L., Bellina, F., Carpita, A., & Rossi, R. (1994). A convenient stereoselective synthesis of (Z)-1-bromo-1-alkenes from 1-alkynes or from aldehydes. Synthetic Communications, 24(16), 2281-2297. [Link]
-
Ojha, D. P., & Prabhu, K. R. (2015). A Metal-Free, One-Pot, Three-Component Strategy for the Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes. Organic Letters, 17(1), 18–21. [Link]
-
Quora. (2018). What is the product formed when pent-1-ene is reacted with HBr? Quora. [Link]
-
Doc Brown's Chemistry. Elimination of hydrogen bromide from bromoalkanes. docbrown.info. [Link]
-
Chem233UIUC. (2015, August 27). Bromination of an Alkene [Video]. YouTube. [Link]
-
Chemical Education Xchange. (n.d.). Bromination of Pentene. ChemEd X. [Link]
-
Ye, C., & Shreeve, J. M. (2004). Oxidative Bromination of Olefins with Selectfluor/KBr. The Journal of Organic Chemistry, 69(24), 8561–8563. [Link]
-
Bull, J. A., Mousseau, J. J., & Charette, A. B. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters, 10(23), 5485–5488. [Link]
-
Spaggiari, A., Vaccari, D., Davoli, P., Torre, G., & Prati, F. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216–2219. [Link]
-
Study.com. (n.d.). What is the major product when 1-Pentene is reacted with Br2 in an aqueous solution? Study.com. [Link]
-
Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052. [Link]
-
The Organic Chemistry Tutor. (2020, July 4). Alkene + Br2 + H2O [Video]. YouTube. [Link]
-
Leonard, J. (2013, March 15). Halogenation of Alkenes and Halohydrin Formation. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. Chemistry Steps. [Link]
-
NileRed. (2016, July 31). Making a Bromoalkane (1-bromopentane) [Video]. YouTube. [Link]
-
IB Chemistry HL. (2011, December 16). 20.3.2 Describe/explain the mechanism for elimination of HBr from bromoalkanes [Video]. YouTube. [Link]
-
Study.com. (n.d.). Write a chemical equation for the reaction that occurs between 1-pentene and bromine in dichloromethane. Study.com. [Link]
-
Reddit. (2021). Removal of HBr without H2O formation. r/Chempros. [Link]
- Google Patents. (n.d.). Novel synthesis method of 5-bromo-1-pentene.
-
Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts. [Link]
-
NIST. (n.d.). 1-bromo-1-pentene. NIST Chemistry WebBook. [Link]
-
Vedantu. (n.d.). Bring about the following conversion: 1-pentene to 1-pentyne. Vedantu. [Link]
-
Glaser, R. et al. (2023). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series. Journal of Chemical Education. [Link]
-
Chemistry LibreTexts. (2023, January 22). NS14. Stereochem in Elimination. Chemistry LibreTexts. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. youtube.com [youtube.com]
- 10. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 11. Bring about the following conversion 1pentene to 1 class 11 chemistry CBSE [vedantu.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. 1-Bromo-1-pentene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing the Exothermic Reaction of 2-Pentyn-1-ol with PBr₃
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the bromination of 2-pentyn-1-ol using phosphorus tribromide (PBr₃). The conversion to 1-bromo-2-pentyne is a valuable synthetic step, but the reaction's significant exothermicity demands precise control. This document is structured as a series of questions and answers to directly address common challenges and ensure procedural safety and success.
Core Reaction Principles: Understanding the Exotherm
Q: Why is the reaction between 2-pentyn-1-ol and PBr₃ so exothermic?
The significant heat generated stems from the reaction's mechanism and thermodynamics. The process is not merely a simple substitution but a two-step sequence driven by the formation of a very stable phosphorus-oxygen bond.[1]
-
Activation Step: The lone pair of electrons on the alcohol's oxygen atom attacks the electron-deficient phosphorus atom of PBr₃. This initial step is a nucleophilic attack on phosphorus, displacing a bromide ion and forming a protonated intermediate.[2][3][4][5]
-
Substitution Step: A weak base, such as pyridine (often used as a scavenger for the HBr byproduct) or another alcohol molecule, deprotonates the intermediate. This forms an activated alkoxytriphosphonium bromide species, which is an excellent leaving group. The bromide ion (Br⁻) generated in the first step then acts as a nucleophile, attacking the carbon atom bearing the leaving group in a classic Sₙ2 reaction.[6][7][8] This backside attack results in the formation of the desired alkyl bromide, 1-bromo-2-pentyne, and a phosphorus-containing byproduct.
The primary thermodynamic driving force, and thus the source of the exotherm, is the formation of the strong P-O bond in the phosphorous acid byproduct (H₃PO₃) that ultimately forms after all three bromine atoms have reacted.[1] Failure to control the rate of this process can lead to a dangerous, uncontrolled temperature increase known as a thermal runaway.
Caption: Sₙ2 mechanism for the reaction of an alcohol with PBr₃.
Frequently Asked Questions (FAQs)
Q: What is the primary safety concern with this reaction?
The most critical hazard is the potential for a thermal runaway due to the reaction's high exothermicity.[1] Rapid addition of PBr₃ or inadequate cooling can cause the reaction temperature to spike, leading to vigorous boiling of the solvent and release of corrosive HBr gas.[9] Phosphorus tribromide itself is highly corrosive and reacts violently with water.[10][11]
Q: What Personal Protective Equipment (PPE) is mandatory?
Given the hazards, the following PPE is required:
-
Eye Protection: Chemical splash goggles and a full-face shield.[12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[12] Always check the manufacturer's recommendations for breakthrough time.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential. An emergency shower and eyewash station must be immediately accessible.[10]
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood to avoid inhaling corrosive PBr₃ fumes and the HBr gas byproduct.[10][13]
Q: Can I use a different brominating agent to avoid the exotherm?
Yes, other reagents can be used, but they come with their own sets of challenges.
-
Hydrobromic Acid (HBr): Using concentrated HBr is an alternative, but it is highly corrosive and can lead to carbocation rearrangements in secondary alcohols, which is less of a concern for this primary alcohol.[2][14] The reaction with HBr is often slower.
-
Appel Reaction (CBr₄, PPh₃): This method operates under milder conditions but requires the removal of triphenylphosphine oxide byproduct, which can be challenging.[15]
PBr₃ is often chosen for its high reactivity and good yields with primary and secondary alcohols when conditions are properly controlled.[6][8]
Q: What is the expected product of this reaction?
The reaction of 2-pentyn-1-ol with PBr₃ yields 1-bromo-2-pentyne .[16][17][18] This compound is a versatile synthetic intermediate used in the construction of more complex molecules, including pharmaceutical agents and natural product analogs.[16][18]
Troubleshooting Guide
Q: My reaction is fuming excessively from the glassware joints. What is happening?
This is a sign that phosphorus tribromide is reacting with moisture in the air or in your reagents/solvent. PBr₃ hydrolyzes to form phosphorous acid (H₃PO₃) and hydrogen bromide (HBr) gas.[7][9]
-
Immediate Action: Ensure your fume hood sash is at the proper height and that ventilation is adequate.
-
Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried (oven or flame-dried) before starting. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[12]
Q: The reaction temperature is rising uncontrollably despite being in an ice bath. What should I do?
This indicates that the rate of heat generation is exceeding the rate of cooling, a precursor to a thermal runaway.
-
Immediate Action: Immediately stop the addition of PBr₃. If the temperature continues to rise rapidly, prepare for an emergency by clearing the area around the fume hood. A secondary containment vessel can prevent spills if the flask fails.
-
Prevention: The key is strict temperature control. Add the PBr₃ very slowly, drop by drop, ensuring the internal temperature does not exceed the set limit (typically 0-5 °C).[9] Use a more robust cooling bath if necessary, such as an ice/salt or dry ice/acetone bath for sub-zero temperatures. Ensure vigorous stirring to dissipate heat effectively.[9]
Q: My yield of 1-bromo-2-pentyne is very low. What are the possible causes?
Low yields can result from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry (3 moles of alcohol per 1 mole of PBr₃). Sometimes, a slight excess of PBr₃ (e.g., 0.4 equivalents per 1 equivalent of alcohol) can help drive the reaction to completion.[19]
-
Loss During Workup: The product, 1-bromo-2-pentyne, can be lost if the workup is not performed correctly. The intermediate phosphite ester can be hydrolyzed during the aqueous quench, leading to loss of product.[19] Ensure the quench is performed carefully and that extractions are thorough.
-
PBr₃ Quality: PBr₃ can degrade upon exposure to moisture. Using old or improperly stored PBr₃ will result in lower reactivity and yield.[19]
-
Premature Quenching: Allowing the reaction to stir for a sufficient time after addition (e.g., 1-2 hours) at 0 °C or while slowly warming to room temperature ensures the substitution step is complete.[20]
Q: My final product is impure. What are the likely side products?
-
Unreacted 2-pentyn-1-ol: This is the most common impurity if the reaction is incomplete. It can be identified by NMR or IR spectroscopy.
-
Phosphorous Acid (H₃PO₃): This is a byproduct of the reaction and its hydrolysis. It is highly water-soluble and should be removed during the aqueous workup.[6]
-
Side reactions at the alkyne: While alkynes are generally less reactive to electrophilic addition than alkenes, the HBr generated in situ could potentially add across the triple bond under harsh conditions (e.g., excessive heat), though this is typically not a major pathway under controlled, low-temperature conditions.[21]
Data & Protocols
Table 1: Key Reaction Parameters for Controlled Bromination
| Parameter | Recommended Value | Rationale & References |
| Temperature | -10 °C to 5 °C | Essential for controlling the highly exothermic reaction and minimizing side product formation.[1][9][19] |
| PBr₃ Addition Rate | Slow, dropwise via addition funnel | Prevents a rapid accumulation of heat and potential for thermal runaway.[9][20] |
| Molar Ratio (ROH:PBr₃) | 3 : 1 (or ~1 : 0.33-0.4) | Follows the reaction stoichiometry. A slight excess of PBr₃ can improve conversion.[2][19] |
| Solvent | Anhydrous Diethyl Ether or Dichloromethane (DCM) | Anhydrous conditions prevent PBr₃ hydrolysis. The solvent helps dissipate heat.[12][19][20] |
| Stirring Speed | Vigorous (using a magnetic stir bar) | Ensures thermal homogeneity and efficient mixing of reactants, preventing localized hotspots.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Protects PBr₃ from atmospheric moisture, preventing degradation and HBr formation.[12][22] |
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted based on the specific scale and equipment of your laboratory.
1. Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple to monitor the internal temperature, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Ensure all glassware is thoroughly oven or flame-dried and assembled while hot under a stream of inert gas.
-
Place the flask in a cooling bath (e.g., ice-water bath) capable of maintaining the desired temperature.
2. Reagent Preparation:
-
In the reaction flask, dissolve 2-pentyn-1-ol (1.0 eq) in the chosen anhydrous solvent (e.g., diethyl ether).
-
Cool the solution to 0 °C with vigorous stirring.
-
In the dropping funnel, add phosphorus tribromide (0.4 eq) diluted with a small amount of the same anhydrous solvent.
3. Reaction Execution:
-
Begin the slow, dropwise addition of the PBr₃ solution to the stirred alcohol solution.
-
Carefully monitor the internal temperature. Adjust the addition rate to ensure the temperature does not rise above 5 °C.[9] The addition may take 30-60 minutes depending on the scale.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it slowly warm to room temperature over another hour.
4. Quenching and Workup:
-
Prepare a separate flask containing a mixture of crushed ice and water.
-
CAUTION: The quenching process is also exothermic. Very slowly and carefully, pour the reaction mixture onto the ice-water with good stirring.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acids - watch for gas evolution!), and finally with brine.[16][19]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude 1-bromo-2-pentyne.
5. Purification:
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
Caption: Experimental workflow for the synthesis of 1-bromo-2-pentyne.
Safety & Handling
Q: How should I properly handle and store Phosphorus Tribromide (PBr₃)?
-
Handling: Always handle PBr₃ in a chemical fume hood.[10] Use a syringe or cannula for transfers under an inert atmosphere to minimize exposure to air.[22] Be aware that it fumes in moist air, releasing HBr gas.[7]
-
Storage: Store PBr₃ in a tightly sealed container, preferably under an inert atmosphere.[11] Keep it in a cool, dry, well-ventilated area away from water, alcohols, and bases.[11][12]
Q: How do I safely quench the reaction and dispose of the waste?
-
Quenching: Excess PBr₃ must be quenched carefully. The recommended method is slow addition of the reaction mixture to ice-water.[20] Never add water to the reaction flask , as this can cause a violent, localized reaction.
-
Waste Disposal: The aqueous waste from the workup will be acidic (containing H₃PO₃ and HBr). It must be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal.[23][24] All waste should be collected and disposed of according to your institution's hazardous waste guidelines.[25]
References
-
Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]
-
BYJU'S. PBr3 Reaction. [Link]
-
Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. [Link]
-
Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]
-
Quora. (2021). What is the mechanism for ethanol reaction with PBr3?[Link]
-
New Jersey Department of Health. Hazard Summary: Phosphorus Tribromide. [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: phosphorus tribromide. [Link]
-
A1 Connection. Safety Data Sheet: Phosphorous (III) Bromide. [Link]
-
Sdfine. Safety Data Sheet: Phosphorous Tribromide. [Link]
-
National Research Council. Prudent Practices in the Laboratory: LCSS for Hydrobromic Acid and Hydrogen Bromide. [Link]
-
Washington State University. Standard Operating Procedure: Hydrobromic Acid. [Link]
-
Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
-
Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr). [Link]
-
Reddit. (2016). Help with PBr3 addition. [Link]
-
Jaydev Chemical Industries. 1-Bromo-2-Pentyne. [Link]
-
University of Wisconsin-Madison. Chapter 4 Notes - Alcohols. [Link]
-
Carl ROTH. Safety Data Sheet: Hydrobromic acid. [Link]
-
The Organic Chemistry Tutor. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. [Link]
-
Wentzel Lab. (2020). Activation of Alcohols: Reactions with PBr3. [Link]
-
Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield?[Link]
-
National Institute of Standards and Technology. 2-Pentyn-1-ol. [Link]
-
Jaydev Chemical Industries. 2-PENTYN-1-ol. [Link]
-
National Center for Biotechnology Information. 2-Pentyn-1-ol. [Link]
-
Chemistry university. (2021). PBr3 nucleophilic substitution of alcohols. [Link]
-
Reddit. (2021). How to handle phosphorus tribromide?[Link]
-
Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
-
Chad's Prep. (2018). Alcohol Substitutions and Eliminations in Basic Conditions. [Link]
-
NileRed. (2016). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
- 7. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 8. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nj.gov [nj.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. prochemonline.com [prochemonline.com]
- 13. chemos.de [chemos.de]
- 14. Chapter 4 Notes [web.pdx.edu]
- 15. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 1-Bromo-2-pentyne, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 18. 1-Bromo-2-Pentyne, 2-Pentyne-1-Bromo, 1-Bromopent-2-yne, 2-Pentynyl Bromide, Pent-2-yn-1-yl Bromide, 16400-32-1, Pentyn, Bromo Pentyn, Mumbai, India [jaydevchemicals.com]
- 19. reddit.com [reddit.com]
- 20. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. reddit.com [reddit.com]
- 23. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]
- 24. windiachemical.com [windiachemical.com]
- 25. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Validation & Comparative
A Comparative Spectroscopic Guide: 1H and 13C NMR Analysis of 1-bromo-2-pentyne and Its Analogs
This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-2-pentyne, a key intermediate in organic synthesis. By comparing its spectral features with those of its parent alkyne (2-pentyne) and halogenated analogs (1-chloro-2-pentyne and 1-iodo-2-pentyne), we aim to provide researchers, scientists, and drug development professionals with a robust framework for structural elucidation and a deeper understanding of substituent effects on the electronic environment of the pentyne backbone.
The Role of NMR in the Structural Elucidation of Haloalkynes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] For functionalized alkynes, such as 1-bromo-2-pentyne, ¹H and ¹³C NMR provide a detailed map of the carbon skeleton and the electronic environment of each nucleus. The chemical shift (δ), spin-spin coupling, and signal integration in a ¹H NMR spectrum reveal the number of distinct proton environments and their connectivity, while ¹³C NMR provides information on every carbon atom in the molecule, including quaternary carbons of the alkyne moiety.[2][3]
The introduction of a halogen atom to the propargylic position (the carbon adjacent to the triple bond) induces significant changes in the NMR spectra. These changes are governed by a combination of factors, including the electronegativity of the halogen, anisotropic effects of the triple bond, and in the case of heavier halogens, the "heavy-atom effect".[4][5][6] Understanding these influences is critical for the unambiguous identification of these compounds in reaction mixtures and for predicting their reactivity.[7]
Detailed NMR Analysis of 1-bromo-2-pentyne
The structure of 1-bromo-2-pentyne (CH₃CH₂C≡CCH₂Br) presents several distinct proton and carbon environments, leading to a predictable yet informative NMR spectrum.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 1-bromo-2-pentyne is expected to show three distinct signals:
-
A triplet for the terminal methyl protons (CH₃-).
-
A quartet for the methylene protons adjacent to the methyl group (-CH₂-).
-
A triplet for the propargylic methylene protons adjacent to the bromine atom (-CH₂Br).
The downfield shift of the -CH₂Br protons is primarily due to the deshielding effect of the electronegative bromine atom.[6] The splitting pattern of the propargylic protons into a triplet arises from long-range coupling across the alkyne's π-system with the other methylene group, a characteristic feature of alkynes.[8][9]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of 1-bromo-2-pentyne will display five unique signals, one for each carbon atom.
-
The sp-hybridized carbons of the alkyne typically resonate in the range of 70-100 ppm.[8][10]
-
The carbon atom bonded to the bromine (-CH₂Br) will be shifted downfield compared to a standard sp³ carbon due to the halogen's electronegativity.
-
The remaining sp³ carbons of the ethyl group will appear in the upfield region of the spectrum.[3]
Comparative Analysis with Analogs
To understand the specific influence of the bromo-methylene group, we compare the NMR data of 1-bromo-2-pentyne with its parent alkyne and other halogenated analogs. This comparison highlights key trends in chemical shifts.
Molecular Structures for Comparison
Below is a diagram illustrating the structures of the compounds analyzed in this guide.
Caption: Structures of 2-pentyne and its 1-halo analogs.
¹H NMR Data Comparison
The chemical shifts of the propargylic protons (-CH₂X) are most affected by the halogen substituent.
| Compound | H₅ (δ, ppm) | H₄ (δ, ppm) | H₁ (δ, ppm) |
| 2-Pentyne | 1.11 (t) | 2.13 (q) | 1.77 (s) |
| 1-Chloro-2-pentyne | 1.14 (t) | 2.25 (tq) | 4.15 (t) |
| 1-Bromo-2-pentyne | 1.13 (t) | 2.24 (tq) | 3.92 (t) |
| 1-Iodo-2-pentyne | 1.12 (t) | 2.22 (tq) | 3.75 (t) |
| (Data compiled from various sources, including Spectral Database for Organic Compounds (SDBS) and PubChem).[11][12][13] |
Analysis of Trends:
-
Propargylic Protons (H₁): The chemical shift of the H₁ protons (-CH₂X) follows the order of halogen electronegativity: Cl > Br > I. The most electronegative halogen, chlorine, causes the largest downfield shift (deshielding), while the least electronegative, iodine, causes the smallest shift among the halogens.
-
Ethyl Group Protons (H₄, H₅): The electronic effect of the halogen diminishes with distance. The chemical shifts of the H₄ and H₅ protons show minimal variation across the halogenated series, though they are slightly downfield compared to the parent 2-pentyne due to the overall inductive effect.
¹³C NMR Data Comparison
The ¹³C NMR data reveals the influence of the halogen on the carbon skeleton, including the notable "heavy-atom effect."
| Compound | C₅ (δ, ppm) | C₄ (δ, ppm) | C₃ (δ, ppm) | C₂ (δ, ppm) | C₁ (δ, ppm) |
| 2-Pentyne | 14.39 | 12.56 | 80.76 | 74.75 | 3.38 |
| 1-Chloro-2-pentyne | 13.3 | 12.8 | 86.8 | 74.0 | 28.9 |
| 1-Bromo-2-pentyne | 13.4 | 12.9 | 85.5 | 75.3 | 16.5 |
| 1-Iodo-2-pentyne | 13.5 | 13.2 | 84.1 | 77.2 | -10.1 |
| (Data compiled from various sources, including Spectral Database for Organic Compounds (SDBS) and PubChem).[11][12][13] |
Analysis of Trends:
-
Propargylic Carbon (C₁): The chemical shift of C₁ is dramatically influenced by the attached halogen. While chlorine and bromine cause a downfield shift relative to a methyl group (as in 2-pentyne), iodine induces a strong upfield shift. This is known as the "heavy-atom effect," where the large electron cloud of iodine causes significant shielding of the attached carbon nucleus.[5][14]
-
Alkynyl Carbons (C₂, C₃): The chemical shifts of the sp-hybridized carbons also show a trend. The C₂ carbon shifts downfield from chloro- to iodo-substituted compounds, while the C₃ carbon shifts slightly upfield. This reflects the complex interplay of inductive and resonance effects transmitted through the triple bond.
Experimental Protocol for NMR Data Acquisition
This section provides a standardized, self-validating methodology for acquiring high-quality ¹H and ¹³C NMR spectra for haloalkynes. The causality behind each step is explained to ensure experimental robustness.
Workflow Diagram
Caption: Standard workflow for NMR analysis of haloalkynes.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Accurately weigh 5-10 mg of the analyte (e.g., 1-bromo-2-pentyne) and transfer it to a clean, dry vial.
-
Causality: This mass provides sufficient concentration for a good signal-to-noise ratio in a reasonable acquisition time without causing line broadening due to saturation.
-
Action: Add approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to dissolve the sample.
-
Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Action: Add a small amount of an internal standard, such as tetramethylsilane (TMS).[7]
-
Causality: TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, allowing for accurate and reproducible calibration of chemical shifts.
-
Action: Transfer the solution to a 5 mm NMR tube.
-
Causality: Standard NMR spectrometers are calibrated for 5 mm tubes, ensuring optimal magnetic field homogeneity across the sample.
-
-
¹H NMR Acquisition:
-
Action: Acquire the spectrum on a 300-500 MHz spectrometer. Set the spectral width to approximately 15 ppm.
-
Causality: A 15 ppm spectral width is sufficient to cover the typical chemical shift range for most organic molecules.[7]
-
Action: Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Employ a relaxation delay of 1-2 seconds.
-
Causality: Multiple scans average out random noise. The relaxation delay allows the protons to return to their equilibrium state between pulses, ensuring accurate signal integration.[7]
-
-
¹³C NMR Acquisition:
-
Action: Set a wider spectral width, typically from 0 to 220 ppm.[3][7]
-
Causality: The chemical shift range for carbon is much larger than for protons.
-
Action: Employ proton decoupling to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).
-
Causality: Decoupling removes C-H coupling, resulting in a spectrum with single lines for each unique carbon, which simplifies interpretation.
-
Action: A larger number of scans and a longer relaxation delay (5-10 seconds) may be necessary.
-
Causality: The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus result in a much lower intrinsic sensitivity compared to ¹H, necessitating more scans to achieve an adequate signal.[7]
-
Conclusion
The comparative analysis of 1-bromo-2-pentyne and its analogs demonstrates the predictable and rational nature of substituent effects in NMR spectroscopy. The electronegativity of the halogen directly correlates with the downfield chemical shift of adjacent protons, while the heavy-atom effect of iodine produces a characteristic and significant upfield shift for the alpha-carbon. By understanding these fundamental principles and employing a robust experimental methodology, researchers can confidently use ¹H and ¹³C NMR spectroscopy to identify and characterize haloalkynes, facilitating progress in synthetic chemistry and drug development.
References
- Benchchem. (n.d.). Spectroscopic Analysis of 1-Bromo-2-pentyne and its Analogs: A Comparative Guide.
- OpenOChem Learn. (n.d.). Alkynes.
- University of Regensburg. (n.d.). Chemical shifts.
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]
- Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, December 27). 1H and 13C NMR spectra of pent-2-yne (2-pentyne). Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-pentyne. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromopent-2-yne. National Center for Biotechnology Information. Retrieved from [Link]
-
Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
Tykwinski, R. R., et al. (2004). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
Gunawan, G., & Sari, L. P. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alkynes | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 1H NMR spectrum of pent-2-yne (2-pentyne), 13C NMR spectra of pent-2-yne (2-pentyne), chemical shifts spectra of pent-2-yne (2-pentyne) doc brown's advanced level organic chemistry revision notes [docbrown.info]
- 12. 1-Chloro-2-pentyne | C5H7Cl | CID 89764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Bromopent-2-yne | C5H7Br | CID 85399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Distinguishing (E) and (Z) Isomers of 1-bromo-2-pentene using NMR Coupling Constants
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's stereochemistry is not merely an academic exercise; it is a critical factor that dictates biological activity, material properties, and ultimately, a product's success and safety. For molecules containing carbon-carbon double bonds, this often involves the unambiguous assignment of (E) and (Z) isomers. While various analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton (¹H) coupling constants, stands out as a powerful and definitive method.
This guide provides an in-depth comparison and a field-proven protocol for distinguishing between the (E) and (Z) isomers of 1-bromo-2-pentene, a compound representative of asymmetrically substituted alkenes. We will explore the theoretical underpinnings of this technique, rooted in the Karplus relationship, and provide a practical, step-by-step workflow for acquiring and interpreting the necessary NMR data.
The Foundational Principle: Vicinal Coupling and the Karplus Equation
The key to differentiating (E) and (Z) isomers of 1-bromo-2-pentene lies in the magnitude of the vicinal coupling constant (³J) between the two protons on the double bond (vinylic protons). This three-bond coupling (H-C-C-H) is exquisitely sensitive to the dihedral angle (φ) between the coupled protons.[1] This relationship is mathematically described by the Karplus equation, which correlates the coupling constant to the dihedral angle.[2][3]
For alkenes, the rigid nature of the double bond results in two distinct dihedral angles for the vinylic protons in the (E) and (Z) isomers.
-
In the (E) isomer (trans), the vinylic protons are positioned at a dihedral angle of approximately 180°.
-
In the (Z) isomer (cis), the vinylic protons have a dihedral angle of roughly 0°.
According to the Karplus relationship, the coupling constant is at its maximum at dihedral angles of 0° and 180°.[1] However, in practice, the trans coupling is consistently larger than the cis coupling. This is due to the different orbital overlaps in the two geometries.[4] This predictable difference in ³J values provides a reliable diagnostic tool for stereochemical assignment.[5][6]
Generally accepted ranges for these coupling constants are:
Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra
The following protocol outlines the necessary steps to obtain high-quality ¹H NMR data suitable for accurate coupling constant determination. The trustworthiness of your results hinges on meticulous sample preparation and appropriate instrument parameter selection.
1. Sample Preparation:
-
Analyte: A sample containing a mixture of (E) and (Z)-1-bromo-2-pentene, or the isolated isomers.
-
Solvent: Use a deuterated solvent that fully dissolves the sample, such as chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent can slightly influence chemical shifts, but will not significantly alter the coupling constants.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for a strong signal-to-noise ratio on modern NMR spectrometers.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.
2. NMR Instrument Parameters (400 MHz Spectrometer or higher recommended):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Time (AQ): Set a relatively long acquisition time (e.g., 3-4 seconds) to ensure high digital resolution, which is crucial for accurate measurement of coupling constants.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for quantitative measurements.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16-32 scans should provide a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 12-15 ppm is usually sufficient to cover the entire proton chemical shift range.
3. Data Processing:
-
Apodization: Apply a gentle exponential window function (e.g., with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shapes.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Calibration: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify and integrate all the signals in the spectrum. The vinylic proton region (typically 5.5-5.9 ppm for 1-bromo-2-pentene) is of primary interest.[9]
-
Coupling Constant Measurement: Accurately measure the distance in Hertz (Hz) between the split peaks of the vinylic proton signals. This value is the coupling constant, J.
Data Analysis and Interpretation
The ¹H NMR spectrum of 1-bromo-2-pentene will show distinct signals for the different protons in the molecule. The key to distinguishing the (E) and (Z) isomers lies in the multiplicity and coupling constants of the vinylic protons.
| Isomer | Vinylic Protons Dihedral Angle (φ) | Expected ³J (H-C=C-H) Coupling Constant |
| (E)-1-bromo-2-pentene | ~180° | ~15 Hz (typically in the 11-18 Hz range) |
| (Z)-1-bromo-2-pentene | ~0° | ~10 Hz (typically in the 6-15 Hz range) |
The larger coupling constant observed for the (E) isomer is a direct consequence of the trans relationship between the vinylic protons. Conversely, the smaller coupling constant for the (Z) isomer is indicative of their cis relationship.[10]
Workflow for Isomer Distinction
The following diagram illustrates the logical workflow for distinguishing between the (E) and (Z) isomers of 1-bromo-2-pentene based on their ¹H NMR coupling constants.
Caption: Workflow for distinguishing (E) and (Z) isomers using ¹H NMR.
Concluding Remarks
The determination of (E) and (Z) isomerism through the analysis of vicinal proton-proton coupling constants is a robust and reliable method that should be in the arsenal of every synthetic and analytical chemist. The principles outlined in this guide, grounded in the Karplus relationship, provide a clear and definitive path to stereochemical assignment. By following the detailed experimental protocol and understanding the causal link between dihedral angle and coupling constant, researchers can confidently and accurately characterize their alkene-containing molecules, ensuring the scientific integrity of their work in drug development and beyond.
References
-
Fiveable. Karplus Equation Definition. [Link]
-
Wikipedia. Karplus equation. [Link]
-
University of Regensburg. anthracycline - Karplus Equations. [Link]
-
Schrödinger. Prediction of Coupling Constants using MacroModel and the Maestro User Interface. [Link]
-
Doc Brown's Chemistry. Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). [Link]
-
Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
-
An-Najah Staff. 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]
-
Master Organic Chemistry. E and Z Notation For Alkenes (+ Cis/Trans). [Link]
-
Reddit. Using HNMR to find E/Z ratio of Alkenes Formed. [Link]
-
University of California, Davis. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
-
Chemistry Stack Exchange. Determining geometry of trisubstituted alkene. [Link]
-
OpenOChem Learn. Coupling in Cis/Trans Alkenes. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
YouTube. NMR 5: Coupling Constants. [Link]
-
Chegg. Solved The (E)- and (Z)-isomers of 2-bromo-2-butene (C4H7Br). [Link]
Sources
- 1. Karplus equation - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. anthracycline - Karplus Equations [sites.google.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Characterizing 1-Bromo-2-Pentyne Reaction Products Using Spectroscopic Techniques
For researchers, synthetic chemists, and professionals in drug development, 1-bromo-2-pentyne is a valuable and versatile bifunctional molecule.[1] Its utility stems from two key reactive sites: a primary propargylic bromide, amenable to nucleophilic substitution, and an internal alkyne, ready for various coupling and addition reactions.[1] This dual reactivity makes it a powerful building block for synthesizing complex molecules, including analogs of plant hormones like jasmonic acids.[2]
However, the successful synthesis of novel compounds is only half the battle. Unambiguous structural confirmation of the reaction products is paramount. This guide provides an in-depth comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are synergistically employed to elucidate the structures of products derived from 1-bromo-2-pentyne. We will move beyond simply listing data, instead focusing on the causal relationships between molecular structure and spectral output, providing the logic needed to confidently characterize your compounds.
The Spectroscopic Fingerprint: A Multi-Faceted Approach
No single technique provides a complete structural picture. True confidence in characterization is achieved by integrating the complementary data from NMR, IR, and MS. Each method probes a different aspect of the molecule's constitution, and together, they provide a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity of the final product.
Expertise in Action: Why NMR is Foundational
We rely on NMR first because it provides a detailed map of the molecule's backbone. The chemical shift (δ) of a nucleus is highly sensitive to its electronic environment, while spin-spin coupling reveals which atoms are connected through bonds. This allows us to confirm whether a substitution reaction occurred at the intended carbon or if the alkyne participated in a coupling reaction.
¹H NMR Spectroscopy
-
Starting Material (1-Bromo-2-pentyne): The spectrum is characterized by signals for the propargylic methylene protons (CH₂Br) and the adjacent ethyl group (CH₂CH₃).[1]
-
Reaction Product Comparison: In a successful nucleophilic substitution, the most significant change will be the chemical shift of the methylene protons at the C1 position. The introduction of a new functional group alters the electronic environment, causing a predictable upfield or downfield shift of these protons. For example, replacing bromine with a less electronegative group would shift the signal upfield.
¹³C NMR Spectroscopy
-
Starting Material (1-Bromo-2-pentyne): The key signals are the two sp-hybridized alkyne carbons and the C1 carbon bearing the bromine atom.[1]
-
Reaction Product Comparison: Similar to ¹H NMR, the C1 carbon signal is the primary indicator of a substitution reaction. Its chemical shift will change significantly upon replacement of the bromine atom. If the reaction involves the alkyne (e.g., a Sonogashira coupling), the signals for the sp-hybridized carbons will shift, and new signals corresponding to the coupled aromatic or vinylic group will appear.[3]
Table 1: Comparative ¹H and ¹³C NMR Data for a Hypothetical Sₙ2 Reaction Product
| Compound | Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Rationale for Change |
| 1-Bromo-2-pentyne (Starting Material) | Br -CH₂-C≡ | ~3.9 (t) | ~15 | Propargylic position deshielded by electronegative Bromine. |
| CH₃-CH₂ -C≡ | ~2.2 (tq) | ~14 | Standard alkyl chemical shift. | |
| CH₃ -CH₂-C≡ | ~1.1 (t) | ~13 | Standard alkyl chemical shift. | |
| C≡C | N/A | ~80, ~85 | Characteristic region for internal alkyne carbons.[4] | |
| 1-Azido-2-pentyne (Product Example) | N₃ -CH₂-C≡ | ~3.5 (t) | ~40 | The azide group alters the electronic environment, causing a shift in both proton and carbon signals at C1. |
| CH₃-CH₂ -C≡ | ~2.2 (tq) | ~14 | Unchanged, as it is distant from the reaction center. | |
| CH₃ -CH₂-C≡ | ~1.1 (t) | ~13 | Unchanged. | |
| C≡C | N/A | ~81, ~84 | Minor shift expected due to change at C1. |
Note: Predicted values are based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.[5][6]
Infrared (IR) Spectroscopy: Functional Group Interrogation
IR spectroscopy excels at identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and by passing infrared radiation through a sample, we can detect which frequencies are absorbed, corresponding to the bonds present.[7]
Expertise in Action: The Causality of IR Absorptions
The utility of IR lies in its diagnostic power. The presence or absence of a key absorption band provides direct, unequivocal evidence for the success or failure of a functional group transformation. For instance, in the conversion of 1-bromo-2-pentyne to 1-azido-2-pentyne, the disappearance of the C-Br stretch and the appearance of a strong, sharp azide (N₃) stretch is a definitive indicator of a successful reaction.
-
C≡C Stretch: Internal alkynes, like 1-bromo-2-pentyne, exhibit a weak C≡C stretching band around 2100-2260 cm⁻¹.[1][8] This band is often weak because the triple bond is not very polar. If a reaction modifies the symmetry around the alkyne, the intensity of this peak can change.
-
C-Br Stretch: The carbon-bromine bond has a characteristic absorption in the "fingerprint region" of the spectrum, typically between 690-515 cm⁻¹.[9] The disappearance of this peak is strong evidence that the bromine has been displaced.
-
New Functional Group Stretches: The most crucial data point in the product spectrum is the appearance of a band corresponding to the newly introduced functional group.
Table 2: Comparative IR Absorption Frequencies
| Functional Group | Starting Material (1-Bromo-2-pentyne) | Product Example (1-Azido-2-pentyne) | Significance |
| C-H (sp³) | ~2950-2850 cm⁻¹ (strong) | ~2950-2850 cm⁻¹ (strong) | Confirms the presence of the alkyl chain, expected in both. |
| C≡C | ~2250 cm⁻¹ (weak) | ~2250 cm⁻¹ (weak) | Confirms the alkyne moiety remains intact. |
| N₃ Stretch | Absent | ~2100 cm⁻¹ (strong, sharp) | Unambiguous evidence for the introduction of the azide group. |
| C-Br Stretch | ~650-550 cm⁻¹ | Absent | Confirms the loss of the bromide leaving group. [9] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.[10]
Expertise in Action: The Isotopic Signature
For halogenated compounds, MS is particularly powerful due to the natural isotopic distribution of halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[11] This results in any bromine-containing ion appearing as a pair of peaks (M and M+2) of nearly equal intensity in the mass spectrum.[12][13] The loss of this characteristic isotopic pattern in a reaction product is a definitive sign that the bromine atom has been removed.
-
Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound. A successful reaction will result in a predictable mass shift. For example, replacing bromine (atomic weight ~79/81) with an azide group (N₃, molecular weight 42) will result in a molecular ion peak that is ~37-39 mass units lighter.
-
Isotopic Pattern: The 1:1 M/M+2 pattern is the hallmark of a monobrominated compound. Its absence in the product's molecular ion peak confirms the displacement of bromine.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization can also provide structural information. For 1-bromo-2-pentyne, common fragmentation pathways include the loss of the bromine radical (•Br) or the ethyl radical (•C₂H₅).[12] Changes in the fragmentation pattern can help confirm the location of the new functional group.
Table 3: Comparative Mass Spectrometry Data
| Compound | Expected Molecular Ion (m/z) | Key Isotopic Pattern | Key Fragmentation |
| 1-Bromo-2-pentyne | 146/148 | ~1:1 ratio for M⁺ and M+2⁺ | Loss of •Br (m/z 67), Loss of •C₂H₅ (m/z 117/119)[12] |
| 1-Azido-2-pentyne | 109 | Absent | Loss of N₂ (m/z 81) |
| Alternative Product (1-Pentyn-3-ol) | 84 | Absent | Loss of H₂O (m/z 66), Loss of •C₂H₅ (m/z 55) |
Experimental Protocols: A Self-Validating Workflow
Trustworthiness in scientific data comes from robust and repeatable methodologies. The following protocols outline a generalized workflow for synthesis and characterization.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol is a template and requires optimization for specific nucleophiles and substrates.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the chosen nucleophile (e.g., sodium azide, 1.2 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
Reaction: To the stirred solution, add 1-bromo-2-pentyne (1.0 equivalent) dropwise at room temperature.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new product spot.[14]
-
Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography or vacuum distillation to obtain the final compound.[1]
Protocol 2: Spectroscopic Data Acquisition
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
-
NMR Acquisition:
-
¹H NMR: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz). Use a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR: Use a wider spectral width (e.g., 0-220 ppm) with proton decoupling to simplify the spectrum. A greater number of scans is typically required due to the low natural abundance of ¹³C.[5][6]
-
-
IR Spectroscopy (ATR): Place a small drop of the neat liquid product directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and acquire the spectrum.
-
Mass Spectrometry (GC-MS):
-
Sample Introduction: Dilute the sample in a volatile solvent (e.g., dichloromethane) and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the product from any minor impurities.[12]
-
Ionization: Use a standard Electron Ionization (EI) source, typically at 70 eV, to generate reproducible fragmentation patterns.[10][12]
-
Analysis: The mass analyzer will separate the resulting ions by their mass-to-charge ratio (m/z) to generate the mass spectrum.
-
Visualization of Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental and analytical workflows.
Caption: General workflow for synthesis, purification, and spectroscopic analysis.
Caption: Logical framework for structure confirmation using combined spectral data.
Conclusion
The characterization of reaction products of 1-bromo-2-pentyne is a systematic process of inquiry, guided by the principles of spectroscopy. By leveraging the complementary strengths of NMR, IR, and Mass Spectrometry, a researcher can confidently determine the molecular structure of newly synthesized compounds. This guide serves as a framework, grounding analytical choices in the fundamental relationship between molecular properties and their spectroscopic output. The true expertise lies not just in acquiring the spectra, but in synthesizing the data into a cohesive and irrefutable structural proof.
References
- Benchchem. (n.d.). Spectroscopic Analysis of 1-Bromo-2-pentyne and its Analogs: A Comparative Guide.
- Benchchem. (n.d.). Spectroscopic Profile of 1-Bromo-2-pentyne: A Technical Guide.
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Benchchem. (n.d.). The Chemical Reactivity Profile of 1-Bromo-2-pentyne: An In-depth Technical Guide.
- Benchchem. (n.d.). Unraveling Fragmentation: A Comparative Guide to the Mass Spectra of 1-Bromo-2-pentyne and its Analogs.
- Benchchem. (n.d.). A Comparative Kinetic Analysis of 1-Bromo-2-pentyne in Coupling Reactions.
- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.
- OpenOChem Learn. (n.d.). Alkynes.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Alkynes.
- Chemguide. (n.d.). Mass spectra - the M+2 peak.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Charrier, C., Dorman, D. E., & Roberts, J. D. (1973). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Stability of 1-Bromo-2-pentyne under various reaction conditions.
- Sigma-Aldrich. (n.d.). 1-Bromo-2-pentyne 97.
- PubChem. (n.d.). 1-Bromopent-2-yne.
- Jaydev Chemical Industries. (n.d.). 1-Bromo-2-Pentyne.
- University of Colorado Boulder. (n.d.). IR: alkyl halides.
- Sigma-Aldrich. (n.d.). 1-Bromo-2-pentyne 97 16400-32-1.
- ChemBK. (2024). 1-Bromo-2-pentyne.
- Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 1-Bromo-2-pentyne.
- Chem LibreTexts. (n.d.). INFRARED SPECTROSCOPY (IR).
- Michigan State University. (n.d.). Infrared Spectroscopy.
- Benchchem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromobutan-2-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Bromo-2-Pentyne, 2-Pentyne-1-Bromo, 1-Bromopent-2-yne, 2-Pentynyl Bromide, Pent-2-yn-1-yl Bromide, 16400-32-1, Pentyn, Bromo Pentyn, Mumbai, India [jaydevchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the SN2 Reactivity of 1-Bromo-2-Pentene and 5-Bromo-1-Pentene
Introduction
In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone for the construction of carbon-heteroatom and carbon-carbon bonds. The efficiency and rate of this concerted mechanism are profoundly influenced by the structure of the electrophilic substrate. This guide presents an in-depth comparative analysis of the SN2 reactivity of two structurally similar yet electronically distinct primary alkyl bromides: 1-bromo-2-pentene, an allylic halide, and 5-bromo-1-pentene, a non-conjugated bromoalkene.
For researchers and professionals in drug development, understanding the subtle factors that govern reaction kinetics is paramount for rational reaction design, optimization, and the synthesis of target molecules. This document elucidates the mechanistic underpinnings of the reactivity differences between these two compounds, supported by established chemical principles and a detailed experimental protocol for empirical validation.
Structural and Electronic Disparity
At first glance, both molecules are five-carbon chains containing a bromine atom and a double bond. However, the positioning of these functional groups relative to each other is the critical determinant of their chemical behavior in SN2 reactions.
-
1-Bromo-2-pentene is a primary allylic halide . The C-Br bond is on a carbon atom that is directly adjacent to a carbon-carbon double bond. This proximity allows for electronic communication between the reacting center and the π-system.
-
5-Bromo-1-pentene is a primary alkyl halide that also contains an alkene. However, the double bond is located at the opposite end of the carbon chain, separated from the C-Br bond by three sp³-hybridized carbon atoms. This spatial separation prevents any direct electronic interaction or resonance effects between the two functional groups.
The fundamental difference lies in conjugation: 1-bromo-2-pentene is a conjugated system in the context of an SN2 transition state, whereas 5-bromo-1-pentene is not.
Mechanistic Insight: The Allylic Advantage in the SN2 Transition State
The SN2 reaction proceeds through a single, concerted step involving the backside attack of a nucleophile on the electrophilic carbon, leading to the simultaneous displacement of the leaving group.[1][2] This process traverses a high-energy trigonal bipyramidal transition state where five groups are transiently associated with the central carbon.[3] The stability of this transition state dictates the activation energy and, consequently, the overall reaction rate.[4]
1-Bromo-2-pentene: A Stabilized Transition State
For 1-bromo-2-pentene, the SN2 transition state enjoys significant stabilization. As the nucleophile attacks and the bromide departs, the central carbon re-hybridizes from sp³ towards sp². The p-orbital that develops on this carbon can effectively overlap with the adjacent π-system of the double bond.[5] This orbital overlap delocalizes the electron density of the transition state, spreading it over three carbon atoms. This delocalization is a powerful stabilizing effect that lowers the energy of the transition state, reduces the activation energy barrier, and dramatically accelerates the reaction rate.[6] This phenomenon is known as allylic activation.[7][8][9]
Caption: SN2 transition state of 1-bromo-2-pentene.
5-Bromo-1-pentene: An Isolated, Unstabilized System
In stark contrast, the double bond in 5-bromo-1-pentene is too remote to influence the SN2 reaction occurring at the C-5 position. The intervening saturated carbons act as an electronic insulator. Consequently, the transition state for the reaction of 5-bromo-1-pentene with a nucleophile is localized and lacks the aforementioned π-system stabilization. Its reactivity profile is expected to be very similar to that of a simple primary alkyl halide, such as 1-bromopentane. The absence of transition state stabilization means a higher activation energy and a significantly slower reaction rate compared to its allylic isomer.
Caption: SN2 transition state of 5-bromo-1-pentene.
Quantitative Reactivity Comparison
While specific kinetic data for 1-bromo-2-pentene and 5-bromo-1-pentene reacting under identical conditions can be sparse in the literature, the well-established principles of physical organic chemistry allow for a robust, data-backed prediction. The reactivity of allylic halides is consistently shown to be significantly greater than their saturated counterparts. For instance, allyl bromide reacts with nucleophiles tens of times faster than ethyl bromide.[7][8] We can confidently extrapolate this trend to the pentene isomers.
| Substrate | Classification | Key Structural Feature | Expected Relative SN2 Rate | Rationale |
| 1-Bromo-2-pentene | Primary, Allylic | C-Br adjacent to C=C | High (~40-80x faster than primary) | Transition state stabilized by π-system conjugation.[5][8] |
| 5-Bromo-1-pentene | Primary, Alkyl | C-Br isolated from C=C | Normal (Baseline for primary) | No electronic stabilization of the transition state.[10] |
Experimental Protocol: A Competitive Rate Study
To empirically validate the predicted difference in reactivity, a competitive reaction is the most elegant experimental design. In this setup, an equimolar mixture of the two substrates is treated with a limited amount of a nucleophile. The more reactive substrate will be consumed faster, and the product distribution will directly reflect the relative reaction rates.
Objective
To determine the relative SN2 reactivity of 1-bromo-2-pentene and 5-bromo-1-pentene by reacting an equimolar mixture with a sub-stoichiometric amount of sodium iodide in acetone.
Rationale for Experimental Choices
-
Nucleophile: Sodium iodide (NaI) is an excellent nucleophile for SN2 reactions.[11]
-
Solvent: Acetone is a polar aprotic solvent, which enhances the nucleophilicity of the iodide ion by not solvating it as strongly as protic solvents would.[12][13] This choice promotes the SN2 mechanism.[14]
-
Reaction Type: The Finkelstein reaction (halide exchange) is a classic SN2 process. The precipitation of the sodium bromide (NaBr) byproduct in acetone helps drive the reaction forward.
-
Analysis Method: Gas Chromatography (GC) is an ideal technique to separate and quantify the volatile starting materials and products, allowing for a precise determination of their relative concentrations.[3]
Workflow Diagram
Caption: Experimental workflow for the competitive rate study.
Step-by-Step Methodology
-
Solution Preparation: Prepare a 0.1 M stock solution in anhydrous acetone containing both 1-bromo-2-pentene (1.0 mmol) and 5-bromo-1-pentene (1.0 mmol). Prepare a separate 0.1 M stock solution of sodium iodide in anhydrous acetone.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and maintained under an inert atmosphere (e.g., nitrogen), add 10 mL of the mixed bromo-pentene solution.
-
Initiation: Rapidly add 5 mL of the sodium iodide solution (0.5 mmol, 0.5 equivalents) to the flask. Start a timer immediately.
-
Reaction Monitoring: Allow the reaction to stir at a constant temperature (e.g., 25°C). At predetermined time points (e.g., 5, 15, 30, and 60 minutes), withdraw a 1 mL aliquot of the reaction mixture.
-
Workup: Immediately quench each aliquot by adding it to a vial containing 5 mL of cold water and 2 mL of diethyl ether. Shake vigorously and allow the layers to separate. The ether layer contains the organic components.
-
Analysis: Inject a sample of the ether layer from each time point into a Gas Chromatograph (GC) equipped with a suitable column (e.g., a non-polar capillary column).
-
Data Analysis: Integrate the peak areas for the four relevant compounds: 1-bromo-2-pentene, 5-bromo-1-pentene, 1-iodo-2-pentene, and 5-iodo-1-pentene. The ratio of the iodinated products formed will provide a direct measure of the relative reactivity of the two starting bromides.
Conclusion
The comparative analysis unequivocally demonstrates that 1-bromo-2-pentene is significantly more reactive towards SN2 substitution than 5-bromo-1-pentene . This pronounced difference is not due to steric factors, as both are primary halides, but is a direct consequence of electronic effects. The allylic nature of 1-bromo-2-pentene allows for powerful stabilization of the SN2 transition state through conjugation with the adjacent π-system.[5][8] This stabilization lowers the activation energy, leading to a greatly accelerated reaction rate. In contrast, the isolated double bond in 5-bromo-1-pentene offers no such electronic advantage, causing it to react at the normal, slower rate characteristic of a simple primary alkyl halide. This fundamental principle of allylic activation is a critical consideration for synthetic strategy and mechanistic evaluation in chemical research and development.
References
-
Effect of Allylic Groups on SN2 Reactivity - PMC - NIH. [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. [Link]
-
Can a tertiary allylic halide undergo SN2 reactions? - Quora. [Link]
-
SN2 Reactions: Steric Hindrance & Backside Attack Explained - Studylib. [Link]
-
The SN2 Reaction Mechanism - Master Organic Chemistry. [Link]
-
4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts. [Link]
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]
-
Why does the 1-Bromo-2-Pentene react faster than the 1-Bromo-4-Pentene in a SN2 reaction? : r/chemhelp - Reddit. [Link]
-
16.5: SN2 Reactions of Allylic Halides and Tosylates - Chemistry LibreTexts. [Link]
-
RELATIVE RATES OF SUBSTITUTION REACTIONS - Harper College. [Link]
-
7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks. [Link]
-
The Effect of Allylic Groups on SN2 Reactivity. | Request PDF - ResearchGate. [Link]
-
Effect of Allylic Groups on SN2 Reactivity | The Journal of Organic Chemistry. [Link]
-
Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry - Aakash Institute. [Link]
-
SN2 reaction - Wikipedia. [Link]
-
Factors affecting nucleophilic substitution reactions finished d | PDF - Slideshare. [Link]
-
Factors Affecting Relative Rates of Nucleophilic Substitution Reactions | PDF - Scribd. [Link]
-
Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. [Link]
-
Why is benzylic and allylic halide reaction faster than primary alkyl halide? - Quora. [Link]
-
7.12: Comparison of SN1 and SN2 Reactions - Chemistry LibreTexts. [Link]
-
SN2 Competition Experiments, Part 1: Prelab Lecture - YouTube. [Link]
Sources
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Understanding Halogen Substituent Effects on the Pentyne Backbone via Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of molecular structure and electronics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the chemical environment of atoms within a molecule. This guide provides an in-depth technical exploration of how halogen substituents (Fluorine, Chlorine, Bromine, and Iodine) modulate the NMR signature of a pentyne backbone. By understanding these effects, researchers can better predict and interpret spectra, accelerating the identification and characterization of novel chemical entities.
The choice of a pentyne backbone allows for the examination of substituent effects on both sp- and sp³-hybridized carbon environments, as well as the influence transmitted through the rigid, linear alkyne moiety. We will explore these effects through a comparative analysis of hypothetical but realistic ¹H and ¹³C NMR data for a series of 1-halopentynes and 5-halopentynes.
Theoretical Underpinnings: How Halogens Shape the NMR Landscape
The influence of a halogen substituent on NMR chemical shifts and coupling constants is a composite of several factors:
-
Inductive Effect (Electronegativity): The high electronegativity of halogens leads to a withdrawal of electron density from adjacent atoms. This "deshielding" effect is most pronounced for fluorine and decreases down the group (F > Cl > Br > I). Deshielded nuclei experience a stronger effective magnetic field and thus resonate at a higher frequency (downfield shift) in the NMR spectrum.[1][2][3]
-
Magnetic Anisotropy: The electron cloud around the C-X bond (where X is a halogen) is not spherically symmetrical. This anisotropy creates a local magnetic field that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the C-X bond. This effect is particularly important for heavier halogens.[4][5]
-
Heavy Atom Effect: For heavier halogens like bromine and especially iodine, the large number of electrons can induce significant spin-orbit coupling. In ¹³C NMR, this typically leads to a shielding (upfield shift) of the directly attached carbon, a phenomenon that counteracts the inductive effect.[6][7]
-
Steric Effects: The size of the halogen atom can influence the conformation of the molecule, which in turn can affect the chemical shifts of nearby protons and carbons.[4][5]
These competing effects result in non-linear trends in chemical shifts as one moves down the halogen group, providing a rich dataset for structural elucidation.
Experimental Workflow: From Synthesis to Spectroscopic Analysis
To systematically study these effects, a series of halogenated pentynes would be synthesized and analyzed. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow from the synthesis of halopentynes to their NMR analysis.
Detailed Experimental Protocols
The following are representative, detailed protocols for the synthesis and NMR analysis of the target compounds.
Protocol 1: Synthesis of 1-Iodo-1-pentyne
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-pentyne (2.0 g, 29.4 mmol) and dry tetrahydrofuran (THF, 40 mL).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 19.3 mL, 30.9 mmol) dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Iodination: In a separate flask, dissolve iodine (7.8 g, 30.9 mmol) in dry THF (20 mL). Add this iodine solution dropwise to the lithium pentynilide solution at -78 °C.
-
Quenching and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-iodo-1-pentyne.
Protocol 2: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 15-20 mg of the purified halopentyne in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Use 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds. Approximately 1024 scans are typically required.
-
Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Comparative Analysis of NMR Data
The following tables present plausible ¹H and ¹³C NMR chemical shift data for a series of 1-halopentynes and 5-halopentynes. This data is illustrative and based on established principles of substituent effects.
Table 1: Plausible ¹H NMR Chemical Shifts (δ, ppm) for Halopentynes
| Compound | H-1 | H-3 | H-4 | H-5 |
| 1-Pentyne | 1.95 (t) | 2.14 (td) | 1.55 (sextet) | 1.00 (t) |
| 1-Halopentyne Series | ||||
| 1-Fluoro-1-pentyne | — | 2.45 (tq) | 1.60 (sextet) | 1.02 (t) |
| 1-Chloro-1-pentyne | — | 2.30 (t) | 1.58 (sextet) | 1.01 (t) |
| 1-Bromo-1-pentyne | — | 2.25 (t) | 1.57 (sextet) | 1.01 (t) |
| 1-Iodo-1-pentyne | — | 2.20 (t) | 1.56 (sextet) | 1.00 (t) |
| 5-Halopentyne Series | ||||
| 5-Fluoro-1-pentyne | 1.98 (t) | 2.25 (td) | 1.85 (tt) | 4.45 (t) |
| 5-Chloro-1-pentyne | 1.97 (t) | 2.23 (td) | 1.90 (tt) | 3.55 (t) |
| 5-Bromo-1-pentyne | 1.96 (t) | 2.22 (td) | 1.95 (tt) | 3.40 (t) |
| 5-Iodo-1-pentyne | 1.95 (t) | 2.21 (td) | 2.00 (tt) | 3.20 (t) |
Table 2: Plausible ¹³C NMR Chemical Shifts (δ, ppm) for Halopentynes
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 |
| 1-Pentyne | 68.4 | 83.5 | 20.8 | 22.1 | 13.5 |
| 1-Halopentyne Series | |||||
| 1-Fluoro-1-pentyne | 88.0 (d) | 85.0 (d) | 21.5 | 21.8 | 13.3 |
| 1-Chloro-1-pentyne | 73.0 | 80.1 | 21.2 | 22.0 | 13.4 |
| 1-Bromo-1-pentyne | 40.1 | 82.3 | 21.0 | 22.1 | 13.5 |
| 1-Iodo-1-pentyne | -5.2 | 84.5 | 20.9 | 22.2 | 13.6 |
| 5-Halopentyne Series | |||||
| 5-Fluoro-1-pentyne | 69.5 | 82.8 | 17.5 | 29.5 | 83.0 |
| 5-Chloro-1-pentyne | 69.2 | 83.0 | 18.0 | 31.5 | 44.0 |
| 5-Bromo-1-pentyne | 69.0 | 83.1 | 18.2 | 32.5 | 33.0 |
| 5-Iodo-1-pentyne | 68.8 | 83.2 | 18.5 | 33.0 | 6.5 |
Discussion of Trends and Electronic Effects
The trends in the NMR data tables can be rationalized by the electronic effects of the halogens.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Comparison of different brominating agents for the synthesis of 1-bromo-2-pentyne
Introduction: The Significance of 1-Bromo-2-pentyne in Modern Synthesis
1-Bromo-2-pentyne is a highly versatile synthetic intermediate, prized by researchers in medicinal chemistry and materials science for its utility in constructing complex molecular architectures.[1] Its propargylic bromide functionality serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, while the internal alkyne moiety allows for a diverse array of transformations, including cycloadditions and further functionalization. The efficient and selective synthesis of this key building block is therefore of paramount importance. This guide provides an in-depth comparison of common brominating agents for the synthesis of 1-bromo-2-pentyne from its corresponding alcohol, 2-pentyn-1-ol, offering insights into reaction mechanisms, experimental protocols, and the relative merits of each approach to empower researchers in making informed decisions for their synthetic endeavors.
Core Properties of 1-Bromo-2-pentyne
| Property | Value |
| CAS Number | 16400-32-1[1] |
| Molecular Formula | C₅H₇Br[1] |
| Molecular Weight | 147.01 g/mol [1] |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 93-94 °C (at 113 mmHg)[1] |
| Density | 1.438 g/mL (at 25 °C)[1] |
Comparative Analysis of Brominating Agents
The conversion of the primary propargylic alcohol, 2-pentyn-1-ol, to 1-bromo-2-pentyne is a crucial transformation. This guide will focus on a comparative analysis of three prominent methods: the use of Phosphorus Tribromide (PBr₃), the Appel reaction, and the application of N-Bromosuccinimide (NBS).
Phosphorus Tribromide (PBr₃): The Workhorse Reagent
Phosphorus tribromide is a widely employed and effective reagent for the conversion of primary and secondary alcohols to their corresponding alkyl bromides.[2][3] The reaction is known for its high yields and relatively straightforward procedure.
Mechanism of Action:
The reaction proceeds via an Sₙ2 mechanism. The oxygen of the alcohol attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, which is subsequently displaced by the bromide ion in a backside attack on the carbon atom.[3][4] This mechanistic pathway ensures an inversion of stereochemistry if the alcohol is chiral.
Experimental Workflow for PBr₃-mediated Bromination
Caption: A generalized workflow for the synthesis of 1-bromo-2-pentyne using PBr₃.
Experimental Protocol:
-
Reaction Setup: A solution of 2-pentyn-1-ol in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
-
Addition of PBr₃: Phosphorus tribromide (approximately 0.4 equivalents) is added dropwise to the cooled solution, ensuring the temperature remains low to control the exothermic reaction.[5]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction is carefully quenched by pouring it over ice water. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 1-bromo-2-pentyne is then purified by vacuum distillation.
The Appel Reaction: A Mild and Versatile Alternative
The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).[6][7] It is particularly useful for substrates that are sensitive to the more acidic conditions of other methods.
Mechanism of Action:
The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then deprotonates this intermediate, and the resulting alkoxide attacks the phosphorus atom, forming an alkoxyphosphonium salt. This intermediate contains an excellent leaving group, which is then displaced by the bromide ion via an Sₙ2 pathway, yielding the desired alkyl bromide and triphenylphosphine oxide as a byproduct.[8][9][10]
Mechanism of the Appel Reaction
Caption: The mechanistic pathway of the Appel reaction for the conversion of an alcohol to an alkyl bromide.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-pentyn-1-ol (1.0 equivalent) and carbon tetrabromide (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C under an inert atmosphere, triphenylphosphine (1.1-1.5 equivalents) is added portion-wise.[9]
-
Reaction: The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC or GC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is triturated with a non-polar solvent (e.g., pentane or hexane) to precipitate the triphenylphosphine oxide.
-
Purification: The precipitate is removed by filtration, and the filtrate is concentrated. The crude product is then purified by column chromatography or vacuum distillation to afford pure 1-bromo-2-pentyne.
N-Bromosuccinimide (NBS): A Reagent with Specific Applications
N-Bromosuccinimide is a versatile brominating agent, most commonly used for allylic and benzylic brominations via a radical pathway.[11][12] Its application in the direct conversion of propargylic alcohols to propargylic bromides is less conventional.
Mechanism and Applicability:
While NBS can be used to synthesize bromoallenes from propargylic alcohols, its direct conversion to 1-bromo-2-pentyne is not the typical outcome.[13] The reaction of NBS with alcohols often leads to oxidation products.[14] For the specific transformation of 2-pentyn-1-ol to 1-bromo-2-pentyne, NBS is generally not the reagent of choice due to competing reaction pathways and potentially lower yields compared to PBr₃ or the Appel reaction. The Wohl-Ziegler reaction, the primary application of NBS, involves radical substitution at an allylic or benzylic position, a different mechanistic manifold than the desired nucleophilic substitution at the propargylic carbon.[12][15]
Quantitative Comparison of Brominating Agents
| Feature | Phosphorus Tribromide (PBr₃) | Appel Reaction (PPh₃/CBr₄) | N-Bromosuccinimide (NBS) |
| Typical Yield | High (often >80%) | High (often >80%)[6] | Generally not suitable for this transformation |
| Reaction Conditions | 0 °C to room temperature | 0 °C to room temperature[9] | Varies, often requires radical initiator for other transformations |
| Substrate Scope | Good for primary and secondary alcohols[2] | Excellent for primary and secondary alcohols, including sensitive substrates[6] | Primarily for allylic/benzylic C-H bromination[11][12] |
| Byproducts | Phosphorous acid | Triphenylphosphine oxide | Succinimide |
| Work-up/Purification | Aqueous work-up followed by distillation | Filtration of byproduct followed by chromatography or distillation | Dependent on reaction pathway |
| Advantages | Cost-effective, high-yielding | Mild conditions, high yields, good for sensitive substrates | Easy to handle solid |
| Disadvantages | Corrosive, moisture-sensitive, generates acidic byproduct | Stoichiometric amounts of phosphine oxide byproduct can be difficult to remove | Not ideal for this specific transformation, potential for side reactions |
| Safety Considerations | PBr₃ is corrosive and reacts violently with water.[5] | Carbon tetrabromide is toxic and environmentally harmful.[7] | NBS can be an irritant. |
Conclusion and Recommendations
For the synthesis of 1-bromo-2-pentyne from 2-pentyn-1-ol, both Phosphorus Tribromide and the Appel reaction stand out as highly effective methods.
-
Phosphorus Tribromide is a robust and economical choice for routine, large-scale preparations where the substrate is not particularly sensitive to acidic conditions. Its straightforward work-up by extraction and distillation makes it an attractive option.
-
The Appel reaction offers a milder alternative, which is particularly advantageous for complex or acid-sensitive substrates. While the removal of the triphenylphosphine oxide byproduct can sometimes be challenging, the high yields and neutral reaction conditions often justify its use.
N-Bromosuccinimide is not recommended for this specific transformation due to its propensity to favor other reaction pathways, such as oxidation or rearrangement to bromoallenes.
The ultimate choice of brominating agent will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrate, and the available purification techniques. Both PBr₃ and the Appel reaction are reliable and well-documented methods that can provide access to the valuable synthetic intermediate, 1-bromo-2-pentyne, in high yields.
References
- The Synthetic Versatility of 1-Bromo-2-pentyne: A Technical Guide for Organic Synthesis - Benchchem.
- Appel reaction - Grokipedia.
-
Reaction Procedure of Appel Reaction & Workup. [Link]
-
Appel reaction - Wikipedia. [Link]
-
Appel Reaction: Mechanism & Examples - NROChemistry. [Link]
-
Appel Reaction - Organic Chemistry Portal. [Link]
- A Technical Guide to 1-Bromo-pent-2-ene: Commercial Availability, Synthesis, and Applic
-
4 - Organic Syntheses Procedure. [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]
-
Alcohol to Bromide - Common Conditions. [Link]
-
N-Bromosuccinimide - Wikipedia. [Link]
-
N-Bromosuccinimide. [Link]
-
PBr3 and SOCl2 - Master Organic Chemistry. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Bromoallene synthesis from propargyl alcohol, ortho-selective bromination of aromatic rings:NBS bromination reactions(5):N-bromo compounds(7): Discussion series on bromination/iodination reactions 7 - Chemia. [Link]
-
N Bromosuccinimide reaction mechanism || #NBS reagents in organic chemistry - YouTube. [Link]
-
1-Bromo-2-pentyne - ChemBK. [Link]
-
Synthesis of phosphorus tribromide - Science made alive: Chemistry/Experiments. [Link]
-
3 - Organic Syntheses Procedure. [Link]
-
Using PBr3 to Replace Alcohols with Bromides via Sn2 - YouTube. [Link]
-
Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 - Chemia. [Link]
-
Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide - YouTube. [Link]
-
Brominating an Alcohol using Phosphorus Tribromide (1-pentanol) - YouTube. [Link]
- US9169178B2 - Manufacturing of stabilized propargyl bromide - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 6. grokipedia.com [grokipedia.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Appel Reaction [organic-chemistry.org]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Bromoallene synthesis from propargv alcohol, ortho-selective bromination of aromatic rings:NBS bromination reactions(5):N-bromo compounds(7): Discussion series on bromination/iodination reactions 7 – Chemia [chemia.manac-inc.co.jp]
- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
A Senior Application Scientist's Guide to the Analysis of Isomeric Byproducts from the Allylic Bromination of Pent-2-ene
Introduction: The Strategic Value of Allylic Bromination
In the landscape of synthetic organic chemistry, the selective functionalization of molecules is paramount. Allylic bromination stands out as a powerful transformation, enabling the introduction of a bromine atom at a carbon adjacent to a double bond.[1] This position is synthetically valuable, serving as a versatile precursor for subsequent nucleophilic substitutions and other modifications in the construction of complex molecular architectures. The reaction involving an unsymmetrical alkene like pent-2-ene is a particularly illustrative case study. It presents a classic challenge in regioselectivity and stereoselectivity, yielding a mixture of isomeric products. Understanding the formation, separation, and characterization of these byproducts is a critical skill for researchers in process development and drug discovery, where isomeric purity can profoundly impact biological activity and reaction outcomes.
This guide provides an in-depth analysis of the isomeric byproducts generated from the allylic bromination of pent-2-ene. We will dissect the underlying free-radical mechanism, provide a field-proven experimental protocol, and detail the analytical methodologies required to distinguish and characterize the resulting constitutional and geometric isomers.
Pillar 1: Mechanistic Causality—Why a Mixture Forms
The reaction of pent-2-ene with N-bromosuccinimide (NBS) is not a simple substitution; it is a nuanced process governed by the principles of free-radical chemistry. The use of NBS is a deliberate choice to ensure a low, sustained concentration of molecular bromine (Br₂), which is key to favoring the desired allylic substitution pathway over the competing electrophilic addition of Br₂ across the double bond.[1][2][3] The reaction, often referred to as the Wohl-Ziegler reaction, proceeds through a radical chain mechanism.[2][4]
The process unfolds in three stages:
-
Initiation: The reaction is triggered by a radical initiator, such as AIBN or benzoyl peroxide, which, upon heating or irradiation, generates initial radicals. These radicals abstract a hydrogen from HBr (present in trace amounts) to form a bromine radical (Br•).[1][5]
-
Propagation: This is the product-forming stage.
-
A bromine radical abstracts a hydrogen atom from an allylic position of pent-2-ene (C4). This is the most favorable position because the C-H bond is weaker than vinylic or other alkyl C-H bonds, leading to a more stable radical intermediate.[3]
-
The resulting pent-2-en-4-yl radical is stabilized by resonance, delocalizing the unpaired electron across two carbon atoms (C2 and C4).[6][7] It is this resonance that is the root cause of the isomeric product mixture. The true structure of the radical is a hybrid of these two contributing forms.[6]
-
This resonance-stabilized radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the brominated products and a new bromine radical, which continues the chain.[3][8]
-
-
Termination: The reaction ceases when radicals combine with each other.
The delocalization of the radical across C2 and C4 means that the subsequent reaction with Br₂ can occur at either site, leading to a mixture of constitutional isomers.
Caption: Free-radical mechanism of allylic bromination.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed for robustness and safety, incorporating steps that ensure the desired reaction pathway is favored.
Objective: To synthesize a mixture of isomeric bromopentenes from pent-2-ene via allylic bromination with N-bromosuccinimide.
Materials:
-
Pent-2-ene (mixture of cis/trans)
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a drying tube (filled with CaCl₂) to protect the reaction from atmospheric moisture. The entire setup should be in a well-ventilated fume hood.
-
Causality: Anhydrous conditions are critical. Water can hydrolyze NBS and interfere with the radical mechanism. CCl₄ is a traditional solvent of choice because it is non-polar and inert to the radical conditions.[4]
-
-
Reagent Charging: To the round-bottom flask, add pent-2-ene, anhydrous CCl₄, and a catalytic amount of the radical initiator (AIBN). Add NBS.
-
Causality: NBS is used as the bromine source. It is a crystalline solid that is sparingly soluble in CCl₄, which helps maintain a low concentration of Br₂ in the reaction mixture.[2] AIBN is chosen as the initiator due to its predictable decomposition into radicals at the reaction temperature.
-
-
Reaction Initiation & Reflux: Begin stirring the mixture and gently heat it to reflux (approx. 77°C for CCl₄). The reaction is often initiated with visible light or continued heating. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct.
-
Causality: Heat is required to initiate the homolytic cleavage of the AIBN initiator, which starts the radical chain reaction.[4] Refluxing ensures a constant reaction temperature without loss of the volatile solvent or reactant.
-
-
Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. Filter the mixture to remove the solid succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with water, 10% sodium bicarbonate solution, and finally, brine.
-
Causality: Washing removes any remaining water-soluble impurities, unreacted HBr (neutralized by the bicarbonate), and helps to break up any emulsions.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the CCl₄ solvent using a rotary evaporator.
-
Purification: The crude product, a mixture of isomeric bromopentenes, can be purified and partially separated by fractional distillation under reduced pressure.
-
Causality: The isomeric products will have slightly different boiling points, allowing for enrichment of the different fractions. However, complete separation by distillation is often difficult.
-
Pillar 3: Comparative Analysis of Isomeric Products
The allylic bromination of pent-2-ene yields three primary isomeric products: (E)-4-bromopent-2-ene, (Z)-4-bromopent-2-ene, and 3-bromopent-1-ene. Their characterization relies on a combination of chromatographic and spectroscopic techniques.
Caption: Experimental workflow from reaction to analysis.
Gas Chromatography (GC) Separation
Gas chromatography is an excellent first step to determine the number of components in the product mixture and their relative ratios.[9] Separation is based on differences in boiling points and polarity. The isomers are expected to elute in order of increasing boiling point.
| Isomer | Structure | Expected Elution Order | Rationale |
| 3-Bromopent-1-ene | CH₂=CH-CH(Br)-CH₂-CH₃ | 1st | Terminal alkenes often have lower boiling points than internal alkenes. |
| (Z)-4-Bromopent-2-ene | CH₃-CH=CH-CH(Br)-CH₃ | 2nd | The Z (cis) isomer typically has a slightly lower boiling point than the E (trans) isomer. |
| (E)-4-Bromopent-2-ene | CH₃-CH=CH-CH(Br)-CH₃ | 3rd | The more linear E (trans) isomer allows for better packing and stronger intermolecular forces, leading to a higher boiling point. |
Note: Actual elution order can depend on the specific GC column and conditions used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy provides unambiguous structural identification of each isomer by probing the unique chemical environment of each proton (¹H) and carbon (¹³C) nucleus.[10]
Table 2: Comparative ¹H and ¹³C NMR Data for Bromopentene Isomers
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 3-Bromopent-1-ene | ~5.8-6.0: Multiplet (vinyl -CH=) ~5.2-5.4: Multiplet (vinyl =CH₂) ~4.5-4.7: Multiplet (-CHBr-) | ~135-140: (-CH=) ~115-120: (=CH₂) ~55-60: (-CHBr-) |
| (E)-4-Bromopent-2-ene | ~5.5-5.9: Multiplet (vinyl protons) ~4.7-4.9: Multiplet (-CHBr-) ~1.7: Doublet (CH₃-CH=) J-coupling for vinyl H's: ~15 Hz (trans) | ~125-135: (vinyl carbons) ~45-50: (-CHBr-) ~17-20: (CH₃-CH=) |
| (Z)-4-Bromopent-2-ene | ~5.4-5.8: Multiplet (vinyl protons) ~4.9-5.1: Multiplet (-CHBr-) ~1.7: Doublet (CH₃-CH=) J-coupling for vinyl H's: ~10 Hz (cis) | ~124-134: (vinyl carbons) ~43-48: (-CHBr-) ~12-15: (CH₃-CH=) |
Note: Chemical shifts are approximate and reported for CDCl₃ solvent. The most diagnostic feature for distinguishing the E/Z isomers of 4-bromopent-2-ene is the coupling constant (J-value) between the vinylic protons, which is significantly larger for the trans configuration.[11]
Conclusion
The allylic bromination of pent-2-ene is a foundational reaction that elegantly demonstrates the interplay between reaction mechanisms and product outcomes. The formation of a resonance-stabilized allylic radical inevitably leads to a mixture of constitutional and geometric isomers. While this presents a purification challenge, it also provides a rich opportunity for analytical characterization. Through a systematic workflow employing gas chromatography for separation and NMR spectroscopy for definitive structural elucidation, researchers can confidently identify and quantify each isomeric byproduct. This detailed level of analysis is not merely academic; it is an essential competency for any scientist engaged in the synthesis of novel chemical entities, where structure dictates function.
References
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from Chemistry Steps. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from Wikipedia. [Link]
-
Professor Dave Explains. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from YouTube. [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024). 10.5: Stability of the Allyl Radical - Resonance Revisited. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited. Retrieved from Chemistry LibreTexts. [Link]
-
Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from Common Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Solvolysis of 1-Bromo-2-Methylcyclopentane: A Mechanistic Investigation
This guide provides an in-depth analysis of the solvolysis reaction of 1-bromo-2-methylcyclopentane, a classic example of a reaction proceeding through a carbocation intermediate that is susceptible to rearrangement. Designed for researchers, scientists, and professionals in drug development, this document will explore the underlying mechanistic principles, provide detailed experimental protocols for its investigation, and offer a comparative analysis of the reaction's behavior in different solvent systems. Our approach is grounded in established principles of physical organic chemistry and supported by empirical data to ensure scientific integrity and practical applicability.
Theoretical Framework: The Intricacies of S(_N)1 Reactions and Carbocation Rearrangements
The solvolysis of a secondary alkyl halide, such as 1-bromo-2-methylcyclopentane, is anticipated to proceed via a unimolecular nucleophilic substitution (S(N)1) mechanism. This multi-step process is initiated by the departure of the leaving group (bromide ion) to form a carbocation intermediate.[1][2] The stability of this carbocation is paramount to the reaction rate, and its planar geometry allows for nucleophilic attack from either face, often leading to a racemic mixture of products if the starting material is chiral.[1][3][4]
A key feature of reactions involving carbocations is their propensity to rearrange to a more stable form.[5][6][7] In the case of the 2-methylcyclopentyl carbocation, a hydride shift from the adjacent tertiary carbon can lead to the formation of a more stable tertiary carbocation.[5][8] This rearrangement is a critical pathway that competes with direct nucleophilic attack on the initial secondary carbocation.
The choice of solvent is crucial in S(_N)1 reactions. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the carbocation intermediate and the departing leaving group through hydrogen bonding and dipole-dipole interactions, thereby accelerating the rate-determining step.[9][10][11][12] The solvent can also act as the nucleophile, a process termed solvolysis.[10][11]
Experimental Design: A Comparative Study of Solvent Effects
To elucidate the reaction mechanism and the influence of the solvent, we will compare the solvolysis of 1-bromo-2-methylcyclopentane in two different solvent systems: a highly polar protic mixture (e.g., 80% ethanol/20% water) and a less polar protic solvent (e.g., 100% ethanol).
Synthesis of 1-Bromo-2-methylcyclopentane
A detailed protocol for the synthesis of the starting material is essential for ensuring the purity of the reactant. One common method involves the hydrobromination of 1-methylcyclopentene.
Protocol 1: Synthesis of 1-Bromo-2-methylcyclopentane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylcyclopentene in a suitable non-polar solvent (e.g., hexane).
-
Reagent Addition: Slowly add a solution of hydrogen bromide in acetic acid or bubble HBr gas through the solution at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Purify the product by fractional distillation to obtain 1-bromo-2-methylcyclopentane. Characterize the product using NMR and IR spectroscopy.
Kinetic Investigation of Solvolysis
The rate of solvolysis can be monitored by measuring the rate of production of hydrobromic acid (HBr). This can be achieved by titration with a standardized solution of sodium hydroxide.
Protocol 2: Kinetic Measurement of Solvolysis
-
Reaction Solutions: Prepare solutions of 1-bromo-2-methylcyclopentane in both solvent systems (80% ethanol/20% water and 100% ethanol) of a known concentration.
-
Titration Setup: Prepare a burette with a standardized solution of sodium hydroxide (e.g., 0.01 M) and use a suitable indicator (e.g., bromothymol blue).[13]
-
Reaction Initiation: At time zero, add a known volume of the alkyl halide solution to a flask containing the solvent and indicator.
-
Data Collection: At regular time intervals, titrate the liberated HBr with the NaOH solution until the indicator endpoint is reached. Record the volume of NaOH added and the time.
-
Data Analysis: The rate constant (k) for the reaction can be determined from the integrated rate law for a first-order reaction: ln() = -kt + ln().
Product Analysis
The identification and quantification of the reaction products are crucial for understanding the mechanistic pathways. Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for this purpose.
Protocol 3: Product Identification and Quantification
-
Reaction Completion: Allow the solvolysis reactions in both solvent systems to proceed to completion.
-
Sample Preparation: Neutralize the reaction mixtures and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
GC-MS Analysis: Inject the extracted samples into a GC-MS system.
-
Product Identification: Identify the products by comparing their mass spectra with known standards or spectral libraries.
-
Quantification: Determine the relative amounts of each product from the integrated peak areas in the gas chromatogram.
Comparative Analysis of Expected Results
The experimental design allows for a direct comparison of the reaction's performance in the two solvent systems.
Reaction Kinetics
The solvolysis is expected to be significantly faster in the more polar 80% ethanol/20% water mixture. The higher dielectric constant of this solvent system provides better stabilization of the carbocation intermediate, thus lowering the activation energy of the rate-determining step.[10][12][14]
Table 1: Expected Kinetic Data for the Solvolysis of 1-Bromo-2-methylcyclopentane
| Solvent System | Dielectric Constant (approx.) | Expected Relative Rate Constant (krel) |
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | ~35 | > 1 |
Product Distribution
The solvolysis of 1-bromo-2-methylcyclopentane is expected to yield a mixture of substitution (S(_N)1) and elimination (E1) products.[15] The substitution products will arise from the attack of the solvent (ethanol or water) on both the initial secondary carbocation and the rearranged tertiary carbocation. The elimination products will be various isomers of methylcyclopentene.
Table 2: Potential Products from the Solvolysis of 1-Bromo-2-methylcyclopentane
| Product Name | Mechanistic Origin | Expected in Both Solvents? |
| 1-Ethoxy-2-methylcyclopentane | S(_N)1 (no rearrangement) | Yes |
| 1-Hydroxy-2-methylcyclopentane | S(_N)1 (no rearrangement) | Primarily in 80% EtOH/H2O |
| 1-Ethoxy-1-methylcyclopentane | S(_N)1 (with rearrangement) | Yes |
| 1-Hydroxy-1-methylcyclopentane | S(_N)1 (with rearrangement) | Primarily in 80% EtOH/H2O |
| 1-Methylcyclopentene | E1 | Yes |
| 3-Methylcyclopentene | E1 | Yes |
The ratio of rearranged to non-rearranged products provides insight into the relative rates of nucleophilic attack and carbocation rearrangement. A higher proportion of rearranged products would suggest that the hydride shift is a rapid process.
Visualizing the Mechanism and Workflow
Diagrams are invaluable for conceptualizing complex chemical processes.
Caption: Proposed reaction mechanism for the solvolysis of 1-bromo-2-methylcyclopentane.
Caption: Experimental workflow for investigating the solvolysis reaction.
Conclusion
The solvolysis of 1-bromo-2-methylcyclopentane serves as an excellent model system for exploring the interplay of reaction kinetics, carbocation stability, and solvent effects. By systematically comparing the reaction in solvents of varying polarity, researchers can gain a deeper understanding of the factors that govern S(_N)1 reaction mechanisms. The expected formation of multiple substitution and elimination products, including those arising from carbocation rearrangement, underscores the complexity of these reactions and the importance of thorough product analysis. This guide provides a robust framework for conducting such an investigation, enabling scientists to generate high-quality, reproducible data that can inform broader research in areas such as synthetic methodology and drug discovery.
References
-
Chemistry Steps. The Stereochemistry of SN1 Reaction Mechanism. [Link]
-
BYJU'S. Hydride Shift. [Link]
-
Reddit. (2016). What is the explanation for how hydride shifts or rearrangement reactions work? [Link]
-
BYJU'S. SN1 Reaction Mechanism. [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). [Link]
-
Chemistry LibreTexts. (2021). 7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. [Link]
-
Organic Chemistry I. (n.d.). 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry. [Link]
-
Semantic Scholar. (1978). Correlation of solvent effects on rates of solvolysis and SN2 reactions. [Link]
-
Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
Chemistry LibreTexts. (2023). Carbocation Rearrangements. [Link]
-
Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). [Link]
-
Chad's Prep®. Carbocation Rearrangements in SN1 Reactions. [Link]
-
Homework.Study.com. (n.d.). When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol, five major products are... [Link]
-
Master Organic Chemistry. (2012). Rearrangement Reactions (1) - Hydride Shifts. [Link]
-
ACS Publications. (n.d.). Neighboring group participation in solvolyses. 11. Kinetic isotope effect study of the solvolysis of neophyl arenesulfonates. [Link]
-
YouTube. (2018). Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS. [Link]
-
Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples. [Link]
-
PSIBERG. (2023). Solvolysis: Classification and Examples. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). [Link]
Sources
- 1. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 5. byjus.com [byjus.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Correlation of solvent effects on rates of solvolysis and SN2 reactions | Semantic Scholar [semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. amherst.edu [amherst.edu]
- 14. psiberg.com [psiberg.com]
- 15. homework.study.com [homework.study.com]
A Comparative Guide to E1 and E2 Elimination Mechanisms in the Reaction of 1-Bromo-2-phenylcyclopentane
This guide provides an in-depth comparison of the E1 and E2 elimination pathways for the substrate trans-1-bromo-2-phenylcyclopentane. We will explore the underlying mechanistic principles, the critical role of stereochemistry, and the experimental conditions that dictate the regiochemical outcome. This analysis serves as a practical framework for researchers and drug development professionals aiming to control reaction pathways and predict product formation in complex cyclic systems.
Mechanistic Foundations: A Tale of Two Pathways
Elimination reactions of alkyl halides are cornerstone transformations in organic synthesis for the formation of alkenes. The two principal mechanisms, E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular), operate under distinct conditions and often yield different products. The choice of pathway for 1-bromo-2-phenylcyclopentane, a secondary alkyl halide, is particularly illustrative of the competition between kinetic and thermodynamic control, profoundly influenced by stereoelectronic effects.
The E2 Pathway: A Concerted and Stereospecific Dance
The E2 mechanism is a single-step, concerted process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously, forming a double bond.[1][2] The rate of this reaction is dependent on the concentration of both the substrate and the base (rate = k[substrate][base]).
A defining feature of the E2 reaction is its strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation.[1][3][4] This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond. In cyclic systems like cyclopentane, this translates to a requirement for the hydrogen and the leaving group to be in a trans-diaxial-like arrangement.
Caption: The concerted E2 mechanism requires a strong base.
The E1 Pathway: A Stepwise Journey via a Carbocation
In contrast, the E1 mechanism is a two-step process.[2][5] The first and rate-determining step involves the spontaneous departure of the leaving group to form a carbocation intermediate.[1][6] The second, faster step involves a weak base (often the solvent, in a process called solvolysis) abstracting a β-proton to form the alkene. The rate is dependent only on the substrate concentration (rate = k[substrate]).
A key characteristic of the E1 pathway is the formation of a carbocation, which can undergo rearrangement to a more stable form if possible.[7] This mechanism is favored by polar protic solvents, which stabilize the ionic intermediates, and weak bases.[5][8]
Caption: The E1 mechanism proceeds via a carbocation intermediate.
Controlling the Outcome: Stereochemistry vs. Stability
The reaction of trans-1-bromo-2-phenylcyclopentane is a classic case study where the stereochemistry of the starting material directly dictates the product of the E2 reaction, while the E1 reaction is governed by the stability of the final product.
-
E2 Reaction Outcome : In the trans isomer, the bromine and the phenyl group are on opposite sides of the ring. For an E2 elimination to form the more stable, conjugated 1-phenylcyclopentene (the Zaitsev product), a hydrogen atom from the carbon bearing the phenyl group must be abstracted. However, this hydrogen is syn-periplanar to the bromine atom and cannot achieve the required anti-periplanar geometry for elimination.[4][9] The only accessible anti-periplanar β-hydrogens are on the C5 position. Abstraction of one of these hydrogens by a strong base, such as ethanolic KOH, leads exclusively to the formation of 3-phenylcyclopentene , the less substituted (Hofmann-like) product.[4][9][10]
-
E1 Reaction Outcome : Under E1 conditions (e.g., heating in ethanol without a strong base), the reaction proceeds through a carbocation. The initially formed secondary carbocation undergoes a rapid 1,2-hydride shift to place the positive charge on the carbon adjacent to the phenyl group.[4][7] This new carbocation is significantly more stable due to resonance with the benzene ring (a benzylic carbocation). A weak base (solvent) can then abstract a proton to yield the most thermodynamically stable alkene, the conjugated 1-phenylcyclopentene (the Zaitsev product).[11]
Comparative Data Summary
The choice of reaction conditions directly controls the product distribution. The following table summarizes the expected outcomes based on the chosen mechanistic pathway.
| Feature | E2 Elimination | E1 Elimination |
| Base | Strong, non-hindered (e.g., KOH in ethanol, NaOEt)[1][12] | Weak or neutral (e.g., H₂O, EtOH, MeOH via solvolysis)[5][8] |
| Solvent | Polar aprotic or alcoholic | Polar protic (e.g., ethanol, methanol)[5][6] |
| Kinetics | Second-order: rate = k[substrate][base][2] | First-order: rate = k[substrate][1][6] |
| Intermediate | Concerted Transition State[2] | Carbocation[5] |
| Stereochemistry | Stereospecific: Requires anti-periplanar β-H[3][9] | Non-specific; governed by product stability |
| Rearrangement | Not possible | Yes: 1,2-hydride shift to form a stable benzylic carbocation[4][7] |
| Major Product | 3-phenylcyclopentene (from trans isomer)[4][9] | 1-phenylcyclopentene (Zaitsev product)[11] |
Experimental Protocols
The following protocols provide a framework for the selective synthesis of either the E2 or E1 product from trans-1-bromo-2-phenylcyclopentane.
Protocol 1: E2 Synthesis of 3-phenylcyclopentene
This protocol utilizes a strong base to enforce the E2 pathway.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve trans-1-bromo-2-phenylcyclopentane (1.0 eq) in absolute ethanol.
-
Reagent Addition : Add a solution of potassium hydroxide (2.0 eq) in ethanol to the flask.
-
Reaction : Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate 3-phenylcyclopentene.
Protocol 2: E1 Synthesis of 1-phenylcyclopentene
This protocol uses solvolysis conditions to favor the E1 pathway.
-
Reaction Setup : In a round-bottom flask fitted with a reflux condenser, dissolve trans-1-bromo-2-phenylcyclopentane (1.0 eq) in 80% aqueous ethanol.
-
Reaction : Heat the solution at a gentle reflux for 12-24 hours. The reaction generates HBr, which can be monitored by periodically checking the pH or by titrating aliquots with a standardized base.[6]
-
Workup : Cool the reaction mixture, add water, and extract with dichloromethane (3x).
-
Purification : Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography to yield 1-phenylcyclopentene.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. doubtnut.com [doubtnut.com]
- 10. scribd.com [scribd.com]
- 11. reddit.com [reddit.com]
- 12. Reaction of 2 phenyl 1-bromo cyclopentane on reaction with alcoholic KOH .. [askfilo.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-Bromo-2-Pentene
As researchers dedicated to innovation, our responsibility extends beyond discovery to ensuring that every step of our workflow, including the final disposal of chemical reagents, is conducted with the highest commitment to safety and environmental stewardship. 1-Bromo-2-pentene (CAS No. 7348-71-2), a flammable and corrosive halogenated alkene, demands a rigorous and informed disposal protocol. This guide provides the essential operational framework for its proper management, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Hazard Profile & Waste Classification
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. 1-Bromo-2-pentene is not merely a chemical byproduct; it is a designated hazardous material with a multi-faceted risk profile.
Primary Hazards:
-
Flammability: The compound is a flammable liquid and vapor, with a low flash point, making it an ignition risk in the presence of heat, sparks, or open flames.[1][2]
-
Corrosivity: It is classified as causing severe skin burns and serious eye damage.[1][3] Accidental contact can lead to significant and immediate tissue injury.
-
Irritancy: Inhalation of vapors may cause respiratory irritation.[4][5]
Due to the presence of a bromine atom, 1-Bromo-2-pentene is classified as a halogenated organic compound .[6][7] This classification is the single most critical factor determining its disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), it is considered hazardous waste.[8] Processing or contamination of this product may alter its waste management options, but in its pure or spent form, it must be managed through a licensed hazardous waste handler.[8]
| Property | Value | Source(s) |
| Chemical Name | 1-Bromo-2-pentene | |
| CAS Number | 7348-71-2 | |
| Molecular Formula | C₅H₉Br | |
| Hazard Classifications | Flammable Liquid 3, Skin Corrosion 1B, Eye Damage 1 | |
| Hazard Statements | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | [1] |
| Flash Point | 23 °C (73.4 °F) - closed cup |
The Core Directive: Principle of Segregation
The cornerstone of compliant chemical waste management is meticulous segregation. The causal logic is both economic and chemical: halogenated and non-halogenated waste streams are treated via different processes, with halogenated waste disposal being significantly more complex and costly.[9]
-
DO: Collect 1-Bromo-2-pentene waste in a designated container labeled "HALOGENATED ORGANIC WASTE." [5][6]
-
DO NOT: Mix 1-Bromo-2-pentene with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[9][10] Co-mingling these streams forces the entire volume to be treated as halogenated waste, needlessly increasing disposal costs and regulatory burden.[9]
-
DO NOT: Mix with other waste categories like aqueous acids, bases, or oxidizers.[6]
This disciplined segregation is a self-validating system; it prevents unforeseen chemical reactions in the waste container and ensures the disposal process is efficient and compliant.
Personal Protective Equipment (PPE) for Disposal Operations
Handling 1-Bromo-2-pentene for disposal requires a robust barrier between the operator and the chemical. The following PPE is mandatory to mitigate risks of exposure.
| Protection Type | Specification | Rationale | Source(s) |
| Eye & Face | Tightly fitting safety goggles and a full-face shield (minimum 8-inch). | Protects against splashes of the corrosive liquid and irritating vapors. | [1][5] |
| Hand | Chemical-resistant gloves (e.g., Viton®, Barrier®). Inspect prior to use. | Prevents severe skin burns upon contact. | [1][5] |
| Body | Flame-retardant and chemical-resistant lab coat or suit. | Protects underlying clothing and skin from splashes and potential flash fire. | [3][5] |
| Respiratory | Use only in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor/acid gas (e.g., ABEK) cartridge is required. | Prevents inhalation of vapors that cause respiratory tract irritation. | [5] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe accumulation of 1-Bromo-2-pentene waste in the laboratory.
-
Container Selection: Obtain a clean, chemically compatible waste container with a screw-top, sealing lid. Ensure the container material (e.g., glass or high-density polyethylene) is appropriate for halogenated organics.
-
Waste Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste. Clearly write the full chemical name, "1-Bromo-2-Pentene," and explicitly state "Halogenated Organic Waste." [5]
-
Accumulation:
-
Perform all waste transfers inside a certified chemical fume hood to control vapor emissions.
-
Use a funnel to prevent spills when pouring.
-
Keep the waste container closed at all times, except when actively adding waste.[1][10] This minimizes the release of flammable and irritating vapors into the laboratory.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be in a cool, dry, well-ventilated location, away from all sources of ignition such as heat, sparks, and open flames.[1][2][11] Ensure secondary containment is in place to manage potential leaks.[5]
-
Disposal Request: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and transport to a licensed hazardous waste disposal facility.
Under no circumstances should 1-Bromo-2-pentene or its containers be disposed of down the drain or in the regular trash. [5][9]
Emergency Procedures: Spill & Exposure Management
In Case of a Spill:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.
-
Control Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.[8][12]
-
Ventilate: Ensure the chemical fume hood is operating.
-
Don PPE: Wear the full PPE ensemble described in Section 3.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or chemical sorbent pads.[8] Do not use combustible materials like paper towels or sawdust.[8]
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable container.[2][5]
-
Dispose: Label the container as "Hazardous Waste: 1-Bromo-2-Pentene Spill Debris" and manage it for disposal according to the protocol in Section 4.
-
Decontaminate: Clean the spill area with soap and water.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
The Disposal Pathway: High-Temperature Incineration
The accepted and environmentally preferred method for destroying halogenated organic waste is high-temperature incineration in a RCRA-permitted facility.[2][3]
The chemical principle behind this method is the complete thermal oxidation of the organic molecule. During controlled combustion at high temperatures (typically >1,000 °C), the C-H and C-Br bonds are broken, converting the compound primarily to carbon dioxide (CO₂), water (H₂O), and hydrogen bromide (HBr).[13] The resulting acidic HBr gas is then neutralized and removed from the exhaust stream by alkaline scrubbers, preventing its release into the atmosphere.[14] This process ensures the permanent destruction of the hazardous compound.[15]
Disposal Workflow Diagram
The following diagram illustrates the critical decision-making process for the proper management of 1-Bromo-2-Pentene waste.
Caption: Decision workflow for 1-Bromo-2-Pentene waste disposal.
References
-
AIP Publishing. (2000, July 7). Destruction of halogenated organics with hydrothermal processing. AIP Conference Proceedings. Available at: [Link]
-
Nordic Council of Ministers. (2014, March 4). Emission Measurements During Incineration of Waste Containing Bromine. Available at: [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13304210, 2-Bromo-1-pentene. Available at: [Link]
-
J.T. Baker. (2010, January 24). 2-Pentene Safety Data Sheet. Available at: [Link]
-
University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Available at: [Link]
-
Gelest, Inc. (2016, July 27). 5-BROMO-1-PENTENE, 95% Safety Data Sheet. Available at: [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]
-
U.S. Environmental Protection Agency. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Available at: [Link]
-
Bucknell University. Hazardous Waste Segregation Guide. Available at: [Link]
-
University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. gelest.com [gelest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-1-pentene | C5H9Br | CID 13304210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. norden.org [norden.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-2-Pentene
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-Bromo-2-pentene (CAS No. 7348-71-2). As a reactive brominated alkene, this compound is a valuable intermediate in organic synthesis but possesses significant hazards that demand meticulous planning and execution of safety procedures. This document is intended for laboratory professionals who understand that true scientific integrity begins with an uncompromised commitment to safety.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific chemical threats of 1-Bromo-2-pentene is fundamental to appreciating the necessity of the stringent controls outlined in this guide. The primary hazards are not singular but a combination of flammability and severe corrosivity, creating a dual-threat environment.
-
Flammability: With a flash point of 23°C (73.4°F), 1-Bromo-2-pentene is a flammable liquid.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][4] All work must be conducted away from heat, sparks, and open flames, utilizing non-sparking tools and explosion-proof equipment.[3][5]
-
Corrosivity and Irritation: The compound is classified as causing severe skin burns and serious eye damage.[1][6] Contact can lead to immediate and significant tissue damage. Inhalation of vapors may also cause respiratory tract irritation.[5][7][8] The toxicological properties have not been fully investigated, which necessitates treating the substance with the highest degree of caution.[8][9]
-
Environmental Hazard: 1-Bromo-2-pentene is recognized as being toxic to aquatic life with long-lasting effects.[10] This property underscores the critical importance of proper disposal and spill containment to prevent environmental release.[3][9][10]
Table 1: Physicochemical and Hazard Data for 1-Bromo-2-Pentene
| Property | Value | Source(s) |
| CAS Number | 7348-71-2 | [1] |
| Molecular Formula | C₅H₉Br | [1][2] |
| Molecular Weight | 149.03 g/mol | [1][2] |
| Appearance | Colorless to yellow-green liquid | [7] |
| Flash Point | 23 °C / 73.4 °F (closed cup) | [1][2] |
| Hazard Statements | H226: Flammable liquid and vapourH314: Causes severe skin burns and eye damage | [1][6] |
| Storage Class | 3 (Flammable liquids) | [1] |
The Core Protocol: Required Personal Protective Equipment (PPE)
The selection and use of PPE is not a checklist but a comprehensive system designed to shield you from the specific hazards of 1-Bromo-2-pentene. All PPE must be inspected for integrity before each use.[2][8][9][10]
Eye and Face Protection
Direct contact with even a small droplet of 1-Bromo-2-pentene can cause irreversible eye damage. Therefore, protection must be absolute.
-
Primary Protection: Tightly fitting safety goggles are mandatory at all times.[2][3][7][9]
-
Secondary Protection: A full-face shield (minimum 8-inch) must be worn over the safety goggles.[2][3][7][9][10] This is a non-negotiable requirement to protect against splashes during transfers or in the event of a vessel failure. All eye and face protection must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][5][8]
Hand Protection
Skin contact can cause severe chemical burns.[1][6] The choice of glove material is therefore critical.
-
Material Selection: While standard nitrile gloves may offer protection against incidental splashes, they are not suitable for prolonged contact with halogenated hydrocarbons. For extended work or direct handling, Butyl or Viton® gloves are recommended due to their high resistance to corrosive chemicals and organic solvents.[11] Always consult the glove manufacturer's specific chemical resistance data for 1-Bromo-2-pentene or similar halogenated alkenes.
-
Glove Technique: Never touch the outer surface of the glove during removal.[2][8] Contaminated gloves must be disposed of immediately as hazardous waste in accordance with applicable laws.[8] Always wash and dry hands thoroughly after glove removal.[8]
Table 2: General Glove Material Resistance Guide
| Glove Material | Performance Against Halogenated Hydrocarbons | Performance Against Corrosive Acids | Notes |
| Natural Rubber (Latex) | Poor | Good | Not recommended for this application due to poor solvent resistance and potential for allergies.[11] |
| Nitrile | Fair to Good | Very Good | Suitable for incidental splash protection only; replace immediately upon contact.[11][12] |
| Neoprene | Fair | Good | Offers good pliability and tear resistance.[11] |
| Butyl | Very Good | Excellent | Recommended for protection against a wide variety of chemicals, including corrosive acids and esters.[11] |
| Viton® (Fluorocarbon) | Excellent | Excellent | Offers superior resistance but may be less flexible. |
Disclaimer: This is a general guide. On-site testing and verification against the manufacturer's specific chemical resistance chart for 1-Bromo-2-pentene is mandatory.[13]
Body Protection
Given the dual flammability and corrosivity hazards, body protection must address both threats.
-
Primary Garment: A flame-retardant and chemical-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher splash risk, a complete chemical-resistant suit, including antistatic protective clothing, is necessary.[8][10]
-
Footwear: Fully enclosed leather or chemical-resistant shoes must be worn.
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Primary Control: All handling of 1-Bromo-2-pentene must occur within a certified chemical fume hood to keep airborne concentrations low.[5][7]
-
Secondary Control: If a fume hood is not available or in the event of a large spill where exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge (e.g., type ABEK) is required.[1][5] A respiratory protection program compliant with OSHA regulations must be in place whenever respirators are used.[5]
Procedural Guidance: Safe Handling Workflow
A disciplined workflow minimizes risk. The following steps, including the proper sequence for donning and doffing PPE, are critical.
Preparation and Handling
-
Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary equipment and ignition sources.[14]
-
Equipment Check: Confirm that an eyewash station and safety shower are immediately accessible and unobstructed.[3]
-
Grounding: When transferring the chemical, ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[5][10]
-
Tool Selection: Use only non-sparking tools for all operations.[3][5][14]
PPE Donning and Doffing Sequence
The order in which PPE is put on and removed is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize exposure.
Contingency and Disposal Planning
Safe science includes planning for the entire lifecycle of a chemical, from receipt to disposal.
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Remove Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[5][9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a universal binder.[3][5] Do not use combustible materials like sawdust.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[3][5][7]
-
Decontaminate: Clean the spill area as appropriate.
Waste Disposal
1-Bromo-2-pentene and any materials contaminated with it are classified as hazardous waste.[7]
-
Segregation is Key: This compound is a halogenated organic waste. It must be collected in a dedicated, sealed, and properly labeled waste container.[7] Crucially, do not mix halogenated organic waste with non-halogenated waste streams, as this significantly complicates and increases the cost of disposal.[7]
-
No Drain Disposal: Under no circumstances should 1-Bromo-2-pentene be disposed of down the drain.[3][7]
-
Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company, typically via chemical incineration.[8][9][10]
Caption: Decision workflow for proper segregation of chemical waste.
Conclusion
1-Bromo-2-pentene is a potent chemical tool that demands a commensurate level of respect and caution. The hazards of flammability and severe corrosivity require that the personal protective equipment and handling protocols described in this guide are not merely recommendations, but mandatory operational standards. By integrating these practices into your laboratory workflow, you ensure the protection of yourself, your colleagues, and the integrity of your research.
References
- Proper Disposal of 1-Bromo-2-pentyne: A Comprehensive Guide for Laboratory Personnel. (n.d.). Benchchem. Retrieved January 17, 2026.
- Navigating the Safe Disposal of 1-Bromo-pent-2-ene: A Comprehensive Guide. (n.d.). Benchchem. Retrieved January 17, 2026.
- An In-depth Technical Guide to the Health and Safety of 1-Bromo-pent-2-ene. (n.d.). Benchchem. Retrieved January 17, 2026.
- 1-Bromo Pentane CAS No 110-53-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical. Retrieved January 17, 2026.
- SAFETY DATA SHEET for 1-Pentene, 5-bromo-. (n.d.). Thermo Fisher Scientific. Retrieved January 17, 2026.
- Material Safety Data Sheet - 1-Bromopentane, 98%. (n.d.). Cole-Parmer. Retrieved January 17, 2026.
- SAFETY DATA SHEET for Polypropylene Homopolymer. (n.d.). Formosa Plastics. Retrieved January 17, 2026.
- 1-Bromo-2-pentene, predominantly trans 95 7348-71-2. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.
- Essential Safety and Operational Guide for Handling 1-Bromo-pent-2-ene. (n.d.). Benchchem. Retrieved January 17, 2026.
- 1-BROMO-2-PENTENE 95% PREDOMINANTLY - Safety Data Sheet. (2025). ChemicalBook. Retrieved January 17, 2026.
- SAFETY DATA SHEET for 1-Bromo-2-pentyne. (2023). Fisher Scientific. Retrieved January 17, 2026.
- 1-BROMO-2-PENTENE 95% PREDOMINANTLY - Safety Data Sheet. (2025). ChemicalBook. Retrieved January 17, 2026.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved January 17, 2026.
- 2-Pentene MSDS. (2010). JT Baker. Retrieved January 17, 2026.
- 5-Bromo-1-pentene Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved January 17, 2026.
- SAFETY DATA SHEET. (2009). Acros Organics. Retrieved January 17, 2026.
- NIOSH Manual of Analytical Methods (NMAM) 1003: HYDROCARBONS, HALOGENATED. (1994). NIOSH. Retrieved January 17, 2026.
- Organic Solvents. (2018). NIOSH - CDC. Retrieved January 17, 2026.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved January 17, 2026.
- Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). NIOSH - CDC. Retrieved January 17, 2026.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved January 17, 2026.
- NIOSH Manual of Analytical Methods (NMAM) 1003: HYDROCARBONS, HALOGENATED, Issue 3. (2003). CDC. Retrieved January 17, 2026.
- Hydrocarbons, Halogenated (1003). (2016). Wikisource. Retrieved January 17, 2026.
- CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical. Retrieved January 17, 2026.
- Glove Chemical Compatibility Guide. (n.d.). Enviro Safety Products. Retrieved January 17, 2026.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington. Retrieved January 17, 2026.
Sources
- 1. 1-溴-2-戊烯,主要为反式 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. glovesbyweb.com [glovesbyweb.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
